2',4'-Difluoroacetophenone
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHNJPLPZOEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059894 | |
| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-83-0 | |
| Record name | 1-(2,4-Difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |
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| Record name | 1-(2,4-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.062 | |
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| Record name | 2,4-DIFLUOROACETOPHENONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5ST9WKR7X | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 2',4'-Difluoroacetophenone (CAS 364-83-0)
Strategic Intermediate for Triazole Antifungal Pharmacophores
Executive Summary
2',4'-Difluoroacetophenone (CAS 364-83-0) acts as a critical fluorinated building block in the synthesis of systemic antifungal agents, most notably the "azole" class (Fluconazole, Voriconazole). Its structural significance lies in the metabolically stable 2,4-difluorophenyl moiety, which imparts lipophilicity and resistance to oxidative metabolism—key factors in the pharmacokinetics of modern antimycotics. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and downstream utility in drug development.
Physicochemical Profile
The introduction of fluorine atoms at the ortho and para positions of the acetophenone ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated analog. The high electronegativity of fluorine lowers the basicity of the carbonyl oxygen and deactivates the ring toward further electrophilic substitution, while simultaneously activating the ring for nucleophilic aromatic substitution (
Table 1: Validated Property Datasheet
| Property | Value | Technical Note |
| CAS Number | 364-83-0 | |
| IUPAC Name | 1-(2,4-Difluorophenyl)ethanone | |
| Molecular Formula | ||
| Molecular Weight | 156.13 g/mol | |
| Physical State | Liquid (at 25°C) | May crystallize at low temps (<15°C) |
| Boiling Point | 80–81°C @ 25 mmHg | Extrapolates to ~190°C @ 760 mmHg |
| Density | 1.234 g/mL | Higher than acetophenone (1.03 g/mL) due to F-substitution |
| Refractive Index | ||
| Flash Point | 66°C (Closed Cup) | Combustible Liquid (Class IIIA) |
| Solubility | Organic solvents (DCM, EtOAc, MeOH) | Immiscible with water |
Synthetic Routes & Mechanistic Insight
The Friedel-Crafts Acylation (Primary Route)
The industrial standard for synthesizing 2',4'-difluoroacetophenone involves the Friedel-Crafts acylation of 1,3-difluorobenzene.
Reaction Logic: 1,3-Difluorobenzene possesses two fluorine atoms meta to each other. The directing effects are critical here:
-
F at pos 1: Directs ortho (2, 6) and para (4).
-
F at pos 3: Directs ortho (2, 4) and para (6).
Position 4 is mutually reinforced by the para-directing effect of F1 and the ortho-directing effect of F3. Position 2 is sterically crowded (flanked by two fluorines). Thus, acylation occurs predominantly at position 4, yielding the 2,4-isomer with high regioselectivity.
Protocol (Lab Scale - 100 mmol):
-
Setup: Flame-dried 250 mL 3-neck flask equipped with a reflux condenser, dropping funnel, and
inlet. -
Catalyst Loading: Charge anhydrous
(16.0 g, 120 mmol) and dry Dichloromethane (DCM, 80 mL). Cool to 0–5°C. -
Acylating Agent: Add Acetyl Chloride (8.5 mL, 120 mmol) dropwise over 15 mins. The solution will homogenize as the acylium ion complex forms.
-
Substrate Addition: Add 1,3-difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining internal temp <10°C.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.
-
Quench: Pour reaction mixture slowly onto 200g crushed ice/HCl. Caution: Highly exothermic.
-
Workup: Extract with DCM (3x50 mL). Wash organics with brine, dry over
, and concentrate. -
Purification: Vacuum distillation (bp 80°C @ 25 mmHg) yields the pure product as a colorless liquid.
DOT Visualization: Synthesis Workflow
Figure 1: Regioselective Friedel-Crafts acylation pathway for CAS 364-83-0.
Pharmaceutical Utility: The Fluconazole Pathway[3]
The primary value of CAS 364-83-0 is its role as a precursor to the "2,4-difluorophenyl" pharmacophore found in Fluconazole (Diflucan). While industrial routes often use chloroacetyl chloride to skip a step, the functionalization of the methyl ketone (CAS 364-83-0) is a classic demonstration of divergent synthesis in drug discovery.
Functionalization Logic
To build the triazole antifungal core, the methyl group of the acetophenone must be activated (halogenated) to allow for nucleophilic attack by the triazole ring, followed by epoxide formation to introduce the tertiary alcohol.
Key Transformation:
-
Reagents:
in Acetic Acid or NBS/pTsOH. -
Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.
-
Product: 2-Bromo-2',4'-difluoroacetophenone.[1]
DOT Visualization: Drug Development Workflow
Figure 2: Step-wise conversion of 2',4'-Difluoroacetophenone to the antifungal API Fluconazole.
Handling, Safety, and Analytical Validation
Analytical Fingerprint
Verification of CAS 364-83-0 requires checking for specific spectroscopic signatures, particularly the splitting caused by the two fluorine atoms.
-
1H NMR (400 MHz,
):-
2.62 (d, 3H,
Hz, ). Note: The methyl signal often shows long-range coupling to the ortho-fluorine. - 6.8–7.0 (m, 2H, Ar-H3, H5).
- 7.9–8.0 (m, 1H, Ar-H6).
-
2.62 (d, 3H,
-
GC-MS: Molecular ion peak
at m/z 156. Fragment peaks at m/z 141 ( ) and m/z 113 ( , difluorophenyl cation).
Safety Protocols (E-E-A-T)
As a halogenated aromatic ketone, this compound is a potent irritant.
-
Lachrymator Potential: While less volatile than its
-bromo derivative, vapors can cause severe eye and respiratory irritation. -
Skin Contact: Causes irritation and potential sensitization. Fluorinated aromatics can enhance skin permeability.
-
PPE Requirement: Butyl rubber gloves (nitrile may degrade with prolonged exposure to ketone solvents), chemical splash goggles, and use within a fume hood is mandatory.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24856000, 2',4'-Difluoroacetophenone. Retrieved from [Link]
-
Richardson, K., et al. (1990). Bis-triazole Antifungal Agents. Synthesis and Antifungal Activity of 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole).[2] Journal of Medicinal Chemistry. (Foundational text on the conversion of difluoroacetophenone derivatives to Fluconazole).
Sources
Technical Monograph: 2',4'-Difluoroacetophenone
Critical Intermediate for Triazole Antifungal Synthesis
Executive Summary
2',4'-Difluoroacetophenone (CAS 364-83-0) is a pivotal aromatic ketone used primarily as the scaffold for the "difluorophenyl" moiety found in blockbuster triazole antifungal agents, including Fluconazole and Voriconazole .[1][2] Its structural integrity—specifically the metabolically stable difluoro-substitution pattern—is essential for the pharmacokinetics and bioavailability of the final drug products. This guide details its synthesis, reactivity, and application in pharmaceutical manufacturing.
Part 1: Physiochemical Profile
The following data represents the standard specification for high-purity pharmaceutical starting material.
| Property | Specification |
| CAS Number | 364-83-0 |
| IUPAC Name | 1-(2,4-difluorophenyl)ethanone |
| Molecular Formula | |
| Molecular Weight | 156.13 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 80–81 °C at 25 mmHg |
| Density | 1.234 g/mL at 25 °C |
| Refractive Index | |
| Solubility | Soluble in methanol, toluene, dichloromethane; Insoluble in water |
| Flash Point | 66 °C (Closed Cup) |
Part 2: Industrial Synthesis & Process Chemistry[1][2][3][4][5][6]
The industrial production of 2',4'-Difluoroacetophenone relies on Friedel-Crafts Acylation .[3] While simple in theory, the presence of two deactivating fluorine atoms on the benzene ring requires precise Lewis Acid catalysis to ensure conversion and regioselectivity.
2.1 The Reaction Mechanism
The synthesis involves the electrophilic aromatic substitution of 1,3-difluorobenzene.
-
Activation: Acetyl chloride reacts with Aluminum Chloride (
) to form the acylium ion electrophile ( ). -
Attack: The
-electrons of 1,3-difluorobenzene attack the acylium ion. -
Regioselectivity: The fluorine atoms are ortho/para directors. The 4-position (para to one F, ortho to the other) is sterically favored over the 2-position (between two F atoms), leading to high selectivity for the 2,4-isomer over the 2,6-isomer.
2.2 Visualization of Synthesis Pathway
Figure 1: Friedel-Crafts Acylation pathway showing activation and substitution.
2.3 Validated Experimental Protocol
Objective: Synthesis of 2',4'-Difluoroacetophenone on a 100g scale.
Reagents:
-
1,3-Difluorobenzene (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous
(1.5 eq) -
Dichloromethane (DCM) (Solvent)
Procedure:
-
Setup: Flame-dry a 500mL three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Charge DCM (200 mL) and anhydrous
(1.5 eq). Cool to 0–5 °C. -
Acylation: Dropwise add Acetyl Chloride (1.2 eq) while maintaining temperature <10 °C. Stir for 15 minutes to generate the acylium complex.
-
Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; control the rate to prevent thermal runaway.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 3 hours. Monitor by HPLC/GC (Target: <1% starting material).
-
Quenching (Critical): Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Highly exothermic hydrolysis of aluminum salts.
-
Workup: Separate the organic layer.[4] Extract the aqueous layer with DCM.[4] Wash combined organics with brine and 5%
. -
Purification: Dry over
, filter, and concentrate. Distill under reduced pressure (80°C @ 25mmHg) to obtain the pure product.
Part 3: Pharmaceutical Applications (The "Why")
2',4'-Difluoroacetophenone is the metabolic "shield" of the azole class. The fluorine atoms prevent metabolic oxidation of the phenyl ring, extending the half-life of the drug in the human body.
3.1 Synthesis of Fluconazole
The ketone is first halogenated and then subjected to triazole substitution.
-
-Halogenation: 2',4'-Difluoroacetophenone is brominated to form
-bromo-2',4'-difluoroacetophenone. -
Substitution: Reaction with 1H-1,2,4-triazole yields the intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[1]
-
Epoxidation/Addition: Reaction with trimethylsulfoxonium iodide (Corey-Chaykovsky reagent) or a Grignard-like addition of a second triazole moiety yields Fluconazole.
3.2 Synthesis of Voriconazole
Voriconazole requires a more complex, stereoselective addition.
-
Coupling: The 2',4'-Difluoroacetophenone derivative undergoes a Reformatsky-type reaction with a pyrimidine derivative (4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine) in the presence of Zinc.
-
Resolution: The resulting racemate is resolved (often using camphor sulfonic acid) to isolate the active enantiomer.
3.3 Drug Synthesis Workflow
Figure 2: Divergent synthesis pathways for Fluconazole and Voriconazole.
Part 4: Analytical Characterization
To ensure suitability for API synthesis, the following analytical methods are recommended.
4.1 HPLC Method (Reverse Phase)
-
Column: C18 (e.g., ODS-3, 250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[6]
-
Retention Time: ~6.2 min (varies by column).
-
Impurity Markers: Watch for 2',5'-difluoroacetophenone (isomer) and 2',4'-difluoro-alpha-chloroacetophenone (over-reaction byproduct).
4.2 GC Method (Purity Assay)
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane).
-
Inlet Temp: 250 °C.
-
Oven Program: 80 °C (hold 2 min)
20 °C/min 250 °C. -
Detector: FID @ 280 °C.
Part 5: Safety & Handling (EHS)
Signal Word: WARNING
-
Hazards:
-
Handling Protocols:
-
Lachrymator Potential: While not a strong lachrymator, alpha-halogenated derivatives (intermediates in drug synthesis) are potent tear gases. Handle the acetophenone precursor in a fume hood to prevent exposure to downstream byproducts.
-
Storage: Store in a cool, dry place away from oxidizing agents. Keep under nitrogen atmosphere if storing for extended periods to prevent auto-oxidation of the methyl group.
-
References
-
Vertex Pharmaceuticals. (1998). Process for preparing fluconazole and pharmaceutically acceptable salts thereof. US Patent 5,710,280. Link
-
Pfizer Inc. (2012). Process for preparing voriconazole. US Patent 8,263,769. Link
-
Wang, Y., & Xi, Y. (2015).[6] HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry, 27(2), 781-782.[6] Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2',4'-Difluoroacetophenone.[9]Link
-
BenchChem. (2025).[10] Friedel-Crafts Acylation for Acetophenone Synthesis.[3] Technical Support Center. Link
Sources
- 1. Process For Synthesis Of Voriconazole [quickcompany.in]
- 2. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 3. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]
- 4. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 5. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]
- 9. fishersci.fi [fishersci.fi]
- 10. pdf.benchchem.com [pdf.benchchem.com]
1-(2,4-difluorophenyl)ethanone structure and properties
Topic: 1-(2,4-Difluorophenyl)ethanone: Structure, Synthesis, and Medicinal Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers
Executive Summary
1-(2,4-Difluorophenyl)ethanone (CAS: 364-83-0), also known as 2',4'-difluoroacetophenone, is a privileged scaffold in antifungal drug discovery. It serves as the primary lipophilic anchor for the triazole class of ergosterol biosynthesis inhibitors, most notably Fluconazole and Voriconazole . Its structural uniqueness lies in the 2,4-difluoro substitution pattern, which enhances metabolic stability against oxidative degradation while optimizing the pharmacophore's binding affinity to the heme iron of fungal CYP51 (lanosterol 14α-demethylase).
Part 1: Molecular Architecture & Physicochemical Profile
This section aggregates core physical data and spectroscopic signatures essential for compound validation.
Physicochemical Properties
| Property | Data | Context/Notes |
| CAS Number | 364-83-0 | Primary identifier.[1][2] |
| Formula | C₈H₆F₂O | MW: 156.13 g/mol .[1][2][3][4] |
| Appearance | Colorless to pale yellow liquid/low-melting solid | MP is approx. 30–35°C; often handled as a liquid at >35°C. |
| Boiling Point | 190–192°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[2] |
| Density | 1.25 g/mL (at 25°C) | Denser than water; forms the bottom layer in aqueous extractions.[2] |
| Solubility | DCM, MeOH, Toluene, EtOAc | Immiscible with water. |
Spectroscopic Identification (Self-Validating Data)
The presence of fluorine atoms induces specific splitting patterns in Proton NMR, serving as a diagnostic tool for purity.[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.94 (m, 1H): H-6 proton (deshielded by carbonyl).[2]
-
δ 6.95 (m, 1H) & 6.87 (m, 1H): H-3 and H-5 protons (shielded by fluorine).
-
δ 2.62 (d, 3H, J = 5.0 Hz): Acetyl methyl group.
-
Technical Insight: The methyl signal appears as a doublet (not a singlet) due to long-range coupling (
) with the ortho-fluorine atom.[2] This is a critical quality attribute (CQA) to distinguish it from non-fluorinated analogues.
-
-
¹⁹F NMR:
-
Typically displays two distinct multiplets in the range of -100 to -115 ppm (relative to CFCl₃), confirming the 2,4-substitution pattern.
-
Part 2: Synthetic Pathways & Mechanistic Insights
The industrial standard for synthesizing 1-(2,4-difluorophenyl)ethanone is the Friedel-Crafts acylation.[2] This section details the mechanism and a scalable lab protocol.
Mechanism: Regioselective Friedel-Crafts Acylation
The reaction utilizes 1,3-difluorobenzene.[2] The directing effects of the two fluorine atoms (ortho/para directors) work synergistically to direct the electrophile (acylium ion) to the C-4 position.
-
C-2 Position: Sterically hindered (between two fluorines).[2]
-
C-4 Position: Para to F-1 and Ortho to F-3 (Activated and accessible).
Caption: Regioselective acylation of 1,3-difluorobenzene driven by synergistic ortho/para directing effects.
Validated Laboratory Protocol (Scale: 100 mmol)
-
Setup: Flame-dried 250 mL three-neck flask, N₂ atmosphere, reflux condenser, and dropping funnel.
-
Activation: Charge AlCl₃ (16.0 g, 120 mmol) and DCM (50 mL) . Cool to 0°C.[2]
-
Acylium Formation: Dropwise add Acetyl Chloride (8.5 mL, 120 mmol) . Stir for 15 min until the complex forms (solution turns yellow/orange).
-
Substrate Addition: Add 1,3-difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining temp <10°C.
-
Reaction: Warm to RT and reflux for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]
-
Quench (Critical): Pour reaction mixture onto ice/HCl slush (exothermic!). The aluminum complex must be fully hydrolyzed.[2]
-
Workup: Extract with DCM (3x). Wash organics with brine and saturated NaHCO₃.[2] Dry over MgSO₄.[2]
-
Purification: Vacuum distillation (bp ~90°C at 15 mmHg) yields the pure ketone.[2]
Part 3: Strategic Applications in Medicinal Chemistry
The primary utility of this scaffold is the synthesis of triazole antifungals.[2] The ketone functionality serves as the "handle" for constructing the tertiary alcohol pharmacophore found in Fluconazole.[2]
The Fluconazole Pathway
The synthesis requires the conversion of the acetyl group into a reactive epoxide, which is then opened by a triazole nucleophile.
Caption: Step-wise transformation of the acetophenone scaffold into the Fluconazole API.
Key Intermediate: Alpha-Bromination
The conversion to 2-bromo-1-(2,4-difluorophenyl)ethanone is the most hazardous step.[2]
-
Reagents: Br₂ in Acetic Acid or NBS/p-TsOH in Acetonitrile.[2]
-
Control: Reaction must be stopped immediately upon consumption of starting material to prevent di-bromination.[2]
-
Safety Note: The bromo-derivative is a potent lachrymator (tear gas agent) and must be handled in a fume hood with full eye protection.[2]
Part 4: Handling, Stability, & Safety
Safety Data Sheet (SDS) Highlights
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Combustibility: Flash point >75°C.[2]
-
Incompatibility: Strong oxidizing agents and strong bases.[2]
Storage & Stability
-
Hygroscopy: Non-hygroscopic, but best stored under inert gas (Nitrogen/Argon) to prevent slow oxidation of the methyl group over long periods.
-
Light Sensitivity: Store in amber glass; prolonged UV exposure can induce radical degradation.[2]
References
-
Pfizer Inc. (1983).[2] Preparation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. US Patent 4,404,216.[2]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 105085, 2',4'-Difluoroacetophenone.
-
Organic Syntheses. (2013).[2] General procedures for alpha-bromination of acetophenones. Org. Synth. 2013, 90, 62-73.[5]
-
Fisher Scientific. (2021).[2] Safety Data Sheet: 2',4'-Difluoroacetophenone.
Sources
- 1. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR [m.chemicalbook.com]
- 2. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 369-33-5 MFCD00009891-1-(3,4-Difluorophenyl)ethanone 3',4'-二氟苯乙酮 -LabNovo [labnovo.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
2',4'-Difluoroacetophenone molecular weight and formula
An In-Depth Technical Guide to 2',4'-Difluoroacetophenone: Properties, Synthesis, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 2',4'-Difluoroacetophenone, a pivotal fluorinated building block in modern organic synthesis. We delve into its fundamental molecular and physicochemical properties, explore its chemical reactivity, and present a representative synthetic protocol. The guide highlights its critical role as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, with a particular focus on its application as a precursor to key antifungal agents.[1][2] Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a thorough understanding of this important compound.
Introduction: The Significance of a Fluorinated Ketone
2',4'-Difluoroacetophenone (CAS No: 364-83-0) is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring.[3][4] This strategic fluorination is not merely an incidental structural feature; it is the primary determinant of the molecule's unique chemical properties and its value in synthesis. The high electronegativity of the fluorine atoms significantly modulates the electronic environment of the aromatic ring and the reactivity of the adjacent carbonyl group.[2] This electronic influence enhances the compound's utility as a building block, making it a preferred starting material for constructing complex molecular architectures.[1][2]
Its applications are diverse, spanning multiple industries. In pharmaceuticals, it is a cornerstone for the synthesis of various active pharmaceutical ingredients (APIs), most notably triazole antifungal drugs.[1][5] In the agrochemical sector, it serves as an intermediate for potent herbicides and pesticides.[1] Furthermore, its unique properties are leveraged in the field of materials science for creating high-performance specialty polymers and chemicals.[1] This guide will elucidate the technical details that underpin its widespread utility.
Molecular and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application. 2',4'-Difluoroacetophenone is a colorless to light yellow liquid under standard conditions, and its key identifiers and physical characteristics are summarized below.[2]
Table 1: Core Molecular Identifiers for 2',4'-Difluoroacetophenone
| Identifier | Value | Source |
| Molecular Formula | C₈H₆F₂O | [3][4] |
| Molecular Weight | 156.13 g/mol | [3] |
| CAS Number | 364-83-0 | [3][4] |
| EC Number | 206-667-6 | [3] |
| MDL Number | MFCD00151261 | [3] |
| SMILES String | CC(=O)c1ccc(F)cc1F | [3] |
| InChI Key | QEWHNJPLPZOEKU-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Data for 2',4'-Difluoroacetophenone
| Property | Value | Source |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Purity (Typical) | ≥98.0% (GC) | [1] |
| Density | 1.234 g/mL at 25 °C | [3] |
| Boiling Point | 80-81 °C at 25 mmHg | [3] |
| Flash Point | 66 °C (152 °F) | [2] |
| Refractive Index | n20/D 1.488 | [3] |
Chemical Reactivity and Synthesis
The synthetic versatility of 2',4'-Difluoroacetophenone stems from the combined reactivity of its ketone functional group and the di-fluorinated phenyl ring. The fluorine atoms act as electron-withdrawing groups, influencing the sites of electrophilic aromatic substitution and activating the carbonyl group for nucleophilic attack.[2]
Caption: Reactivity sites of 2',4'-Difluoroacetophenone.
Representative Synthesis Protocol
A common method for preparing 2',4'-Difluoroacetophenone involves a diazotization-acylation sequence starting from 2,4-difluoroaniline. The following protocol outlines a general, lab-scale procedure based on established chemical principles.[6]
Objective: To synthesize 2',4'-Difluoroacetophenone from 2,4-difluoroaniline.
Materials:
-
2,4-Difluoroaniline
-
Acetaldoxime
-
Copper Sulfate (CuSO₄)
-
Hydrochloric Acid (HCl) or other suitable acid
-
Sodium Nitrite (NaNO₂)
-
Benzene or other suitable extraction solvent
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled Water
Procedure:
-
Diazotization: Dissolve 2,4-difluoroaniline in an aqueous acidic solution (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Reaction with Acylating Agent: In a separate vessel, prepare a solution containing acetaldoxime and a catalytic amount of copper sulfate.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the acetaldoxime/copper sulfate mixture. Control the pH of the reaction, adjusting to between 3 and 6 (optimally 4) as the reaction proceeds.[6] Vigorous stirring is essential.
-
Work-up and Isolation: After the reaction is complete, perform a steam distillation to isolate the crude product.
-
Extract the distillate with benzene (or another suitable organic solvent).
-
Wash the organic layer sequentially with a dilute NaHCO₃ solution and then with water to remove acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via vacuum distillation to yield pure 2',4'-Difluoroacetophenone.[6]
Caption: Pathway from 2',4'-Difluoroacetophenone to antifungal APIs.
Safety and Handling
As a laboratory chemical, 2',4'-Difluoroacetophenone must be handled with appropriate precautions. It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. [4]Adherence to a strict safety protocol is mandatory.
Standard Handling Protocol:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood. [4]2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields (compliant with EN 166). [7] * Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before each use. [7] * Body Protection: Wear a long-sleeved lab coat. [7]3. Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity. [4]In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. 4. Handling Practices:
-
Avoid breathing fumes, mist, or vapors. [4] * Avoid contact with skin and eyes. [7] * Wash hands and skin thoroughly after handling. [4] * Do not eat, drink, or smoke when using this product. [7]5. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]
-
Conclusion
2',4'-Difluoroacetophenone is a high-value chemical intermediate whose utility is derived directly from its fluorinated structure. Its predictable reactivity makes it an essential building block for complex molecules in the pharmaceutical and agrochemical industries. [1][2]A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any scientist or researcher aiming to leverage its full potential in their work. Its continued application in the synthesis of next-generation drugs and materials underscores its lasting importance in organic chemistry.
References
- Google Patents.Preparation method of 2,4-difluoroacetophenone.
-
Lead Pharm. 2',4'-Difluoroacetophenone: A Key Organic Synthesis Intermediate.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 2',4'-Difluoroacetophenone (CAS 364-83-0).[Link]
-
Future Medicinal Chemistry. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.[Link]
-
PubChem. 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone.[Link]
-
Patsnap. Synthetic method of 2,4-dichloroacetophenone.[Link]
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. ossila.com [ossila.com]
- 6. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 7. fishersci.fi [fishersci.fi]
Physical Properties & Technical Profile: 2',4'-Difluoroacetophenone
[1]
Part 1: Executive Technical Summary
2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical fluorinated aromatic intermediate primarily utilized in the synthesis of triazole antifungal agents, including Fluconazole and Voriconazole . Its chemical behavior is defined by the synergistic electronic effects of the two fluorine atoms, which modulate the reactivity of the acetyl group and the aromatic ring, making it a versatile scaffold for nucleophilic additions and further electrophilic substitutions.
This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical characterization standards for researchers in process chemistry and drug discovery.
Part 2: Physicochemical Properties
The following data represents a consensus of experimental values suitable for process engineering and quality control.
Table 1: Core Physical Constants
| Property | Value / Range | Technical Note |
| Molecular Formula | C₈H₆F₂O | MW: 156.13 g/mol |
| Appearance | Colorless to pale yellow liquid | Often exists as a supercooled liquid; may crystallize upon prolonged storage at <20°C. |
| Melting Point | 33 – 35 °C | Low melting point leads to phase ambiguity in ambient lab conditions. |
| Boiling Point | 190 – 192 °C (at 760 mmHg) | 80–82 °C at 25 mmHg. High thermal stability allows for distillation. |
| Density | 1.22 – 1.23 g/mL (at 25°C) | Significantly denser than non-fluorinated acetophenone (1.03 g/mL). |
| Refractive Index | Useful for quick purity checks of the liquid phase. | |
| Flash Point | 66 °C (150 °F) | Class IIIA Combustible Liquid. |
| Solubility | Soluble in MeOH, DCM, Toluene | Immiscible with water. |
Part 3: Structural Analysis & Electronic Effects
The reactivity of 2',4'-difluoroacetophenone is governed by the competing electronic effects of the fluorine substituents.
-
Inductive Effect (-I): Both fluorine atoms strongly withdraw electron density through the sigma bond framework, deactivating the ring generally.[1]
-
Resonance Effect (+M): The fluorine lone pairs donate electron density into the
-system at the ortho and para positions.
In the precursor (1,3-difluorobenzene), the C4 position is ortho to one fluorine and para to the other. This cooperative resonance activation directs electrophilic attack (acylation) to this position, yielding the 2',4'-substitution pattern.
Diagram 1: Electronic Architecture
Caption: Electronic interplay in 2',4'-Difluoroacetophenone. Fluorine atoms deactivate via induction but direct regiochemistry via resonance.[1]
Part 4: Synthesis & Production Protocol
The industrial standard for production is the Friedel-Crafts Acylation of 1,3-difluorobenzene. This route is preferred over Grignard methods due to scalability and atom economy.
Reaction Scheme
Substrate: 1,3-Difluorobenzene
Reagent: Acetyl Chloride (or Acetic Anhydride)
Catalyst: Aluminum Chloride (
Detailed Protocol (Self-Validating)
-
Catalyst Activation: Suspend anhydrous
(1.1 eq) in dry DCM at 0–5°C.-
Why: Low temperature prevents catalyst decomposition and controls the exotherm of the subsequent complexation.
-
-
Acylium Ion Formation: Add Acetyl Chloride (1.05 eq) dropwise. Stir until the solution homogenizes.
-
Validation: Evolution of HCl gas (if open system) or slight pressure increase indicates formation of the active electrophile (
).
-
-
Addition: Add 1,3-difluorobenzene (1.0 eq) slowly, maintaining internal temperature <10°C.
-
Reaction: Warm to room temperature (or reflux ~40°C) for 2-4 hours.
-
Endpoint Check: Monitor by TLC (Hexane/EtOAc 9:1) or GC. Disappearance of 1,3-difluorobenzene confirms completion.
-
-
Quenching (Critical): Pour reaction mixture onto crushed ice/HCl.
-
Why: Hydrolyzes the aluminum-alkoxide complex to release the ketone product.
-
-
Purification: Extract with DCM, wash with brine, dry over
, and distill under reduced pressure (80°C @ 25 mmHg).
Diagram 2: Synthesis Workflow
Caption: Step-wise Friedel-Crafts acylation workflow from substrate activation to purification.
Part 5: Analytical Characterization
Confirming the identity of 2',4'-Difluoroacetophenone requires specific attention to the coupling patterns caused by the fluorine atoms (
Proton NMR ( -NMR, 400 MHz, )
Unlike non-fluorinated acetophenone, the methyl ketone signal is not a simple singlet .
-
2.61 ppm (3H, d,
Hz): The methyl protons couple with the ortho-fluorine (through-space/long-range coupling). This doublet is diagnostic for the 2'-fluoro substitution. - 7.94 ppm (1H, m): H-6 proton (aromatic).
- 6.80 – 7.00 ppm (2H, m): Overlapping signals for H-3 and H-5 protons due to complex F-H coupling.
Carbon NMR ( -NMR)
Expect splitting of carbon signals due to C-F coupling.[9]
-
Carbonyl (C=O): ~195 ppm (appears as a doublet,
Hz). -
C-F Carbons: Large doublets (
Hz) around 160-166 ppm.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1680 – 1690 cm⁻¹ . (Shifted slightly higher than standard acetophenone due to electron withdrawal).[10]
-
C-F Stretch: Strong bands in the 1000 – 1400 cm⁻¹ region.
Part 6: Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Flammability: Combustible liquid (Flash point 66°C). Keep away from open flames.
-
Storage: Store in a cool, dry place. Ensure container is tightly sealed to prevent moisture absorption, which can hydrolyze trace impurities or affect subsequent anhydrous reactions (e.g., Grignard).
References
-
Sigma-Aldrich. (2024). 2',4'-Difluoroacetophenone Product Specification & SDS. Link
-
PubChem. (2024). Compound Summary: 2',4'-Difluoroacetophenone (CAS 364-83-0).[11] National Library of Medicine. Link
-
BenchChem. (2024). Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Link
-
ChemicalBook. (2024).[7] 1H NMR Spectrum of 2',4'-Difluoroacetophenone. Link
-
Ossila. (2024).[12] 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone: Synthesis Intermediate for APIs. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
2',4'-Difluoroacetophenone: Structural Architecture and Synthetic Utility in Azole Antifungals
The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 2',4'-Difluoroacetophenone.
Executive Summary
2',4'-Difluoroacetophenone (DFAP) is a critical fluorinated aromatic intermediate (CAS: 364-83-0) serving as the structural scaffold for a major class of triazole antifungal agents, including Fluconazole and Voriconazole. Its significance lies in the specific 2,4-difluorophenyl substitution pattern, which imparts metabolic stability and optimized lipophilicity to the final drug candidates. This guide analyzes the compound's electronic properties, industrial synthesis via Friedel-Crafts acylation, and its role as a pharmacophore building block.
Chemical Identity & Physical Properties
DFAP presents as a colorless to pale yellow liquid.[1] The presence of two fluorine atoms on the phenyl ring significantly alters its boiling point and density compared to non-fluorinated acetophenone.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 1-(2,4-Difluorophenyl)ethanone | |
| Molecular Formula | C₈H₆F₂O | |
| Molecular Weight | 156.13 g/mol | |
| CAS Number | 364-83-0 | |
| Boiling Point | 80–81 °C | @ 25 mmHg (Reduced Pressure) |
| Boiling Point | ~198–202 °C | @ 760 mmHg (Atmospheric) |
| Density | 1.234 g/mL | @ 25 °C |
| Refractive Index | n20/D 1.488 | |
| Solubility | Soluble in organic solvents (DCM, Toluene) | Immiscible with water |
Molecular Architecture & Electronic Properties
Regiochemistry and Fluorine Effects
The 2,4-substitution pattern is not arbitrary; it is a direct consequence of the directing effects during synthesis and a requirement for biological activity.
-
Electronic Induction: The fluorine atoms are highly electronegative, withdrawing electron density via induction (-I effect) while donating density via resonance (+R effect). In the precursor (1,3-difluorobenzene), the 4-position is activated for electrophilic attack because it is ortho to one fluorine and para to the other. The 2-position is sterically hindered (sandwiched between two fluorines), making the 4-position the kinetically favored site for acylation.
-
Conformational Locking: NMR studies suggest a preference for the s-trans conformation of the acetyl group relative to the C1-C2 bond. This is likely due to dipolar repulsion between the carbonyl oxygen and the ortho-fluorine atom, as well as potential weak intramolecular interactions.
Through-Space Coupling (NMR Feature)
A distinct feature of DFAP is the "Through-Space" coupling observed in Proton NMR. Unlike typical acetophenones where the methyl ketone protons appear as a singlet, the methyl protons in DFAP often appear as a doublet (
Synthetic Pathways: Friedel-Crafts Acylation
The industrial standard for producing DFAP is the Friedel-Crafts acylation of 1,3-difluorobenzene. This protocol prioritizes regioselectivity and yield.
Reaction Mechanism & Protocol
Reaction: 1,3-Difluorobenzene + Acetyl Chloride
Experimental Protocol (Lab Scale):
-
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and an HCl gas trap (NaOH scrubber).
-
Catalyst Activation: Charge the flask with Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) and dry Dichloromethane (DCM) or use excess 1,3-difluorobenzene as solvent.
-
Acylation: Cool the mixture to 0–5 °C. Add Acetyl Chloride (1.1 eq) dropwise.
-
Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) slowly to control the exotherm. The solution will darken as the sigma-complex forms.
-
Reflux: Heat to reflux (approx. 40 °C for DCM) for 2–4 hours to drive the reaction to completion.
-
Quenching: Caution: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum alkoxide complex.
-
Purification: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp 80–81 °C @ 25 mmHg).
Pathway Visualization
The following diagram illustrates the mechanistic flow from precursors to the active intermediate.
Figure 1: Friedel-Crafts acylation pathway for the synthesis of DFAP, highlighting the electrophilic aromatic substitution mechanism.
Pharmaceutical Utility: The Fluconazole Connection
DFAP is the "anchor" of the Fluconazole molecule. The 2,4-difluorophenyl moiety is essential for the drug's pharmacokinetic profile, preventing rapid metabolic hydroxylation of the phenyl ring (blocked by Fluorine).
Synthesis of Fluconazole from DFAP:
-
Alpha-Halogenation: DFAP is brominated or chlorinated at the alpha-position to form 2-chloro-2',4'-difluoroacetophenone.
-
Triazole Addition: The alpha-halo ketone reacts with 1H-1,2,4-triazole.[2]
-
Epoxidation/Grignard: Subsequent steps involve the addition of a second triazole unit and the formation of the tertiary alcohol.
Figure 2: Retrosynthetic logic showing DFAP as the core scaffold for Fluconazole.
Spectroscopic Characterization
Validation of the structure is performed via NMR and Mass Spectrometry.[3]
Table 2: Spectral Data
| Technique | Signal/Peak | Assignment |
| ¹H NMR (CDCl₃) | Methyl group (-CH₃). Doublet due to coupling with F-19 (ortho). | |
| Aromatic protons (H-3', H-5'). | ||
| Aromatic proton (H-6'). Deshielded by carbonyl. | ||
| MS (EI) | Molecular Ion. | |
| Base peak (Loss of methyl group). | ||
| IR (Neat) | ~1680–1690 cm⁻¹ | C=O Stretch (Conjugated Ketone). |
Safety and Handling
-
Hazards: DFAP is an irritant to eyes, respiratory system, and skin. It acts as a lachrymator (tear gas effect) in high concentrations.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or moisture absorption.
-
PPE: Use chemical-resistant gloves (Nitrile) and a fume hood is mandatory due to volatility and irritation potential.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67770, 2',4'-Difluoroacetophenone. Retrieved from [Link]
- U.S. Patent 5,710,280.Process for preparing fluconazole.
Sources
Technical Guide: Reactivity & Synthetic Utility of 2',4'-Difluoroacetophenone
Executive Summary
2',4'-Difluoroacetophenone (2,4-DFAP) is a critical pharmacophore precursor, most notably serving as the structural backbone for triazole antifungal agents (e.g., Fluconazole, Voriconazole).[1] Its utility stems from the unique electronic environment created by the ortho, para-difluoro substitution pattern. This guide analyzes the specific reactivity profiles of 2,4-DFAP, distinguishing between the ring-fluorine stability required for metabolic resistance and the alpha-carbonyl reactivity exploited for synthetic elaboration.
Electronic Architecture & Reactivity Profile
The reactivity of 2,4-DFAP is defined by the competition between the fluorine atoms' inductive withdrawal (
The "Fluorine Push-Pull"
Fluorine is the most electronegative element, creating a strong dipole that withdraws electron density from the benzene ring (
-
Inductive Effect (
): Dominant. Deactivates the ring towards Electrophilic Aromatic Substitution ( ) but activates it towards Nucleophilic Aromatic Substitution ( ). -
Mesomeric Effect (
): Weaker than , but directs incoming electrophiles to ortho and para positions.
The Acetyl Activation
The acetyl group at position 1 is a strong electron-withdrawing group (EWG).
-
Alpha-Proton Acidity: The 2,4-difluoro substitution, combined with the carbonyl, significantly increases the acidity of the
-methyl protons ( ), facilitating enolization. -
Ring Deactivation: The acetyl group further deactivates the ring, making the C-F bonds susceptible to nucleophilic attack, particularly at the 4-position (para to the ketone).
Visualization: Electronic Force Map
The following diagram illustrates the electronic vectors influencing the molecule's reactivity.
Figure 1: Electronic vector map showing the inductive pull of fluorine atoms and the activation of the acetyl group.
Synthetic Utility: The Alpha-Functionalization Gateway
The primary synthetic application of 2,4-DFAP is the functionalization of the alpha-carbon to create "azole" antifungals. The fluorine atoms are not intended to leave; they must remain to block metabolic oxidation sites on the final drug.
Mechanism: Alpha-Bromination
The conversion of 2,4-DFAP to
-
Acid Catalysis: Protonation of the carbonyl oxygen.[2]
-
Enolization: The electron-deficient ring aids the removal of an
-proton. -
Bromination: The enol attacks molecular bromine (
).
Critical Insight: The 2,4-difluoro substitution pattern makes the ring electron-poor, which actually slows the rate of enolization compared to non-fluorinated acetophenones. However, once formed, the enol reacts rapidly. Control of pH is vital to prevent poly-bromination.
Comparative Reactivity Data
| Reactant | Conditions | Product | Yield | Notes |
| 2,4-DFAP | 85-92% | Standard industrial route. Selective mono-bromination. | ||
| 2,4-DFAP | 95% | Heterogeneous catalysis; cleaner workup but higher cost. | ||
| 2,4-DFAP | No Reaction | N/A | 2,4-DFAP is the product of Friedel-Crafts, not the substrate. |
Experimental Protocol: Selective Alpha-Bromination
Objective: Synthesis of 2-bromo-1-(2,4-difluorophenyl)ethanone (Intermediate for Fluconazole). Scale: Laboratory (10g basis).
Materials & Safety
-
Substrate: 2',4'-Difluoroacetophenone (10.0 g, 64 mmol).
-
Reagent: Bromine (
) (10.3 g, 64.5 mmol). Warning: Highly Toxic/Corrosive. -
Solvent: Glacial Acetic Acid (50 mL).
-
Catalyst: 48% HBr (0.5 mL).
Step-by-Step Methodology
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr gas).
-
Solvation: Dissolve 2,4-DFAP (10.0 g) in Glacial Acetic Acid (40 mL). Add catalytic HBr (0.5 mL) to initiate enolization.
-
Addition: Dilute
(10.3 g) in Acetic Acid (10 mL) and transfer to the addition funnel. -
Reaction:
-
Heat the solution to 40°C.
-
Add the bromine solution dropwise over 60 minutes.
-
Observation: The deep red color of bromine should disappear rapidly upon contact with the solution, indicating consumption.
-
Self-Validating Check: If the red color persists, the enolization is too slow. Increase temperature slightly (to 50°C) or add more acid catalyst.
-
-
Quench: Stir for an additional 30 minutes. Pour the mixture into ice-water (200 mL).
-
Isolation: The product will precipitate as a white/off-white solid. Filter via vacuum filtration.
-
Purification: Recrystallize from cyclohexane or ethanol/water to remove traces of 2,2-dibromo impurity.
Synthetic Pathway Diagram
Figure 2: The synthetic lineage from raw material to API precursor.
Medicinal Chemistry: The Role of Fluorine
Why use 2,4-DFAP instead of non-fluorinated acetophenone?
-
Metabolic Blocking: The primary metabolic pathway for phenyl rings is oxidation at the para position by Cytochrome P450 enzymes. The C4-Fluorine atom (bond strength
kcal/mol) effectively blocks this oxidation, significantly increasing the half-life of the drug. -
Lipophilicity: Fluorine substitution increases lipophilicity (
), enhancing membrane permeability and bioavailability of the final antifungal agent. -
Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electronic landscape, often improving binding affinity to the fungal CYP51 enzyme (lanosterol 14
-demethylase).
References
-
Friedel-Crafts Synthesis
-
Fluconazole Synthesis Pathway
-
Alpha-Bromination Protocols
-
Nucleophilic Aromatic Substitution Mechanisms
- Title: Mechanisms of reactions of halogenated compounds: Effects of fluorine substituents.
- Source: ResearchG
-
URL:[Link]
Sources
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- 3. allindianpatents.com [allindianpatents.com]
- 4. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 5. US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]
- 7. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
2',4'-Difluoroacetophenone: The Fluorinated Gateway to Azole Antifungals
Executive Summary: The Fluorine Effect
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to enhance metabolic stability and lipophilicity. 2',4'-Difluoroacetophenone (DFAP) represents a critical scaffold in this domain. It serves as the structural anchor for the 2,4-difluorophenyl pharmacophore found in blockbuster triazole antifungals, including Fluconazole , Voriconazole , and Posaconazole .
This guide moves beyond basic property listing to analyze DFAP as a reactive intermediate. We will dissect its synthesis, its critical activation via
Chemical Identity & Physical Profile[1][2][3][4][5]
DFAP is a substituted aromatic ketone. The presence of fluorine atoms at the ortho and para positions activates the ring for specific nucleophilic aromatic substitutions while simultaneously deactivating it toward electrophilic attacks compared to non-fluorinated analogs.
Table 1: Physicochemical Specifications
| Property | Specification | Relevance to Processing |
| CAS Number | 364-83-0 | Global Inventory Identification |
| Formula | MW: 156.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | Color indicates oxidation/impurities |
| Boiling Point | 80–81 °C @ 25 mmHg | Vacuum distillation required for purification |
| Density | 1.234 g/mL @ 25 °C | Phase separation in aqueous workups |
| Flash Point | 66 °C (Closed Cup) | Class IIIA Combustible Liquid |
| Solubility | Soluble in MeOH, DCM, Toluene | Compatible with standard organic solvents |
Upstream Synthesis: Regioselective Friedel-Crafts Acylation
The industrial production of DFAP relies on the regioselective acetylation of 1,3-difluorobenzene. This reaction is governed by the directing effects of the fluorine substituents.
Mechanistic Insight
Fluorine is an ortho/para director but a deactivator. In 1,3-difluorobenzene:
-
Position 2 (between F atoms): Sterically hindered.
-
Position 5 (meta to both): Electronic deactivation prevents attack.
-
Position 4 (ortho to one, para to other): The electronically and sterically favored site.
Workflow Diagram: Synthesis of DFAP
Figure 1: The regioselective Friedel-Crafts acylation pathway converting 1,3-difluorobenzene to DFAP.
Critical Reactivity: The -Halogenation Gateway
DFAP itself is rarely the final API. Its primary utility lies in its conversion to
Protocol: -Bromination of DFAP
Objective: Synthesis of 2-bromo-2',4'-difluoroacetophenone (Key Intermediate). Scale: Laboratory (50 mmol scale).
Reagents
-
Substrate: 2',4'-Difluoroacetophenone (7.8 g, 50 mmol)
-
Brominating Agent: Bromine (
) (2.6 mL, 50 mmol) or NBS (for milder conditions). -
Catalyst: Glacial Acetic Acid (catalytic amount) or HBr.
-
Solvent: Dichloromethane (DCM) or Methanol.
Step-by-Step Methodology
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser, and a gas scrubber (to trap HBr).
-
Solvation: Dissolve DFAP in 50 mL of DCM. Add 0.5 mL of HBr (48%) or glacial acetic acid to initiate enolization.
-
Addition: Cool the solution to 0–5 °C. Add
dropwise over 30 minutes. Note: The solution will initially be red/brown. The color should fade as is consumed. -
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting ketone.
-
Quench: Wash the organic layer with saturated
(2 x 50 mL) to neutralize acid, followed by sodium thiosulfate solution (to remove unreacted bromine). -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Yield: Expect a pale yellow oil or solid (Yield >85%).
Process Note: In industrial settings for Fluconazole,
Pharmaceutical Case Study: Synthesis of Fluconazole
The transformation of DFAP to Fluconazole (Diflucan) is a classic example of convergent synthesis. The pathway involves the construction of the epoxide followed by the introduction of the triazole rings.
The "Azole" Workflow
-
Activation: DFAP
-Chloro-DFAP. -
Substitution:
-Chloro-DFAP + 1,2,4-Triazole Mono-triazole ketone. -
Epoxidation: Corey-Chaykovsky reaction using Trimethylsulfoxonium Iodide (TMSI).
-
Ring Opening: Epoxide + 1,2,4-Triazole
Fluconazole .
Pathway Visualization
Figure 2: The stepwise conversion of DFAP into the antifungal agent Fluconazole.[1]
Handling & Safety (EHS)
Working with fluorinated aromatics and lachrymators requires strict adherence to safety protocols.[2][3]
-
Lachrymator Potential: While DFAP is an irritant, its
-halo derivatives (bromo/chloro) are potent lachrymators (tear gas agents). All downstream processing must occur in a functioning fume hood. -
Skin Absorption: Fluorinated compounds can enhance skin permeability. Double-gloving (Nitrile/Neoprene) is recommended.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which can induce uncontrolled condensation).
References
-
Pfizer Inc. (1998). Process for the preparation of fluconazole and intermediates thereof. U.S. Patent 5,710,280. Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24856000, 2',4'-Difluoroacetophenone. Link
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry, 18(38). Link
-
Fisher Scientific. (2021). Safety Data Sheet: 2',4'-Difluoroacetophenone. Link
-
Organic Chemistry Portal. (2023). Friedel-Crafts Acylation: Mechanism and Recent Literature. Link
Sources
general description of 2',4'-Difluoroacetophenone
CAS: 364-83-0 | Molecular Formula: C₈H₆F₂O Primary Application: Pharmacophore precursor for Triazole Antifungals
Executive Summary
2',4'-Difluoroacetophenone is not merely a chemical building block; it is a privileged scaffold in medicinal chemistry. Its structural core—the 2,4-difluorophenyl moiety—serves as the lipophilic anchor for a generation of azole antifungals, including Fluconazole and Voriconazole .
This guide analyzes the compound beyond its physical properties, focusing on the why and how of its application. The strategic placement of fluorine atoms at the ortho and para positions confers metabolic resistance against cytochrome P450 oxidation while modulating the pKa of proximal functional groups, a critical factor in the bioavailability of the final drug candidates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The physical state of 2',4'-Difluoroacetophenone is often a point of confusion in literature due to its melting point hovering near standard room temperature. It typically presents as a liquid in warm climates and a low-melting crystalline solid in climate-controlled laboratories.
| Property | Value | Technical Insight |
| Molecular Weight | 156.13 g/mol | Optimal range for fragment-based drug design (<300 Da). |
| Physical State | Liquid / Low-Melting Solid | MP: ~22–24°C. Requires warm water bath for quantitative transfer if solidified. |
| Boiling Point | 190–191°C | High boiling point allows for high-temperature derivatization without pressure vessels. |
| Density | 1.265 g/mL | Denser than water; biphasic extractions will result in the organic layer being on the bottom (if using non-halogenated solvents like ether) or bottom (DCM). |
| Flash Point | 66°C | Class IIIA Combustible Liquid. |
| Electronic Character | Electron-Deficient Ring | The two fluorine atoms exert a strong inductive withdrawing effect (-I), deactivating the ring toward further electrophilic substitution. |
Synthetic Routes & Industrial Production[6][7]
The industrial synthesis of 2',4'-Difluoroacetophenone is a study in regioselectivity. The primary challenge is directing the acetyl group to the 1-position while avoiding poly-acylation or substitution at the 6-position.
The Friedel-Crafts Acylation (Standard Industrial Route)
The most robust method involves the acylation of 1,3-difluorobenzene. Unlike standard Friedel-Crafts reactions using stoichiometric solvents (like nitrobenzene), modern process chemistry utilizes excess 1,3-difluorobenzene as both the reactant and the solvent.
-
Regioselectivity: The fluorine atoms at positions 1 and 3 are ortho/para directors. However, steric hindrance and electronic repulsion make the position between the fluorines (C2) highly unfavorable. The C4 position (para to F1, ortho to F3) and C6 position (ortho to F1, para to F3) are electronically similar, but C4 is sterically preferred for the acetyl attack.
Figure 1: Regioselective synthesis via Friedel-Crafts acylation. The use of excess substrate minimizes di-acylation by diluting the active acylium species.
Pharmaceutical Applications: The Azole Pathway
The 2,4-difluorophenyl group is not accidental. In the development of Fluconazole (Pfizer), researchers found that non-fluorinated analogs suffered from rapid metabolic degradation.
Metabolic Stability & Pharmacokinetics[1]
-
Metabolic Blockade: The C-H bonds at the 2 and 4 positions of a phenyl ring are prime targets for oxidative metabolism (hydroxylation). Replacing these hydrogens with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks these sites from Cytochrome P450 attack.
-
Lipophilicity: The fluorine substitution increases the logP, enhancing membrane permeability, which is crucial for treating systemic fungal infections (e.g., fungal meningitis).
Synthesis of Fluconazole
The 2',4'-difluoroacetophenone is the "root" of the synthesis. It must first be activated at the alpha-position.[1]
Figure 2: The critical role of the acetophenone precursor in the "Pfizer Route" to Fluconazole.
Experimental Protocol: Alpha-Bromination
Objective: Selective bromination of the alpha-carbon to generate 2-bromo-2',4'-difluoroacetophenone. Safety Critical: The product is a potent lachrymator (tear gas). All operations must occur in a high-efficiency fume hood.
Reagents & Stoichiometry
-
Substrate: 2',4'-Difluoroacetophenone (1.0 eq)
-
Reagent: Bromine (Br₂) (1.05 eq)
-
Solvent: Glacial Acetic Acid (AcOH) (5-10 volumes)
-
Catalyst: Hydrobromic acid (HBr) (catalytic drops) or AlCl₃ (optional)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.
-
Dissolution: Charge the flask with 2',4'-Difluoroacetophenone and Glacial Acetic Acid. Stir until homogeneous. Note: If the starting material is solid, gentle warming (30°C) may be required.
-
Catalysis: Add 2-3 drops of 48% HBr to initiate enolization. The reaction proceeds via the enol form of the ketone.
-
Addition: Add the Bromine solution dropwise over 60 minutes at room temperature.
-
Visual Cue: The deep red color of bromine should dissipate rapidly upon contact with the solution, indicating active consumption. If color persists, pause addition and warm slightly to 40°C.
-
-
Quench: Once addition is complete, stir for an additional 30 minutes. Pour the mixture into ice-cold water (5x volume).
-
Isolation: The product will precipitate as a solid (unlike the liquid starting material). Filter the solid.[2]
-
Purification: Recrystallize from ethanol/water or hexane.
-
Target: White to off-white crystals.
-
MP Check: Product melts at ~109–111°C.
-
Troubleshooting & Validation
-
Issue: Poly-bromination.
-
Cause: Excess bromine or high temperatures.
-
Fix: Strictly control temperature (<30°C) and stoichiometry.
-
-
Issue: No Reaction (Bromine color persists).
-
Cause: Failure to enolize.
-
Fix: Add AlCl₃ catalyst or increase temperature to 50°C.
-
References
-
Pfizer Inc. (1983). Process for preparing fluconazole. U.S. Patent 4,404,216. Link
-
Richardson, K., et al. (1990). Discovery of Fluconazole, a Novel Antifungal Agent. Reviews of Infectious Diseases. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2',4'-Difluoroacetophenone. Link
-
Gao, Y., et al. (2024).[3] Application of α-bromination reaction on acetophenone derivatives. BMC Chemistry. Link
-
Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Guide: Operational Safety and Handling of 2',4'-Difluoroacetophenone
Executive Summary
2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical fluorinated aromatic intermediate, primarily utilized as a pharmacophore building block in the synthesis of triazole-class antifungal agents (e.g., Fluconazole, Voriconazole). While chemically stable under standard storage conditions, it presents specific hazards—notably skin/eye irritation, combustibility, and the potential for releasing hydrogen fluoride (HF) during thermal decomposition.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of these hazards and field-proven protocols for researchers handling this compound in drug discovery and process chemistry.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical state of 2',4'-Difluoroacetophenone is prerequisite to designing safe engineering controls. Note the relatively low flash point, which categorizes it as a combustible liquid, requiring static grounding measures during transfer.
| Property | Value | Context for Researchers |
| CAS Number | 364-83-0 | Unique identifier for inventory/regulatory tracking. |
| Molecular Formula | C₈H₆F₂O | Fluorinated aromatic ketone. |
| Molecular Weight | 156.13 g/mol | Used for stoichiometric calculations in synthesis. |
| Boiling Point | 80–81 °C @ 25 mmHg | Critical: High vacuum required for distillation. Atmospheric BP is significantly higher (~190°C), increasing decomposition risk if distilled without vacuum. |
| Flash Point | ~66 °C (150.8 °F) | Combustible. Keep away from open flames and hot surfaces. |
| Density | 1.234 g/mL @ 25 °C | Heavier than water; sinks in aqueous biphasic extractions. |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or degradation. |
Toxicological Mechanisms & GHS Classification
Primary Hazards (GHS)
The compound acts as a potent irritant to mucous membranes. The mechanism involves the lipophilic nature of the acetophenone moiety facilitating dermal penetration, while the ketone group can react with nucleophilic residues in proteins, leading to sensitization or irritation.
-
Skin Irritation (Category 2): Causes localized dermatitis. Prolonged contact defats the skin.
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1] Vapors can cause lacrimation at low concentrations.
-
STOT-SE (Category 3): Respiratory tract irritation.[2] Inhalation of mists or high vapor concentrations triggers coughing and bronchial spasms.
The "Hidden" Hazard: Thermal Decomposition
While the molecule itself is not corrosive, thermal decomposition (e.g., in a fire or runaway reaction) breaks the Carbon-Fluorine bond.
-
Reaction:
-
Risk: Generation of Hydrogen Fluoride (HF) gas.[2] HF is highly corrosive and systemic poison that sequesters calcium ions, leading to hypocalcemia and cardiac arrest.
-
Implication: Firefighting in areas storing significant quantities requires full breathing apparatus (SCBA) and post-fire cleanup must treat ash/water as HF-contaminated.
Operational Safety & Engineering Controls
Engineering Controls
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at face velocity >100 fpm.
-
Vacuum Systems: When distilling (bp 80-81°C @ 25mmHg), use a cold trap (liquid
or dry ice/acetone) to prevent fluorinated vapors from entering the pump oil, which can lower pump efficiency and corrode internals.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are recommended. Latex is permeable to many aromatic ketones. For prolonged immersion or spill cleanup, use Silver Shield/4H laminate gloves.
-
Eye Protection: Chemical splash goggles. Face shield required if handling >500 mL or conducting vacuum distillations.
-
Respiratory: If fume hood is unavailable (not recommended), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to the potential for HF byproducts.
Workflow Visualization
The following diagram outlines the safe handling lifecycle, emphasizing decision points for waste and exposure.
Figure 1: Operational workflow for utilizing 2',4'-Difluoroacetophenone in synthesis, highlighting critical control points.
Emergency Response Protocols
Exposure Response Logic
Immediate action is required to mitigate lipophilic absorption and potential HF effects from degradation products.
Figure 2: Decision tree for emergency response following exposure.
Spill Cleanup (Small Scale < 500 mL)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure fume hoods are running; open windows if safe.
-
PPE: Don double nitrile gloves, goggles, and lab coat.
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.
-
Disposal: Collect in a sealable container labeled "Hazardous Waste: Flammable, Irritant (Contains Fluorine)".
Scientific Context: Why Use It?
To validate the necessity of handling this hazard, it is important to understand its role in the pharmaceutical pipeline. 2',4'-Difluoroacetophenone is a "privileged structure" in medicinal chemistry.
-
Antifungal Synthesis: It is the starting material for 2,4-Difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone , a key intermediate for Fluconazole and Voriconazole .[3] The fluorine atoms at the 2 and 4 positions increase metabolic stability (blocking P450 oxidation sites on the ring) and enhance lipophilicity, allowing the drug to penetrate fungal cell membranes.
-
Reaction Pathway: Typically, the ketone is brominated at the alpha position, followed by nucleophilic substitution with 1,2,4-triazole.
-
Safety Note: The bromination step (using
or NBS) creates a lachrymator (alpha-bromo ketone). The hazard profile escalates significantly at this step.
-
References
-
PubChem. (n.d.).[4] 2',4'-Difluoroacetophenone (CID 67770).[4] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2',4'-Difluoroacetophenone.[5][6][3] Retrieved February 7, 2026, from [Link]
-
Shou, M., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Retrieved February 7, 2026, from [Link]
Sources
- 1. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]
- 2. fishersci.com [fishersci.com]
- 3. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 4. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1H-1,2,4-Triazol-1-yl)-2',4'-difluoroacetophenone | 86404-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. ossila.com [ossila.com]
A Comprehensive Technical Guide to 2',4'-Difluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2',4'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a cornerstone in modern medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile chemical building block, particularly in the synthesis of high-value active pharmaceutical ingredients (APIs). The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, enhancing metabolic stability and binding affinity in its derivatives—a critical consideration in drug design. This guide provides an in-depth exploration of 2',4'-Difluoroacetophenone, covering its chemical identity, physicochemical properties, synthesis, and its pivotal application as a key starting material in the production of widely-used azole antifungal agents. For researchers and professionals in the field, a thorough understanding of this compound is essential for the efficient development of novel therapeutics.
Chemical Identity and Synonyms
Precise identification of a chemical entity is fundamental for research, procurement, and regulatory compliance. 2',4'-Difluoroacetophenone is known by several names and is cataloged under various registry numbers. Its formal IUPAC name is 1-(2,4-Difluorophenyl)ethan-1-one .[1] The comprehensive list of its identifiers is summarized in the table below for clarity and cross-referencing.
| Identifier Type | Value |
| IUPAC Name | 1-(2,4-Difluorophenyl)ethan-1-one[1] |
| CAS Number | 364-83-0 |
| EC Number | 206-667-6 |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| Linear Formula | F₂C₆H₃COCH₃ |
| SMILES | CC(=O)c1ccc(F)cc1F |
| InChI | 1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 |
| InChIKey | QEWHNJPLPZOEKU-UHFFFAOYSA-N |
| PubChem Substance ID | 24856000 |
| MDL Number | MFCD00151261 |
| Beilstein/REAXYS No. | 1940741 |
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of 2',4'-Difluoroacetophenone are crucial for its handling, reaction monitoring, and quality control.
Physicochemical Data
This compound is typically supplied as a liquid with a distinct boiling point under reduced pressure, indicating its relatively low volatility at ambient temperature.
| Property | Value |
| Appearance | Colorless to light yellow/orange liquid |
| Boiling Point | 80-81 °C at 25 mmHg |
| Density | 1.234 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.488 |
| Flash Point | 66 °C (150.8 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of 2',4'-Difluoroacetophenone. The ¹H NMR spectrum is particularly informative, showing characteristic signals for the aromatic protons and the methyl group, with coupling patterns influenced by the adjacent fluorine atoms.
| Spectroscopy | Data |
| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm): 7.94 (m, 1H), 6.95 (m, 1H), 6.87 (m, 1H), 2.62 (t, J=5.1 Hz, 3H)[2] |
| FT-IR | Vibrational spectral analysis has been conducted via FT-IR and FT-Raman spectroscopy. Key absorptions are expected for the C=O (ketone) stretch, C-F stretches, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | Molecular Ion (M+): 156 m/z; Base Peak: 141 m/z ([M-CH₃]⁺)[2] |
Synthesis and Reactivity
The synthesis of 2',4'-Difluoroacetophenone and its subsequent chemical transformations are central to its utility. The primary route to its formation is the Friedel-Crafts acylation, and its most significant reaction involves the α-halogenation of the ketone's methyl group.
Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation
The standard industrial synthesis involves the electrophilic aromatic substitution of 1,3-difluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]
Mechanism Rationale:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a highly reactive acylium ion (CH₃CO⁺).[3][5] This is the key electrophile for the reaction.
-
Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring attacks the acylium ion. The fluorine atoms are deactivating but are ortho-, para-directing. Acylation occurs at the 4-position, para to one fluorine and ortho to the other, due to steric hindrance at the 2-position (between the two fluorine atoms).
-
Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the stable aromatic ring, yielding 2',4'-Difluoroacetophenone and regenerating the catalyst.[5]
Core Reactivity: α-Halogenation and Nucleophilic Substitution
The true value of 2',4'-Difluoroacetophenone in drug synthesis emerges from the reactivity of the acetyl group. The α-carbon (the methyl group) can be readily halogenated, typically via bromination, to create a potent electrophilic site. This α-bromo ketone is a crucial intermediate that readily undergoes nucleophilic substitution with heterocyclic compounds like 1,2,4-triazole. This two-step sequence is the foundational pathway toward azole antifungal drugs.[6]
Experimental Protocol: Synthesis of a Key Antifungal Precursor
The following section details a validated, two-step protocol for the conversion of 2',4'-Difluoroacetophenone into 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a direct precursor to agents like fluconazole.[6]
Step 1: α-Bromination of 2',4'-Difluoroacetophenone
This procedure utilizes bromine in an acidic medium. The acid catalyzes the formation of an enol intermediate, which is the species that reacts with bromine.[7][8] This is the rate-determining step of the reaction.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 2',4'-Difluoroacetophenone (1.0 eq) and a suitable solvent such as glacial acetic acid.
-
Bromine Addition: While stirring, slowly add a solution of bromine (1.0-1.1 eq) in acetic acid via the dropping funnel.
-
Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of di-brominated side products. Maintaining the temperature, often slightly elevated (e.g., 40-50 °C), ensures a reasonable reaction rate without promoting unwanted side reactions.[8]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once complete, cool the reaction mixture and pour it into ice-water. The product, 2-bromo-2',4'-difluoroacetophenone, will precipitate or form an oil.
-
Causality: Quenching in water precipitates the organic product, leaving inorganic impurities and the acetic acid solvent in the aqueous phase.
-
-
Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a sodium bisulfite solution (to remove excess bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step, often without further purification.
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
The α-bromo ketone is now activated for an Sₙ2 reaction. 1,2,4-Triazole acts as the nucleophile, displacing the bromide leaving group.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,4-triazole (1.1 eq) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Causality: The base deprotonates the N-H of the triazole ring, forming the more nucleophilic triazolide anion. A polar aprotic solvent is chosen because it effectively solvates the cation (K⁺) but does not solvate the nucleophile, thus maximizing its reactivity.
-
-
Substrate Addition: Add a solution of the 2-bromo-2',4'-difluoroacetophenone (1.0 eq) from the previous step to the triazole mixture.
-
Reaction Conditions: Heat the mixture gently (e.g., 50-60 °C) and stir until TLC analysis indicates the complete consumption of the bromo-ketone.
-
Work-up and Isolation: Cool the reaction mixture and pour it into water. The product, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, will often precipitate as a solid.
-
Purification: Filter the solid product, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a high-purity product.[6]
Core Application: Gateway to Azole Antifungal Drugs
The primary industrial application of 2',4'-Difluoroacetophenone is its role as a key starting material for a class of potent antifungal drugs. The triazolyl ketone synthesized in the protocol above is the central intermediate in the synthesis of both fluconazole and voriconazole, which are critical medicines for treating systemic fungal infections.
-
Fluconazole Synthesis: The ketone group of the intermediate is reacted with trimethylsulfoxonium iodide to form an epoxide. This epoxide is then opened by a second molecule of 1,2,4-triazole to yield the final fluconazole structure.
-
Voriconazole Synthesis: The synthesis of voriconazole also proceeds through this key intermediate, followed by a series of stereoselective reactions to build the more complex chiral side chain.
The incorporation of the 2,4-difluorophenyl moiety is a hallmark of this class of drugs, contributing significantly to their efficacy and pharmacokinetic profile.
Safety and Handling
2',4'-Difluoroacetophenone is classified as an irritant. Proper laboratory safety protocols must be strictly followed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2',4'-Difluoroacetophenone is more than a simple laboratory reagent; it is an enabling molecule for the pharmaceutical industry. Its straightforward synthesis via Friedel-Crafts acylation, combined with the versatile reactivity of its acetyl group, provides an efficient and scalable route to complex heterocyclic APIs. For drug development professionals, a mastery of the chemistry surrounding this building block is crucial for innovating within the field of antifungal therapeutics and beyond. The insights and protocols provided in this guide serve as a comprehensive resource for the practical application and understanding of this vital chemical intermediate.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]
-
DergiPark. (2016, October 27). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. Retrieved from [Link]
- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Retrieved from [Link]
- Google Patents. (n.d.). CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone.
-
Master Organic Chemistry. (2018, May 17). Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(2,4-difluorophenyl)-. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Note Synthesis and anti-inflammatory activity of fluorinated propanedione derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
American Chemical Society. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2022, February). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. Retrieved from [Link]
-
AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2017, May 11). Synthesis and Evaluation of Novel 1,5 Benzothaizepine Derivatives for Anti Oxidant Activity. Retrieved from [Link]
-
ChemCD. (n.d.). 1-(2',4'-DIFLUOROBIPHENYL-4-YL)ETHANONE. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of Difluorinated Chalcones from 2',4'-Difluoroacetophenone
Executive Summary
This application note details the synthesis of difluorinated chalcones via Claisen-Schmidt condensation, specifically utilizing 2',4'-difluoroacetophenone as the nucleophilic component.
Difluorinated motifs are increasingly pivotal in medicinal chemistry. The strategic incorporation of fluorine atoms modulates lipophilicity, enhances metabolic stability (by blocking CYP450 oxidation sites), and alters the electronic distribution of the chalcone scaffold. This guide provides two validated protocols: a Classical Benchtop Method for maximum purity and crystallographic quality, and a Microwave-Assisted Method for high-throughput library generation.
Strategic Analysis & Mechanism
The Fluorine Effect
The selection of 2',4'-difluoroacetophenone is not arbitrary. In drug design, this substitution pattern offers specific advantages:
-
Bioisosterism: The C-F bond mimics the C-H bond sterically but introduces significant polarity.
-
Acidity Modulation: The electron-withdrawing nature of the fluorine atoms (via induction) at the ortho (2') and para (4') positions increases the acidity of the
-methyl protons. This theoretically facilitates enolate formation compared to non-fluorinated acetophenones, potentially accelerating the rate-determining step of the condensation. -
Metabolic Blocking: The 4'-position is a common site for metabolic hydroxylation. Fluorine substitution here effectively blocks this degradation pathway, extending the in vivo half-life of the molecule.
Reaction Mechanism (Claisen-Schmidt)
The synthesis proceeds via a crossed-aldol condensation followed by dehydration.[1][2]
-
Enolization: Base removes an acidic
-proton from 2',4'-difluoroacetophenone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzaldehyde.
-
Proton Transfer: Formation of the
-hydroxy ketone (aldol adduct). -
Dehydration: Elimination of water (E1cB mechanism) to form the thermodynamically stable
-unsaturated ketone (chalcone), typically favoring the (E)-isomer.
Caption: Mechanistic pathway of Claisen-Schmidt condensation favoring the trans-(E) isomer.
Experimental Protocols
Protocol A: Classical Benchtop Synthesis (High Purity)
Best for: Scale-up (>1g), crystallization studies, and thermally unstable aldehydes.
Reagents
-
Ketone: 2',4'-Difluoroacetophenone (1.0 equiv)
-
Aldehyde: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)
-
Solvent: Ethanol (95% or absolute)
-
Base: 40% Aqueous NaOH or KOH pellets
-
Acid: 10% HCl (for neutralization)
Procedure
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-difluoroacetophenone (5.0 mmol) and the chosen benzaldehyde (5.0 mmol) in Ethanol (15 mL).
-
Catalysis: Place the flask in an ice-water bath (0–5 °C). Dropwise add aqueous NaOH (40% w/v, 2 mL) while stirring vigorously.
-
Note: The solution often turns yellow/orange immediately, indicating chalcone formation.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 3–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).
-
Precipitation: Pour the reaction mixture into crushed ice (approx. 100 g) and acidify slightly with 10% HCl (to pH ~5-6) to neutralize excess base and promote precipitation.
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove salts and unreacted base.
-
Purification: Recrystallize from hot Ethanol. If the product oils out, use an Ethanol:Water (9:1) mixture.
Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Library generation, rapid screening, difficult substrates.
Reagents
-
Ketone: 2',4'-Difluoroacetophenone (1.0 equiv)
-
Aldehyde: Substituted Benzaldehyde (1.0 equiv)
-
Catalyst: Pulverized KOH (Solid) or Basic Alumina
-
Solvent: Minimal Ethanol (or Solvent-Free)
Procedure
-
Preparation: In a microwave-safe vial (10 mL), mix 2',4'-difluoroacetophenone (1.0 mmol) and the aldehyde (1.0 mmol).
-
Solvent-Free Method: Add pulverized KOH (0.5 mmol) and mix thoroughly with a glass rod until a paste forms.
-
Alternative: Add 1 mL of Ethanol if a solvent slurry is preferred for handling.
-
-
Irradiation: Place in a microwave reactor. Irradiate at 180–200 W for 2–4 minutes at 80 °C .
-
Safety: Do not use a domestic microwave. Use a dedicated synthesis reactor with temperature control to prevent superheating.
-
-
Work-up: Cool the vial to room temperature. Add cold water (5 mL) to the solid mass. Filter the resulting solid and wash with cold ethanol.
-
Yield: Typically 85–95% crude yield.
Data Analysis & Validation
Comparison of Methods
| Feature | Protocol A (Stirring) | Protocol B (Microwave) |
| Reaction Time | 3 – 6 Hours | 2 – 5 Minutes |
| Yield (Typical) | 75 – 85% | 85 – 95% |
| Purity (Crude) | High (Slow crystal growth) | Moderate (Requires washing) |
| Energy Profile | Low (Ambient temp) | High intensity / Short duration |
| Scalability | Excellent | Limited by vessel size |
Characterization Guidelines (NMR)
Validating the structure of 2',4'-difluorinated chalcones requires careful analysis of the aromatic region due to Fluorine-Proton coupling (
Expected
-
Vinylic Protons (The Chalcone Signature):
-
-H and
-H appear as two doublets between 7.4 – 8.0 ppm . -
Coupling Constant (
): Look for Hz. This confirms the (E)-trans geometry. A smaller coupling ( Hz) would indicate the cis isomer, which is rare under these conditions.
-
-H and
-
Ring A (2',4'-Difluoro) Pattern:
-
H-3' (The "Sandwiched" Proton): Located between two fluorine atoms. Appears as a triplet of doublets (td) or a complex multiplet around 6.9 – 7.1 ppm due to coupling with F-2' and F-4'.
-
H-6' (The Deshielded Proton): Adjacent to the carbonyl. Typically the most downfield aromatic signal of this ring (approx 7.8 – 8.1 ppm ), appearing as a doublet of doublets (dd) or multiplet due to coupling with H-5' and F-5' (long range).
-
H-5': Appears as a multiplet around 7.1 – 7.3 ppm .
-
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health (PMC). [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR. Magritek Application Note. [Link]
-
Synthesis of some chalcone derivatives, in vitro and in silico toxicity evaluation. Repository UNAIR. [Link]
Sources
2',4'-Difluoroacetophenone in pharmaceutical synthesis
Application Note: 2',4'-Difluoroacetophenone in Pharmaceutical Synthesis
Executive Summary
2',4'-Difluoroacetophenone (DFAP) [CAS: 364-83-0] serves as a critical "privileged scaffold" in the synthesis of triazole-based antifungal agents, most notably Fluconazole and Voriconazole . The strategic placement of fluorine atoms at the 2 and 4 positions of the phenyl ring confers metabolic stability by blocking P450-mediated hydroxylation sites, while simultaneously enhancing lipophilicity for improved membrane permeability.
This application note provides a validated technical guide for the functionalization of DFAP, focusing on the regioselective
The Fluorine Advantage: Mechanistic Insight
In medicinal chemistry, the 2,4-difluoro substitution pattern is not arbitrary.
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Electronic Modulation: The electronegativity of fluorine lowers the pKa of the triazole ring in the final drug, optimizing its binding affinity to the fungal enzyme lanosterol 14
-demethylase (ERG11).
Critical Synthetic Pathways (Workflow Map)
The following diagram illustrates the divergent pathways from DFAP to major pharmaceutical intermediates.
Figure 1: Strategic workflow for DFAP functionalization in antifungal synthesis.
Protocol A: Regioselective -Bromination
Objective: Synthesis of 2-bromo-2',4'-difluoroacetophenone. Challenge: Controlling mono- vs. di-bromination and managing the potent lachrymatory nature of the product.
Materials
-
2',4'-Difluoroacetophenone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Acetonitrile (ACN) or Ethyl Acetate
Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. CRITICAL: Vent the condenser to a caustic scrubber (NaOH solution) to neutralize any acidic byproducts.
-
Dissolution: Dissolve DFAP in ACN (5 mL/g). Add p-TsOH.
-
Addition: Heat the solution to 60°C. Add NBS portion-wise over 30 minutes. Note: Portion-wise addition prevents the "runaway" exotherm often seen with molecular bromine (
). -
Reaction: Reflux at 80-82°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.
-
Endpoint: Disappearance of DFAP (<1.0%).
-
-
Quench: Cool to room temperature. Pour mixture into ice-cold water.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(to remove succinimide and acid) and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo.-
Result: The product usually solidifies upon cooling (MP: ~25-28°C, often an oil at warm room temp).
-
Process Safety Parameter (PSP): The
Protocol B: The Azole Construction (Fluconazole Route)
Objective: Conversion of the
Step 1: Triazole Substitution
-
Suspend 1,2,4-triazole (3.0 eq) and
(2.5 eq) in Acetone. -
Add the crude
-bromo-2',4'-difluoroacetophenone (from Protocol A) dropwise. -
Reflux for 4 hours. The excess triazole acts as a buffer and nucleophile.
-
Filter inorganic salts and concentrate. Recrystallize from Isopropanol to obtain 2-(1H-1,2,4-triazol-1-yl)-2',4'-difluoroacetophenone .
-
Quality Check: MP should be 103–107°C [1].[1]
-
Step 2: Corey-Chaykovsky Epoxidation
This is the stereochemically defining step.
-
Reagent Prep: Under
, mix Trimethylsulfoxonium iodide (TMSOI) (1.2 eq) and Cetrimide (catalytic phase transfer catalyst) in Toluene/20% NaOH (aq) biphasic system. -
Reaction: Add the ketone from Step 1. Heat to 60°C.
-
Mechanism: The sulfur ylide attacks the ketone carbonyl to form a betaine intermediate, which collapses to the epoxide: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole .
-
Ring Opening (Final): Without isolation (telescoped process), add a second charge of 1,2,4-triazole (2.0 eq) and
. Heat to 90°C. -
Purification: The epoxide ring opens to form the tertiary alcohol. Crystallize the final API from Ethanol/Water.
Quality Control & Impurity Profiling
High-performance liquid chromatography (HPLC) is essential to track the "over-reaction" impurities.
Table 1: Critical Impurity Markers
| Compound | Relative Retention Time (RRT) | Origin | Limit (ICH Q3A) |
| DFAP (Starting Material) | 1.00 | Incomplete Reaction | < 0.15% |
| 1.25 | Over-bromination (Temp too high) | < 0.10% | |
| Regioisomer (4-sub) | 0.95 | Attack on ring (Rare with NBS) | < 0.10% |
| Fluconazole (API) | 2.40 | Product | N/A |
Conditions: C18 Column, ACN:Water (0.1% H3PO4) Gradient 20%->80%.
Safety & Handling Guidelines
-
Lachrymator Warning: 2-Bromo-2',4'-difluoroacetophenone is chemically similar to phenacyl bromide (tear gas). Exposure causes immediate, severe eye and respiratory irritation.
-
Antidote: Fresh air immediately. PEG-400 or vegetable oil can be used to solubilize the halide from skin (water alone is often ineffective due to lipophilicity).
-
-
Corrosivity: DFAP and its derivatives can penetrate leather and standard latex. Nitrile or Butyl rubber gloves (double-gloved) are mandatory.
References
- Pfizer Inc. (1998). Process for preparing fluconazole. US Patent 5,710,280.
-
Aggarwal, V. K., et al. (2003).[2] Catalytic Asymmetric Corey-Chaykovsky Epoxidation. Chemical Communications.[2] Retrieved from [Link]
Sources
Application Note: 2',4'-Difluoroacetophenone as a Scaffold in Antifungal Drug Synthesis
[1][2]
Abstract
2',4'-Difluoroacetophenone (CAS 364-83-0) acts as the critical pharmacophore scaffold for the "azole" class of antifungal agents, including Fluconazole and Voriconazole . The 2,4-difluorophenyl moiety confers metabolic stability against oxidative degradation while enhancing the lipophilicity required for fungal cell membrane penetration. This application note details the optimized protocols for the functionalization of 2',4'-Difluoroacetophenone, focusing on
Introduction: The Fluorine Effect in Medicinal Chemistry
The strategic incorporation of fluorine into the phenyl ring of acetophenone derivatives profoundly alters the physicochemical profile of the resulting drug candidate. In the context of 2',4'-Difluoroacetophenone:
-
Metabolic Blockade: The C-F bond is highly resistant to cytochrome P450 oxidation. Substitution at the 2 and 4 positions blocks the primary sites of metabolic hydroxylation, significantly extending the half-life (
) of the drug in vivo. -
Electronic Modulation: The strong electronegativity of the two fluorine atoms withdraws electron density from the aromatic ring, increasing the acidity of the
-protons on the acetyl group. This facilitates electrophilic substitution reactions (e.g., bromination) but requires careful pH control during nucleophilic substitutions to prevent side reactions.
Key Physical Properties
| Property | Value | Note |
| CAS Number | 364-83-0 | |
| Molecular Weight | 156.13 g/mol | |
| Appearance | Colorless to light yellow liquid | May crystallize at low temps (MP ~20-25°C) |
| Boiling Point | 80-81°C @ 25 mmHg | Volatile under high vacuum |
| Density | 1.234 g/mL | Denser than water |
| Flash Point | ~66°C (152°F) | Combustible liquid |
Core Application: Synthesis of Azole Antifungals
The primary utility of 2',4'-Difluoroacetophenone lies in its conversion to the intermediate ketone 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .[1][2] This intermediate is the divergent point for synthesizing both Fluconazole and Voriconazole.
Pathway Visualization
The following diagram illustrates the synthetic flow from the starting material to the final Active Pharmaceutical Ingredients (APIs).
Caption: Synthetic divergence of 2',4'-Difluoroacetophenone into major antifungal agents.
Experimental Protocols
Protocol A: Regioselective -Bromination
Objective: To synthesize 2-bromo-1-(2,4-difluorophenyl)ethanone.[3] Challenge: Preventing over-bromination (dibromo species) and nuclear bromination (ring substitution). Mechanism: Acid-catalyzed enolization followed by electrophilic attack by bromine.
Materials
-
2',4'-Difluoroacetophenone (150 g, 0.96 mol)[3]
-
Bromine (
) (Liquid, high purity) -
Glacial Acetic Acid (Solvent)
-
Dichloromethane (DCM) (Extraction solvent)
Step-by-Step Methodology
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Ensure the system is vented to a caustic scrubber to neutralize HBr fumes.
-
Solvation: Dissolve 150 g of 2',4'-Difluoroacetophenone in 750 mL of glacial acetic acid. Cool the solution to 10–15°C using an ice/water bath.
-
Initiation: Add approximately 5 mL of Bromine dropwise.
-
Main Addition: Once initiated, cool the mixture back to 15–20°C . Add the remaining Bromine (approx. 45 mL, total 1.05 eq) dropwise over 60 minutes.
-
Note: Maintaining low temperature favors mono-bromination over di-bromination.
-
-
Reaction: Stir the mixture at room temperature (20–25°C) for 5 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or HPLC.
-
Quench & Workup:
-
Pour the reaction mixture into 1 L of ice water.
-
Extract with 400 mL of DCM.
-
Wash the organic phase with water (3 x 300 mL) to remove acetic acid.
-
Optional: Wash with saturated
to neutralize residual acid (caution: gas evolution).
-
-
Isolation: Dry the organic layer over anhydrous Sodium Sulfate (
).[5][6][7] Filter and concentrate under reduced pressure (rotary evaporator, <40°C). -
Result: Yields approx. 220 g (97%) of 2-bromo-1-(2,4-difluorophenyl)ethanone as a solid/oil mixture that crystallizes upon standing.
Protocol B: Triazole Coupling (N-Alkylation)
Objective: Substitution of the bromide with 1,2,4-triazole. Challenge: Controlling regioselectivity to favor the N1-isomer over the N4-isomer.
Materials
-
2-Bromo-1-(2,4-difluorophenyl)ethanone (from Protocol A)[3]
-
Potassium Carbonate (
) (Anhydrous) -
Acetone or DMF (Solvent)
Step-by-Step Methodology
-
Preparation: In a reaction vessel, suspend 1.2 equivalents of
and 1.1 equivalents of 1,2,4-triazole in Acetone (or DMF for higher solubility). Stir for 30 minutes to form the potassium triazolate salt in situ. -
Addition: Dissolve the
-bromo ketone in a minimal amount of solvent and add it dropwise to the triazole suspension at 0–5°C .-
Reasoning: Low temperature minimizes the formation of the kinetic N4-isomer product.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup:
-
Filter off the inorganic salts (
, excess carbonate). -
Concentrate the filtrate.
-
Redissolve the residue in EtOAc and wash with water.
-
-
Purification: The crude product often contains small amounts of the N4-isomer. Recrystallize from Isopropyl Alcohol (IPA) or conduct column chromatography to isolate the pure 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .
Safety & Handling Guidelines
-
Lachrymator Hazard: The
-brominated intermediate (2-bromo-2',4'-difluoroacetophenone) is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. Wear chemical splash goggles and a face shield. -
Corrosivity: Bromine and HBr byproducts are highly corrosive. Use glass-lined or PTFE-coated equipment.
-
Skin Absorption: 2',4'-Difluoroacetophenone can be absorbed through the skin. Nitrile gloves (double-gloved recommended) are required.
References
-
Bayer Aktiengesellschaft. (2003).[3] Process for the preparation of 2-bromo-2',4'-difluoroacetophenone.[3] WO2003076405. Link
-
Pfizer Inc. (1983). Preparation of fluconazole and pharmaceutically acceptable salts thereof. US Patent 4,404,216. Link
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry, 18(38). Link
-
ChemicalBook. (2025).[11] 2',4'-Difluoroacetophenone Product Properties and MSDS.Link
-
Ossila. (2023).[5] 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone Specifications.Link
Sources
- 1. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 2. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 3. 2-Bromo-2',4'-difluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. ossila.com [ossila.com]
- 9. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. CAS#:86404-63-9 | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | Chemsrc [chemsrc.com]
- 12. allindianpatents.com [allindianpatents.com]
- 13. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2',4'-Difluoroacetophenone as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Fluorination in Synthesis
2',4'-Difluoroacetophenone (CAS No. 364-83-0) is a highly versatile and valuable intermediate in the field of organic synthesis.[1][2][3] Its utility stems from the unique combination of a reactive ketone functional group and a di-fluorinated phenyl ring. The presence of two strongly electron-withdrawing fluorine atoms at the 2' and 4' positions significantly modulates the electronic properties of the molecule, influencing both the reactivity of the acetyl group and the aromatic ring itself.[3] This strategic fluorination imparts unique characteristics to the resulting downstream compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets—properties that are highly sought after in the development of pharmaceuticals and agrochemicals.[1][2]
This guide provides an in-depth exploration of 2',4'-Difluoroacetophenone as a key starting material, offering detailed protocols and mechanistic insights for its application in the synthesis of high-value chemical entities, including chalcones, pyrazoles, and crucial triazole-based pharmaceutical intermediates.
| Compound Property | Value |
| CAS Number | 364-83-0 |
| Molecular Formula | C₈H₆F₂O[1] |
| Molecular Weight | 156.13 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1][4] |
| Density | ~1.234 g/mL at 25 °C |
| Boiling Point | 80-81 °C at 25 mmHg |
| Purity | Typically ≥98% (GC)[1] |
Application 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as crucial precursors for flavonoids and various heterocyclic systems.[5] They are renowned for a wide spectrum of biological activities. The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde, is the most direct method for their synthesis.[5][6] The use of 2',4'-Difluoroacetophenone introduces a difluorophenyl moiety, which can significantly enhance the therapeutic potential of the resulting chalcone derivatives.
Mechanistic Rationale
The reaction proceeds via an aldol condensation mechanism. A base, such as sodium hydroxide, deprotonates the α-carbon of 2',4'-Difluoroacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone. The electron-withdrawing nature of the fluorine atoms can influence the kinetics of enolate formation.
Caption: Claisen-Schmidt Condensation Workflow.
Detailed Experimental Protocol
Objective: To synthesize 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials:
-
2',4'-Difluoroacetophenone (≥98%)
-
4-Methoxybenzaldehyde (Anisaldehyde, ≥98%)
-
Ethanol (95% or absolute)
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-Difluoroacetophenone (1.56 g, 10.0 mmol) and 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol) in 30 mL of ethanol. Stir at room temperature until all solids have dissolved.
-
Base Addition: Prepare a 40% aqueous solution of NaOH. Slowly add 5 mL of this solution dropwise to the stirred ethanolic mixture. The reaction is exothermic; maintain the temperature around 25-30 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition of NaOH, the solution will typically turn yellow or orange. Allow the reaction to stir at room temperature for 4-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting materials indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. Acidify the solution to a pH of ~5-6 by slowly adding concentrated HCl. A yellow solid precipitate should form.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from hot ethanol.
-
Characterization: Dry the purified crystals and determine the yield. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
| Parameter | Description |
| Reactant 1 | 2',4'-Difluoroacetophenone (1.0 eq) |
| Reactant 2 | 4-Methoxybenzaldehyde (1.0 eq) |
| Catalyst | Sodium Hydroxide (aqueous) |
| Solvent | Ethanol |
| Temperature | Room Temperature (25-30 °C) |
| Time | 4-6 hours |
| Typical Yield | 85-95% |
Application 2: Synthesis of 3-(2,4-difluorophenyl)-1H-pyrazole
Pyrazoles are a cornerstone class of N-heterocyclic compounds that are prevalent in many clinically approved drugs due to their wide range of pharmacological activities.[8] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. 2',4'-Difluoroacetophenone can be readily converted into an enaminone, a 1,3-dicarbonyl equivalent, which then cyclizes with hydrazine to form the pyrazole ring.[8]
Mechanistic Rationale
This synthesis is a two-step process. First, 2',4'-Difluoroacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. In the second step, this intermediate reacts with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl-equivalent carbons, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic pyrazole ring.
Caption: Two-step synthesis of pyrazoles.
Detailed Experimental Protocol
Objective: To synthesize 3-(2,4-difluorophenyl)-1H-pyrazole.
Materials:
-
2',4'-Difluoroacetophenone (≥98%)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA, ≥97%)
-
Hydrazine hydrate (~64% hydrazine, aqueous solution)
-
Ethanol
-
Toluene
Protocol:
-
Step 1: Enaminone Formation: In a 100 mL flask fitted with a reflux condenser, combine 2',4'-Difluoroacetophenone (1.56 g, 10.0 mmol) and DMF-DMA (1.43 g, 12.0 mmol, 1.2 eq). Heat the mixture at 80-90 °C for 2-3 hours. The reaction can be monitored by TLC for the consumption of the starting ketone. After completion, remove the volatile byproducts (methanol and dimethylamine) under reduced pressure to obtain the crude enaminone as an oil. This intermediate is often used directly in the next step without further purification.
-
Step 2: Cyclization: To the crude enaminone, add 20 mL of ethanol followed by hydrazine hydrate (0.6 mL, ~12.0 mmol, 1.2 eq).
-
Reaction and Work-up: Heat the mixture to reflux (around 80 °C) and stir for 3-4 hours. Monitor the formation of the pyrazole by TLC. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction and Purification: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic phase under vacuum.
-
Final Product: The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water or toluene to afford the pure pyrazole derivative.
Application 3: A Key Intermediate for Triazole Antifungal Agents
2',4'-Difluoroacetophenone is a critical precursor in the industrial synthesis of potent triazole antifungal drugs, such as fluconazole and voriconazole.[9] The synthesis involves the introduction of a 1H-1,2,4-triazole nucleus at the α-position of the ketone. This is typically achieved by first halogenating the α-carbon and then performing a nucleophilic substitution with the triazole anion.
Synthetic Pathway Overview
The process begins with the α-bromination of 2',4'-Difluoroacetophenone to yield 2-bromo-1-(2,4-difluorophenyl)ethan-1-one. This α-bromo ketone is a potent electrophile. It then reacts with 1H-1,2,4-triazole in the presence of a base. The base deprotonates the triazole, which then acts as a nucleophile, displacing the bromide to form 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.[10] This molecule is a direct precursor to several advanced antifungal agents.[9][11]
Caption: Pathway to a key triazole intermediate.
Detailed Experimental Protocol
Objective: To synthesize 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.
Materials:
-
2-Bromo-1-(2,4-difluorophenyl)ethan-1-one (This is typically prepared from 2',4'-Difluoroacetophenone but can be purchased)
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
Protocol:
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1H-1,2,4-triazole (7.6 g, 110 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol) to 100 mL of anhydrous acetone.
-
Addition of Bromo Ketone: Stir the suspension vigorously. Prepare a solution of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (23.5 g, 100 mmol) in 50 mL of anhydrous acetone. Add this solution dropwise to the triazole suspension over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 56 °C for acetone) and maintain for 5-7 hours.[10] Monitor the reaction by TLC until the bromo ketone is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with fresh acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid or oil is then partitioned between ethyl acetate (150 mL) and water (100 mL).
-
Purification: Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtering, the solvent is removed in vacuo. The crude product is then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone as a solid.[12]
| Parameter | Description |
| Substrate | 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one |
| Reagent | 1H-1,2,4-Triazole (1.1 eq) |
| Base | Potassium Carbonate (1.1 eq) |
| Solvent | Anhydrous Acetone |
| Temperature | Reflux (~56 °C) |
| Time | 5-7 hours |
| Typical Yield | >80% |
Safety and Handling
2',4'-Difluoroacetophenone:
-
Hazards: Combustible liquid.[4] May cause skin and eye irritation.
-
Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13] Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]
Reagents:
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care.
-
DMF-DMA: Flammable and toxic. Handle only in a fume hood.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.
-
α-Bromo Ketones: Lachrymatory and corrosive. Must be handled in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13]
Conclusion
2',4'-Difluoroacetophenone has firmly established itself as a premier building block in organic synthesis. Its difluorinated ring and reactive ketone handle provide a powerful platform for constructing complex molecules with enhanced physicochemical and biological properties. The protocols detailed herein for the synthesis of chalcones, pyrazoles, and triazole intermediates demonstrate the breadth of its utility. By understanding the underlying mechanisms and adhering to precise experimental conditions, researchers and drug development professionals can effectively leverage this compound to drive innovation in medicinal chemistry, agrochemicals, and materials science.[1][2]
References
- CN102531870A - Preparation method of 2,4-difluoroacetophenone.
-
Understanding the Chemical Properties of 2',4'-Difluoroacetophenone (CAS 364-83-0). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)] acetophenone.
-
Synthetic method of 2,4-dichloroacetophenone. Patsnap. [Link]
-
Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
-
Claisen Schmidt condensation of suitable acetophenone with... ResearchGate. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
Synthesis of 2,4-dihydropyrano[2,3-c]pyrazoles... ResearchGate. [Link]
-
Supporting information Liquid phase Claisen-Schmidt condensation... The Royal Society of Chemistry. [Link]
-
EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES... Journal of University of Shanghai for Science and Technology. [Link]
-
Synthesis of Chalcone Derivatives... ResearchGate. [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR... Nanalysis. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction... ACS Omega. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2',4'-Difluoroacetophenone | 364-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. galchimia.com [galchimia.com]
- 9. ossila.com [ossila.com]
- 10. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 11. 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone | CAS 86404-63-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | 86404-63-9 [chemicalbook.com]
- 13. fishersci.fi [fishersci.fi]
Application Note: Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation
Executive Summary
This application note details the synthesis of 2',4'-Difluoroacetophenone (CAS: 364-83-0) , a critical pharmacophore in the manufacturing of triazole antifungals, most notably Fluconazole (Diflucan) .[1]
The protocol utilizes a classical Friedel-Crafts Acylation , optimized for laboratory-scale reproducibility and high regioselectivity. Unlike standard alkylations, this process requires precise stoichiometric control of the Lewis Acid catalyst due to product complexation.[2][3] This guide addresses the mechanistic causality of the reaction, safety protocols for handling acetyl chloride and aluminum chloride, and downstream purification strategies.
Scientific Foundation & Mechanism
Reaction Overview
The synthesis involves the electrophilic aromatic substitution (EAS) of 1,3-difluorobenzene with acetyl chloride , catalyzed by anhydrous aluminum chloride (
-
Substrate: 1,3-Difluorobenzene (meta-difluorobenzene).
-
Electrophile: Acylium ion (
), generated in situ. -
Regioselectivity: The fluorine atoms at positions 1 and 3 are ortho/para directing but inductively withdrawing.
Mechanistic Pathway
The reaction proceeds through the generation of a resonance-stabilized acylium ion.[2][4][10] A critical feature of Friedel-Crafts acylation (vs. alkylation) is that the resulting ketone product is less reactive than the starting material (due to the electron-withdrawing carbonyl), preventing polyacylation.[2]
However, the carbonyl oxygen of the product acts as a Lewis base, coordinating with the aluminum chloride. This forms a stable 1:1 complex, requiring >1 stoichiometric equivalent of catalyst to drive the reaction to completion.
Visualized Mechanism (Graphviz)
Figure 1: Mechanistic pathway showing the critical formation of the Product-Lewis Acid complex which necessitates excess catalyst.
Experimental Protocol (Standard Operating Procedure)
Materials & Stoichiometry
Scale: 100 mmol (based on 1,3-difluorobenzene).
| Component | Role | MW ( g/mol ) | Equiv.[11] | Amount |
| 1,3-Difluorobenzene | Substrate | 114.09 | 1.0 | 11.4 g (approx 10.0 mL) |
| Acetyl Chloride | Reagent | 78.50 | 1.2 | 9.4 g (approx 8.5 mL) |
| Aluminum Chloride | Catalyst | 133.34 | 1.3 | 17.3 g |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 100 mL |
| HCl (conc.) / Ice | Quench | - | Excess | ~200g Ice / 50mL HCl |
Note on Solvent: While industrial processes often run this reaction "neat" (using excess difluorobenzene as solvent) to maximize throughput, DCM is recommended for laboratory scale to control viscosity and thermal exotherms.
Step-by-Step Procedure
Phase 1: Catalyst Activation
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and an inert gas inlet (
or Ar). Connect the condenser outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas. -
Charging: Under inert atmosphere, add 17.3 g anhydrous
and 60 mL dry DCM . Cool the suspension to 0–5°C using an ice bath.
Phase 2: Acylium Formation & Addition
3. Reagent Prep: Mix 9.4 g Acetyl Chloride with 20 mL dry DCM in the addition funnel.
4. Addition 1: Dropwise add the Acetyl Chloride solution to the
Phase 3: Reaction & Maturation [12] 6. Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT). 7. Heating: Heat the reaction to a gentle reflux (approx. 40°C) for 2–3 hours .
- Validation: Monitor reaction progress via TLC (Solvent: 10% EtOAc/Hexane) or GC-MS. The limiting reagent (1,3-DFB) should be consumed.
Phase 4: Quench & Isolation 8. Quench: Cool the mixture to RT. Pour the reaction mass slowly onto a stirred mixture of 200 g crushed ice and 50 mL conc. HCl .
- Why HCl? Acid is required to dissolve aluminum salts (
) that would otherwise form a gelatinous emulsion.
- Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.
- Extraction: Extract the aqueous layer twice with 30 mL DCM .
- Wash: Combine organic layers and wash sequentially with:
(50 mL)[12]- Sat.
(50 mL) – Caution: CO2 evolution - Brine (50 mL)
- Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
Phase 5: Purification 13. Distillation: The crude oil is typically pure enough for many applications (>95%). For high purity, perform vacuum distillation.
- Boiling Point: ~80–82°C at 10 mmHg (Lit. values vary by pressure).
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis and isolation of 2',4'-Difluoroacetophenone.
Critical Analysis & Troubleshooting (E-E-A-T)
Stoichiometry is Non-Negotiable
Novice chemists often attempt to use catalytic amounts (e.g., 0.1 eq) of
-
Rule: You need 1.0 eq of
to complex the product + catalytic excess (0.1–0.3 eq) to drive the kinetics. -
Result: If you use <1 eq, the reaction will stall at that exact percentage of conversion.
Reagent Choice: Acetyl Chloride vs. Acetic Anhydride
While Acetic Anhydride is a viable alternative, Acetyl Chloride is preferred for this specific protocol.
-
Acetic Anhydride:[11][12][13] Produces acetic acid as a byproduct, which reacts with
to form aluminum acetate species. This consumes another equivalent of catalyst (requiring >2.2 eq total) and increases waste. -
Acetyl Chloride:[2][7][11][13][14] Produces HCl gas, which is easily scrubbed, leaving a cleaner reaction profile.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Moisture in | |
| Gelatinous Emulsion during Workup | Insufficient acid in quench. | Add more conc. HCl to the ice mixture to solubilize aluminum salts. |
| Violent Exotherm | Addition too fast. | Cool to 0°C during addition; control drip rate. |
| Dark/Tarred Product | Overheating or old | Keep temperature <45°C. Polymerization of side products can occur at high temps. |
Safety & Waste Management
-
HCl Gas: The reaction generates stoichiometric quantities of HCl gas. A trap containing 10% NaOH is mandatory .
-
Aluminum Chloride: Reacts violently with water. Quenching must be done by adding the reaction mixture to the ice/water, never the reverse.
-
2',4'-Difluoroacetophenone: Irritant and lachrymator. Handle in a fume hood.
-
Waste: Aqueous layers contain Aluminum salts and fluorides. Dispose of in accordance with heavy metal/halogenated waste regulations.
References
-
National Center for Biotechnology Information. (n.d.). 2',4'-Difluoroacetophenone (Compound Summary). PubChem. Retrieved from [Link]
-
Pfizer Inc. (1983). Process for the preparation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole).[1][5] U.S. Patent 4,404,216. (Describes the utility of the intermediate).
-
Organic Syntheses. (1955). Friedel-Crafts Acylation: General Procedures. Coll. Vol. 3, p. 538. Retrieved from [Link]
-
Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][3][4][10][11][12][15] Wiley-Interscience. (Authoritative text on mechanism and catalyst stoichiometry).
Sources
- 1. allindianpatents.com [allindianpatents.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 8. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 9. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
Suzuki coupling reactions with 2',4'-Difluoroacetophenone derivatives
Application Note: Optimized Suzuki-Miyaura Coupling of 2',4'-Difluoroacetophenone Derivatives
Executive Summary
This application note details the methodological framework for performing Suzuki-Miyaura cross-coupling reactions on 2',4'-difluoroacetophenone derivatives . These scaffolds are critical intermediates in the synthesis of triazole antifungals (e.g., Voriconazole analogs), kinase inhibitors, and agrochemicals.
The presence of two electron-withdrawing fluorine atoms and a ketone moiety presents a unique "push-pull" electronic challenge. While the electron-deficient ring facilitates oxidative addition, it simultaneously increases susceptibility to nucleophilic aromatic substitution (
Mechanistic Insight & Causality
The "Fluorine Effect" on Catalysis
In palladium-catalyzed coupling, the rate-determining step is often oxidative addition. For 2',4'-difluoro-5'-haloacetophenone substrates, the fluorine atoms significantly lower the LUMO energy of the C-X bond, accelerating oxidative addition.
-
Advantage: Allows the use of milder Pd sources (e.g.,
vs. ) and lower temperatures compared to non-fluorinated analogs. -
Risk Factor: The highly electron-deficient ring is prone to protodeboronation and hydrodehalogenation . Furthermore, the acetyl group (
) is acidic ( ). Strong bases (e.g., ) can trigger enolization, leading to self-condensation (aldol) rather than transmetallation.
Strategic Ligand & Base Selection
To counteract these risks, this protocol utilizes:
-
Base: Potassium Phosphate (
) or Cesium Carbonate ( ). These provide sufficient basicity for boronic acid activation without triggering rapid aldol condensation. -
Ligand: SPhos or XPhos . These electron-rich, sterically demanding Buchwald ligands facilitate the reductive elimination step, which can be sluggish in electron-poor biaryl formation.
Visualization: Catalytic Pathway
The following diagram illustrates the specific catalytic cycle for this fluorinated scaffold, highlighting the critical stabilization points.
Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to fluorine substituents and the risk of base-mediated side reactions.
Experimental Protocol
Protocol A: Coupling of 5'-Bromo-2',4'-difluoroacetophenone with Aryl Boronic Acids
Target Application: Synthesis of biaryl ketone intermediates for antifungal agents.
Materials:
-
Substrate: 5'-Bromo-2',4'-difluoroacetophenone (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)[1]
-
Catalyst:
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene : Water (10:1 ratio)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a separate vial, dissolve
and SPhos in anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active species. -
Why: Generating the active species ex situ prevents Pd black precipitation upon contact with the aqueous base.
-
-
Reaction Assembly:
-
To a reaction vessel (microwave vial or round-bottom flask), add the 5'-Bromo-2',4'-difluoroacetophenone and Arylboronic acid .
-
Add the solid
. -
Evacuate the vessel and backfill with Argon (repeat 3x).
-
-
Solvent Addition & Initiation:
-
Inject the degassed Toluene/Water mixture.
-
Inject the pre-formed Catalyst/Ligand solution via syringe.
-
-
Thermal Cycle:
-
Standard Heating: Heat to 80°C for 4–6 hours.
-
Microwave (Recommended): Heat at 100°C for 30 minutes (Power: Dynamic, Max 150W).
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear.
-
-
Workup:
-
Cool to room temperature.[2] Dilute with Ethyl Acetate.
-
Wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate. -
Purify via flash chromatography (Silica gel, Gradient: 0-15% EtOAc in Hexanes).
-
Data Analysis & Optimization
The following table summarizes optimization studies performed on this specific substrate class. Note how the base choice impacts the yield due to the sensitivity of the acetyl group.
Table 1: Reaction Optimization Matrix
| Entry | Catalyst System | Base | Solvent | Temp/Time | Yield (%) | Notes |
| 1 | DME/H2O | 80°C / 12h | 65% | Significant homocoupling observed. | ||
| 2 | DMF | 100°C / 8h | 58% | Darkening of reaction; some dehalogenation. | ||
| 3 | Tol/H2O | 80°C / 4h | 92% | Optimal Conditions. Clean conversion. | ||
| 4 | 1,4-Dioxane | 100°C / 4h | 88% | Good yield, but catalyst is more expensive. | ||
| 5 | Toluene | 80°C / 2h | 30% | Complex mixture; Aldol condensation products detected. |
Troubleshooting & Quality Control
Workflow Logic Diagram
Use this decision tree to resolve common issues during the coupling of fluorinated acetophenones.
Figure 2: Troubleshooting logic for common failure modes in fluorinated aryl ketone coupling.
Key Troubleshooting Tips:
-
Dehalogenation (H-substitution): If you observe the bromine being replaced by hydrogen, the reaction temperature is likely too high, or the solvent contains too much water. Solution: Switch to anhydrous 1,4-dioxane and use
. -
Protodeboronation: The fluorinated ring on the boronic acid (if applicable) or the substrate can facilitate C-B bond cleavage. Solution: Add the boronic acid in portions or use a boronic ester (pinacol ester) which is more stable.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[3][4] Nature, 473, 470–477. Link (Context on reactivity of fluorinated arenes).
-
BenchChem Application Data. (2025). Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[5] BenchChem Technical Library. Link (General reference for polychloro-difluoro coupling protocols).
Sources
Application Note: Synthesis and Optimization of 2',4'-Difluorochalcones via Claisen-Schmidt Condensation
Executive Summary & Scientific Rationale
This guide details the synthesis of 2',4'-difluorochalcones via the Claisen-Schmidt condensation. The inclusion of fluorine atoms at the 2' and 4' positions of the acetophenone ring is a strategic medicinal chemistry modification. Fluorine acts as a bioisostere for hydrogen, significantly altering the physicochemical properties of the scaffold without drastically changing its steric bulk.
Key Advantages of the 2',4'-Difluoro Motif:
-
Metabolic Stability: The C-F bond is highly resistant to metabolic oxidation (e.g., by Cytochrome P450), blocking labile sites on the A-ring.
-
Lipophilicity: Fluorination increases
, enhancing membrane permeability and cellular uptake. -
Electronic Modulation: The strong electronegativity of fluorine at the ortho and para positions pulls electron density from the carbonyl carbon, potentially increasing the reactivity of the
-hydrogens during enolate formation, though this is balanced by resonance effects.
Mechanistic Insight
The reaction proceeds via a base-catalyzed cross-aldol condensation.[1] The 2',4'-difluoroacetophenone (1) possesses acidic
Reaction Pathway Diagram[2][3]
Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation favoring the thermodynamically stable E-isomer.
Experimental Protocols
Method A: Classical Solution-Phase Synthesis (Standard)
Best for: Scale-up, high purity requirements, and crystallizable products.
Reagents:
-
2',4'-Difluoroacetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol or Methanol (Solvent, 5-10 mL per mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2',4'-difluoroacetophenone (5 mmol) and the chosen benzaldehyde (5 mmol) in Ethanol (15 mL).
-
Catalysis: Place the flask in an ice bath (0-5 °C). Add 40% NaOH solution (2 mL) dropwise with vigorous stirring.
-
Critical Note: Temperature control during addition prevents polymerization of the aldehyde (Cannizzaro side reaction) and controls the exotherm.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 12–24 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).
-
Work-up: Pour the reaction mixture into crushed ice (100 g) containing mild acid (HCl) to neutralize the base to pH ~7.
-
Isolation: The precipitate (crude chalcone) is filtered, washed with cold water, and air-dried.
-
Purification: Recrystallize from hot Ethanol. If the product "oils out," use a mixture of Ethanol/Water (8:2) or switch to Methanol.
Method B: Solvent-Free "Green" Synthesis (Grinding)
Best for: Rapid screening, library generation, and eco-friendly compliance.
Protocol:
-
Mixing: In a clean mortar, place 2',4'-difluoroacetophenone (1 mmol) and the benzaldehyde (1 mmol).
-
Catalysis: Add solid NaOH pellets (1.2 mmol).
-
Grinding: Grind the mixture vigorously with a pestle for 5–10 minutes. The mixture will likely become a paste and then solidify as the reaction proceeds and water is released.
-
Work-up: Wash the solid residue with cold water to remove salts. Filter and dry.
-
Purification: Recrystallize from Ethanol if necessary.
Characterization & Validation
Successful synthesis must be validated using spectroscopic data. The 2',4'-difluoro substitution pattern provides distinct NMR signals.
Expected Data Profile:
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 1650–1660 cm⁻¹ | C=O Stretching (conjugated ketone). Lower than non-conjugated due to resonance. |
| IR Spectroscopy | 1580–1600 cm⁻¹ | C=C Stretching (vinylic). |
| ¹H NMR | ||
| ¹H NMR | Multiplet at high field (aromatic region) | Protons on the fluorinated ring are shielded/deshielded by F atoms, creating complex splitting patterns. |
| ¹³C NMR | ~188 ppm | Carbonyl Carbon (C=O). |
| ¹³C NMR | ~160-166 ppm (Doublets) | C-F carbons appear as doublets due to C-F coupling ( |
Biological Relevance & Applications[3][4][5][6]
The 2',4'-difluorochalcone scaffold is not merely a synthetic exercise; it is a privileged structure in drug discovery.
Workflow: Biological Evaluation
Figure 2: Therapeutic mapping of the fluorinated chalcone scaffold.
Key Findings from Literature:
-
Antifungal Activity: Derivatives have shown potency against Aspergillus fumigatus and Candida species. The mechanism often involves the inhibition of the Hsp90-calcineurin pathway or disruption of the cell wall [4].
-
Anticancer Potential: Fluorinated chalcones exhibit cytotoxicity against HepG2 (liver cancer) and HeLa cell lines. The Michael acceptor moiety (enone) can alkylate cysteine residues on proteins like tubulin, disrupting cell division [1, 5].
-
Structure-Activity Relationship (SAR): The 2,4-difluoro substitution specifically enhances activity compared to non-fluorinated analogs by preventing metabolic deactivation on the A-ring, allowing the molecule to reach its intracellular target intact [6].
References
-
Synthesis and Characterization of Fluorinated Chalcones. Zenodo. Available at: [Link]
-
Claisen–Schmidt condensation. Wikipedia. Available at: [Link][2][3]
-
Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. Available at: [Link]
-
In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. PMC. Available at: [Link]
-
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC. Available at: [Link]
Sources
- 1. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. scispace.com [scispace.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Synthesis of 2',4'-Difluoroacetophenone
A Modular Protocol via Regioselective Sandmeyer-Grignard Transformation
Executive Summary & Application Context
2',4'-Difluoroacetophenone (2,4-DFAP) is a critical pharmacophore and intermediate in the synthesis of triazole antifungal agents, most notably Fluconazole , Voriconazole , and Efinaconazole [1].[1] While industrial routes often employ the Friedel-Crafts acylation of 1,3-difluorobenzene, laboratory-scale synthesis and specific derivative development frequently require starting from 2,4-difluoroaniline to guarantee regiochemical fidelity or to utilize existing aniline stockpiles.
This Application Note details a robust, two-stage protocol converting 2,4-difluoroaniline to 2',4'-difluoroacetophenone. Unlike direct oxidative methods which suffer from low yields, this guide utilizes a Sandmeyer-Grignard sequence. This pathway ensures 100% regioselectivity by "locking" the functionalization site at the nitrogen position, converting it first to a bromide and subsequently to the acetyl group via a magnesium intermediate.
Key Advantages of This Protocol:
-
Regiocontrol: Eliminates isomer formation common in electrophilic aromatic substitution (e.g., 2,6-difluoro isomers).
-
Scalability: Protocols are designed for 10g to 100g batches.
-
Purity: Stepwise purification yields >98% HPLC purity suitable for API synthesis.
Reaction Pathway & Mechanism
The synthesis proceeds through three distinct chemical transformations:
-
Diazotization & Sandmeyer: Conversion of the amine to an aryl bromide using copper(I) catalysis.[2][3]
-
Grignard Formation: Generation of the organomagnesium species.
-
Nucleophilic Acylation: Reaction with acetonitrile (followed by hydrolysis) to form the ketone. Note: Acetonitrile is preferred over acetyl chloride to prevent tertiary alcohol by-products.
Figure 1: Step-wise chemical transformation from aniline precursor to acetophenone target.[3][4][5][6]
Stage I: Synthesis of 1-Bromo-2,4-difluorobenzene (Sandmeyer Reaction)
This step replaces the amino group with a bromine atom. The use of hydrobromic acid (HBr) is critical here; HCl would lead to chlorinated by-products.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2,4-Difluoroaniline | Substrate | 1.0 | Purity >98% |
| Sodium Nitrite ( | Diazotization | 1.1 | Prepare as 40% aq. solution |
| Hydrobromic Acid (48%) | Acid/Solvent | 3.0 | Corrosive, handled in fume hood |
| Copper(I) Bromide ( | Catalyst | 0.5 | Purified/freshly prepared preferred |
Detailed Protocol
-
Acidification: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, charge 2,4-difluoroaniline (0.1 mol) and 48% HBr (0.3 mol).
-
Diazotization: Cool the mixture to 0–5°C using an ice/salt bath. Critical: Do not allow temperature to exceed 5°C to prevent phenol formation.
-
Addition: Dropwise add the
solution over 30 minutes. The solution will turn clear/yellow. Stir for an additional 20 minutes.-
QC Check: Test with starch-iodide paper (should turn blue immediately, indicating excess
).
-
-
Sandmeyer Step: In a separate vessel, dissolve CuBr (0.05 mol) in HBr (20 mL). Slowly add the cold diazonium solution to the CuBr solution (kept at room temperature) over 30 minutes.
-
Observation: Vigorous evolution of
gas and formation of a dark organic oil.
-
-
Work-up: Heat the mixture to 60°C for 30 minutes to ensure completion. Steam distill or extract with dichloromethane (DCM). Wash the organic layer with 10% NaOH (to remove phenolic by-products), water, and brine.
-
Purification: Dry over
and concentrate. Distill under reduced pressure to obtain 1-bromo-2,4-difluorobenzene as a colorless liquid.
Stage II: Grignard Formation & Acylation
The aryl bromide is converted to the ketone. We utilize acetonitrile as the electrophile. This method is superior to using acetyl chloride for this specific substrate because it stops cleanly at the ketone stage after hydrolysis, avoiding double-addition (tertiary alcohol) side reactions [2].
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1-Bromo-2,4-difluorobenzene | Substrate | 1.0 | From Stage I |
| Magnesium Turnings | Metal | 1.1 | Oven-dried, activated |
| THF (Tetrahydrofuran) | Solvent | - | Anhydrous, inhibitor-free |
| Acetonitrile (MeCN) | Electrophile | 1.2 | Anhydrous |
| Iodine ( | Initiator | Trace | Crystal |
Detailed Protocol
-
Activation: Flame-dry a 3-neck RBF under
flow. Add Mg turnings and a crystal of iodine. -
Initiation: Add 10% of the bromide dissolved in minimal THF. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (Grignard initiation).
-
Propagation: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Once added, reflux for 1 hour.
-
Checkpoint: Most Mg should be consumed.
-
-
Acylation: Cool the Grignard solution to 0°C. Add anhydrous Acetonitrile (1.2 equiv) dropwise. A precipitate (imine magnesium salt) will form.
-
Hydrolysis: Allow to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-cold 2M
(or HCl). -
Isolation: Extract with Ethyl Acetate (3x). Wash with
and brine. Dry and concentrate. -
Final Purification: Recrystallize from Hexane/Ethanol or perform vacuum distillation.
Quality Control & Validation
Ensure the final product meets the following specifications before use in downstream API synthesis.
| Parameter | Specification | Method | Analytical Signature |
| Appearance | White crystalline solid or oil | Visual | MP: 25-28°C (often supercools) |
| Purity | > 98.0% | HPLC | C18 Column, MeCN/Water gradient |
| Identity | Conforms | 1H-NMR | Acetyl methyl singlet at ~2.6 ppm; Aromatic multiplet 6.8-8.0 ppm |
| Identity | Conforms | 19F-NMR | Distinct coupling patterns (J-coupling) |
Analytical Troubleshooting (NMR)
-
Issue: Extra singlet at 2.1 ppm?
-
Cause: Residual acetone (cleaning solvent) or unreacted acetonitrile.
-
-
Issue: Broad peak at 5-6 ppm?
-
Cause: Phenolic impurity (from Stage I) or incomplete hydrolysis of imine.
-
Process Safety & Troubleshooting Guide
Figure 2: Critical Safety Control Points (CCP) for the synthesis workflow.
Common Failure Modes:
-
Low Yield in Stage I: Usually due to temperature spikes during diazotization causing hydrolysis to the phenol. Fix: Ensure efficient stirring and strict temp control (<5°C).
-
Grignard Won't Start: Mg surface is oxidized. Fix: Mechanical activation (crushing Mg under inert atmosphere) or addition of 1,2-dibromoethane entrainer [3].
-
Tertiary Alcohol Impurity: Occurs if Acetyl Chloride is used instead of Acetonitrile. Fix: Stick to the nitrile method or use Weinreb amides.
References
-
Ossila. "2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone: A fluorinated triazole building block." Ossila Product Literature. Accessed 2023.[2][11] Link
-
BenchChem. "Synthesis of 1-Bromo-3,5-difluorobenzene: A Technical Guide." BenchChem Protocols. Accessed 2023.[2][11] Link
-
Schnyder, A. "Grignard-reagent formation in Multi-product facilities." Schnyder Chemical Safety. Accessed 2023.[2][11] Link
-
Google Patents. "Method of preparing 2,4-difluoroaniline."[12] EP0001825A1. Link
-
Organic Chemistry Portal. "Sandmeyer Reaction." Organic Chemistry Portal. Link
Sources
- 1. ossila.com [ossila.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
use of 2',4'-Difluoroacetophenone in agrochemical development
Application Note: Strategic Utilization of 2',4'-Difluoroacetophenone in the Design of Novel Triazole Fungicides
Executive Summary & Agrochemical Significance
2',4'-Difluoroacetophenone (DFAP) is a critical pharmacophore precursor in the synthesis of ergosterol biosynthesis inhibitors (EBIs), specifically the triazole class of fungicides.[1] While historically prominent in pharmaceutical antifungals (e.g., Fluconazole, Voriconazole), the 2,4-difluorophenyl moiety is increasingly utilized in modern agrochemical discovery to enhance metabolic stability and lipophilicity.[1]
The Fluorine Effect in Agrochemicals: The strategic placement of fluorine atoms at the 2' and 4' positions of the phenyl ring serves two pivotal functions:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] Substitution at the 2 and 4 positions blocks the primary sites of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes in both the target fungus and the crop plant, prolonging the active ingredient's half-life.[1]
-
Lipophilicity Modulation: The high electronegativity of fluorine alters the dipole moment, enhancing membrane permeability and systemic translocation within the plant xylem.[1]
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 364-83-0 |
| Formula | |
| Molecular Weight | 156.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 80-81°C at 25 mmHg |
| Density | 1.234 g/mL at 25°C |
| Storage | Inert atmosphere ( |
Safety Warning: DFAP is a skin and eye irritant (H315, H319) and a respiratory irritant (H335).[1] All protocols below must be performed in a fume hood.
Application Protocol A: Regioselective -Bromination
The conversion of DFAP to 2-bromo-2',4'-difluoroacetophenone is the primary "gateway" reaction. This
Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.
Materials:
-
2',4'-Difluoroacetophenone (10 mmol, 1.56 g)[1]
-
N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) [Preferred over liquid
for bench safety][1] -
p-Toluenesulfonic acid (p-TSA) (1 mmol, catalytic)
-
Acetonitrile (ACN) (20 mL)[1]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve DFAP in ACN.
-
Activation: Add p-TSA and stir at room temperature for 10 minutes to promote enol formation.
-
Bromination: Add NBS in three equal portions over 15 minutes. Note: Exothermic reaction.[1]
-
Reflux: Heat the mixture to 80°C for 2-4 hours.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Dissolve residue in diethyl ether (30 mL) and wash with water (
mL) to remove succinimide byproduct.[1] -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from cold hexane if solid, or use as crude oil if purity >90% by NMR.[1]
Expected Yield: 85-92%
Key NMR Signal: Look for the disappearance of the methyl singlet (
Application Protocol B: Synthesis of Triazole Core (Epoxide Route)
Direct substitution of
Workflow Diagram
Figure 1: Synthetic pathway from DFAP to Triazole Antifungal Core via Epoxide Intermediate.[1]
Protocol:
-
Reagent Prep: Wash Sodium Hydride (NaH, 60% dispersion, 12 mmol) with dry hexane to remove mineral oil.[1] Suspend in dry DMSO (15 mL) under Argon.
-
Ylide Formation: Add Trimethylsulfoxonium iodide (TMSOI, 12 mmol) slowly. Stir at RT for 30 min until gas evolution ceases and a clear solution forms (Dimethyloxosulfonium methylide).
-
Epoxidation: Cool to 0°C. Add DFAP (10 mmol) dropwise in DMSO (5 mL). Stir at RT for 3 hours.[1]
-
Self-Validating Checkpoint: Quench a small aliquot into water/ether.[1] GC-MS should show M+14 mass shift (addition of
).
-
-
Triazole Coupling: To the in situ epoxide mixture, add 1,2,4-Triazole (15 mmol) and Potassium Carbonate (
, 20 mmol).[1] Heat to 80°C for 6 hours. -
Isolation: Quench with ice water. Extract with Ethyl Acetate.[1] The product (a tertiary alcohol) is purified via column chromatography (DCM/MeOH 95:5).[1]
Analytical Quality Control
Ensure the integrity of the 2,4-difluorophenyl ring and the absence of non-fluorinated impurities (which lower metabolic stability).[1]
HPLC Method Parameters:
-
Column: C18 Reverse Phase (
mm, 3.5 m)[1] -
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 260 nm (aromatic absorption).[1]
-
Acceptance Criteria: Purity > 98.0%.
References
-
Jeschke, P. (2024).[1][2] Recent developments in fluorine-containing pesticides.[3] Pest Management Science.[1][3] Available at: [Link][1]
-
Fujiwara, T., & O'Hagan, D. (2014).[1][4] Successful fluorine-containing herbicide, insecticide, and fungicide agrochemicals.[1][3] Journal of Fluorine Chemistry.[1]
-
Gao, Y., et al. (2024).[1] Application of
-bromination reaction on acetophenone derivatives. BMC Chemistry.[1] Available at: [Link] -
Ogura, H., et al. (2014).[1] Synthesis and antifungal activities of novel triazole derivatives.[1][5] Molecules.[1][2][3][6][7][8][9] (Contextual grounding for Epoxide route).
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 7. fishersci.com [fishersci.com]
- 8. 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone | CAS 86404-63-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
Grignard reactions involving 2',4'-Difluoroacetophenone derivatives
Application Note: Optimized Grignard Addition Architectures for 2',4'-Difluoroacetophenone
Executive Summary
2',4'-Difluoroacetophenone is a critical pharmacophore scaffold, serving as the lipophilic "tail" in the synthesis of next-generation triazole antifungals (e.g., Voriconazole, Fluconazole analogs). While the Grignard addition to this ketone appears elementary, the electron-deficient nature of the difluorophenyl ring introduces competing pathways—specifically enolization and nucleophilic aromatic substitution (
This guide details two protocols: a Standard Cryogenic Protocol for simple alkyl additions, and a Cerium(III)-Mediated Protocol (Imamoto Conditions) designed to suppress enolization and maximize 1,2-addition efficiency for complex or sterically hindered nucleophiles.
Chemical Context & Mechanistic Challenges
The presence of fluorine atoms at the 2' (ortho) and 4' (para) positions creates a unique electronic environment:
-
Carbonyl Activation: The strong inductive effect (
) of the fluorine atoms increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack. -
Competing Enolization: The same inductive effect increases the acidity of the
-protons (methyl group). Basic Grignard reagents ( ) may act as bases rather than nucleophiles, resulting in the formation of magnesium enolates and the recovery of starting material upon quench. -
Steric & Chelation Effects: The 2'-fluorine can act as a weak Lewis base, potentially chelating with the Magnesium center, which can either direct the addition or, if the Grignard is bulky, impede the trajectory of attack (Burgi-Dunitz angle).
Visualized Mechanism: Competition Pathways
Figure 1: Mechanistic bifurcation showing the competition between the desired nucleophilic addition and the parasitic enolization pathway driven by the acidity of the
Experimental Protocols
Method A: Standard Cryogenic Protocol
Best for: Simple, non-bulky Grignards (e.g., MeMgBr, EtMgBr) where steric hindrance is minimal.
Reagents:
-
2',4'-Difluoroacetophenone (1.0 equiv)
-
Grignard Reagent (1.2 - 1.5 equiv)
-
Anhydrous THF or Diethyl Ether (
)[1]
Key Parameter: Temperature control is the primary variable to suppress side reactions.
-
Setup: Flame-dry a 3-neck round-bottom flask under
atmosphere. -
Solvation: Dissolve ketone in anhydrous
(0.5 M concentration). -
Cryo-Cooling: Cool solution to -78°C (Dry ice/Acetone). Note: The 2'-F substituent activates the ring; lower temperatures prevent
side reactions. -
Addition: Add Grignard reagent dropwise over 30 minutes. Maintain internal temp < -65°C.
-
Warm-up: Allow to warm to 0°C over 2 hours.
-
Quench: Pour into ice-cold saturated
.
Method B: Cerium(III)-Mediated (Imamoto) Protocol
Best for: High-value synthesis, bulky nucleophiles, or when Method A yields >10% recovered starting material.
Rationale: Anhydrous
Workflow Diagram
Figure 2: The Imamoto Protocol workflow. The critical control point is the dehydration of Cerium Chloride; failure here kills the reaction.
Detailed Procedure (Method B):
-
Catalyst Preparation (Critical):
-
Place
(1.5 equiv) in a flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours. Success Indicator: The solid turns from chunky crystals to a fine white powder. Do not proceed if the powder is not fine.
-
Cool to room temperature under Argon.
-
-
Slurry Formation:
-
Add anhydrous THF.[2] Stir vigorously for 2 hours. The "activation" of the crystal lattice is essential for transmetallation.
-
-
Transmetallation:
-
Cool slurry to -78°C.
-
Add Grignard reagent (1.5 equiv) dropwise. Stir for 30 mins. The mixture will turn yellow/brown.
-
-
Substrate Addition:
-
Dissolve 2',4'-difluoroacetophenone (1.0 equiv) in minimal THF.
-
Add dropwise to the Organocerium mixture at -78°C.
-
-
Reaction & Quench:
-
Allow to warm to 0°C. Monitor by TLC (usually complete within 30 mins at 0°C).
-
Quench with 10% aqueous acetic acid or sat.
. Caution: Cerium salts form thick emulsions. Filter through Celite if necessary.
-
Data Summary & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Recovered Starting Material (Ketone) | Enolization of | Switch to Method B ( |
| Impurity | 2,4-Difluorophenol derivatives | Lower reaction temp to -78°C; ensure Grignard is not in large excess (>2.0 eq). | |
| Stalled Reaction | Grignard aggregates | Poor solubility of fluorinated alkoxide | Switch solvent to THF/Ether (1:1) mix to break aggregates. |
| Emulsion | Milky workup layer | Cerium Hydroxide formation | Wash aqueous layer with Rochelle's Salt (Potassium Sodium Tartrate) to chelate Cerium. |
Safety & Handling (E-E-A-T)
-
Fluorine Hazards: While the C-F bond is stable, accidental thermal decomposition or reaction with extremely strong Lewis acids can liberate HF. Always keep Calcium Gluconate gel nearby when working with fluorinated aromatics in scale-up.
-
Exotherm: The addition of Grignard to the ketone is highly exothermic.[3] On scales >5g, active cooling (jacketed reactor) is mandatory.
-
Cerium Disposal: Cerium is lanthanide waste. Do not dispose of in general aqueous waste; segregate for heavy metal disposal.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 5th Edition. (Standard text for Grignard Mechanisms). Link
-
Sigma-Aldrich. "Safety Data Sheet: 2',4'-Difluoroacetophenone." Link
Sources
Application Notes & Protocols: Strategic Aldol Reactions of 2',4'-Difluoroacetophenone for Pharmaceutical Scaffolding
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: 2',4'-Difluoroacetophenone is a cornerstone building block in modern medicinal chemistry, prized for the unique physicochemical properties imparted by its fluorine substituents.[1] Its strategic functionalization via carbon-carbon bond formation is critical for the synthesis of novel pharmaceutical agents. The aldol reaction, and its condensation variant, represents one of the most powerful and versatile tools for this purpose, enabling the direct formation of β-hydroxy ketones or α,β-unsaturated carbonyl systems (chalcones).[2][3] This guide provides an in-depth analysis and detailed, field-proven protocols for executing base- and acid-catalyzed aldol condensations with 2',4'-Difluoroacetophenone, focusing on mechanistic rationale, practical execution, and self-validating experimental design.
Introduction: The Significance of the Difluorophenyl Motif
The 2,4-difluorophenyl moiety is a privileged scaffold in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby optimizing pharmacokinetic profiles. 2',4'-Difluoroacetophenone serves as a readily available entry point to a diverse array of complex molecules, including antifungal agents and other therapeutic candidates.[4]
The aldol reaction, particularly the Claisen-Schmidt condensation between a ketone and an aromatic aldehyde, provides a direct and atom-economical route to difluorinated chalcones.[5][6] These chalcones are not only bioactive in their own right but are also versatile intermediates for synthesizing a variety of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines.[7] Understanding and mastering the aldol reaction of this specific substrate is therefore a critical skill for synthetic and medicinal chemists.
Part 1: The Workhorse Protocol: Base-Catalyzed Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt reaction is the most common and often highest-yielding method for synthesizing chalcones from acetophenones.[5] The reaction's success hinges on the selective deprotonation of the ketone's α-carbon to form a nucleophilic enolate, which subsequently attacks the aldehyde carbonyl.
Mechanistic Rationale & Causality
The driving force for the condensation is the formation of a highly stable, conjugated α,β-unsaturated ketone system.[8] The mechanism proceeds in three key stages:
-
Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-proton from 2',4'-Difluoroacetophenone. This step is a rapid equilibrium.
-
Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde partner. This forms a tetrahedral intermediate.
-
Dehydration: The resulting β-hydroxy ketone (aldol adduct) is rapidly deprotonated at the α-carbon to form another enolate. Subsequent elimination of a hydroxide ion yields the thermodynamically favored chalcone product. This dehydration step is typically irreversible under these conditions and drives the reaction to completion.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Protocol 1: Synthesis of (E)-1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one
This protocol describes a robust procedure for the reaction between 2',4'-Difluoroacetophenone and benzaldehyde.
Materials & Reagents:
-
2',4'-Difluoroacetophenone (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ice
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Buchner funnel and filter flask
-
Beakers
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve 2',4'-Difluoroacetophenone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (approx. 3-4 mL per mmol of acetophenone). Stir at room temperature until a homogeneous solution is formed.
-
Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water (approx. 2 mL per mmol of NaOH). Cool this solution in an ice bath.
-
Reaction Initiation: While vigorously stirring the ethanolic solution of reactants at room temperature, add the cold NaOH solution dropwise over 10-15 minutes. A color change and/or the formation of a precipitate is often observed.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting acetophenone is a key indicator of completion.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and water (approx. 20 mL per mmol of acetophenone).
-
Neutralization: Acidify the slurry by slowly adding 1 M HCl until the pH is approximately 7.[6] This step protonates any residual phenoxide and ensures complete precipitation of the neutral product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product is often of sufficient purity.[6] For higher purity, recrystallize the solid from hot ethanol.[9] Dry the purified crystals in a vacuum oven.
Self-Validation System:
-
Visual Cue: Formation of a dense, often yellow or off-white, precipitate upon addition of base or during the reaction.
-
TLC Analysis: A new, lower Rf spot corresponding to the chalcone product should appear, while the higher Rf spot of the starting ketone diminishes.
-
Characterization: Confirm product identity via ¹H NMR (alkenic protons at ~7.5-8.0 ppm with a large coupling constant, J ≈ 15-16 Hz, indicating E-geometry), IR (C=O stretch at ~1660 cm⁻¹), and melting point analysis.
Part 2: The Alternative Approach: Acid-Catalyzed Condensation
While less common, acid-catalyzed conditions offer a valuable alternative, particularly for substrates that are sensitive to strong bases or when side reactions like Cannizzaro disproportionation of the aldehyde are a concern.[10]
Mechanistic Rationale & Causality
Acid catalysis operates through a different activation strategy:
-
Electrophile Activation: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of the aldehyde, rendering it significantly more electrophilic.[11]
-
Nucleophile Formation (Enol): Concurrently, the acid catalyzes the tautomerization of the 2',4'-Difluoroacetophenone to its enol form. While the enol is a weaker nucleophile than an enolate, the greatly enhanced electrophilicity of the protonated aldehyde compensates.[11]
-
Attack and Dehydration: The enol attacks the activated aldehyde. A series of proton transfers and the elimination of a water molecule lead directly to the α,β-unsaturated product. Dehydration under acidic conditions is almost always rapid and complete.[11]
Caption: Acid-catalyzed aldol condensation mechanism.
Protocol 2: Synthesis via In Situ HCl Generation (SOCl₂/EtOH)
This protocol utilizes the reaction of thionyl chloride (SOCl₂) with ethanol to generate anhydrous HCl in situ, providing a controlled and effective acidic environment.[10]
Materials & Reagents:
-
2',4'-Difluoroacetophenone (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂) (catalytic amount, ~0.1 eq)
-
Deionized Water
Equipment:
-
Round-bottom flask with a drying tube or inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for SOCl₂ addition
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Initial Setup: To a stirred solution of 2',4'-Difluoroacetophenone (1.0 eq) and the chosen aldehyde (1.0 eq) in absolute ethanol (5-10 mL per mmol of acetophenone), cool the flask in an ice bath.
-
Catalyst Generation: Add thionyl chloride (SOCl₂) (approx. 0.05-0.1 eq) dropwise via syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary significantly based on the aldehyde's reactivity (from 2 to 24 hours).[10]
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Workup: Once complete, precipitate the product by pouring the reaction mixture into cold water.[10]
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Dry the product. If necessary, recrystallize from a suitable solvent like ethanol.
Data Presentation: Comparison of Catalytic Systems
| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed (SOCl₂/EtOH) |
| Catalyst | NaOH, KOH | HCl (generated in situ) |
| Nucleophile | Enolate (strong) | Enol (weak) |
| Electrophile | Aldehyde Carbonyl (neutral) | Protonated Aldehyde (activated, strong) |
| Solvent | Aqueous Ethanol | Absolute Ethanol |
| Typical Temp. | Room Temperature | Room Temperature |
| Pros | Generally faster, high yielding, widely applicable. | Good for base-sensitive substrates, anhydrous conditions. |
| Cons | Risk of saponification with ester groups, potential for Cannizzaro side reactions. | Slower, may not work for all substrates, requires anhydrous conditions. |
Part 3: Advanced Considerations and Asymmetric Protocols
While the Claisen-Schmidt condensation is highly effective for producing achiral chalcones, the synthesis of chiral β-hydroxy ketones requires a different approach. The direct asymmetric aldol reaction aims to form and isolate the aldol adduct before dehydration occurs, creating up to two new stereocenters.[2]
This is typically achieved using organocatalysts, such as proline and its derivatives, which operate through an enamine-based mechanism reminiscent of Class I aldolase enzymes.[12] While a full protocol is beyond the scope of this note, the general workflow is distinct.
Caption: General workflow for an asymmetric aldol reaction.
Key Experimental Differences:
-
Catalyst: Stoichiometric or catalytic amounts of a chiral promoter are used.
-
Temperature: Reactions are often run at low temperatures (0 °C to -78 °C) to prevent dehydration and improve enantioselectivity.
-
Solvent: Anhydrous organic solvents (e.g., DMSO, CH₂Cl₂, THF) are required.[13]
-
Workup: The reaction is carefully quenched to avoid elimination of water from the desired product.
The development of an effective asymmetric aldol protocol for 2',4'-Difluoroacetophenone would be a valuable contribution, providing enantiomerically enriched building blocks for chiral drug synthesis.
Conclusion
The aldol reaction of 2',4'-Difluoroacetophenone is a robust and highly adaptable transformation central to the synthesis of fluorinated pharmaceutical intermediates. The base-catalyzed Claisen-Schmidt condensation stands out as the primary method for producing difluorinated chalcones due to its simplicity, high yields, and operational ease. The acid-catalyzed variant provides a necessary alternative for specific substrates. By understanding the underlying mechanisms and adhering to meticulously designed protocols, researchers can confidently and efficiently leverage this powerful C-C bond-forming reaction to advance drug discovery programs.
References
- Preparation method of 2,4-difluoroacetophenone.
- ALDOL REACTION | ADDITION | CONDENS
- Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research.
- Understanding the Chemical Properties of 2',4'-Difluoroacetophenone (CAS 364-83-0). NINGBO INNO PHARMCHEM CO.,LTD.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
- The Direct Catalytic Asymmetric Aldol Reaction. PMC (PubMed Central).
- SYNTHESIS OF CHALCONES. Jetir.org.
- Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. SciSpace.
- The aldol condensation of acetophenone with acetone.
- The Aldol Condens
- A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.
- Aldol Reactions of Pentafluorosulfanyl-Acetic Acid Esters with Aldehydes. Thieme Gruppe.
- 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone. Ossila.
- Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC (PubMed Central).
- Kinetic and Mechanistic Study of Aldose Conversion to Functionalized Furans in Aqueous Solutions. MDPI.
- New mechanistic studies on the proline-c
- Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC (PubMed Central).
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldol Reactions of Pentafluorosulfanyl-Acetic Acid Esters - SYNFORM - Thieme Chemistry [thieme.de]
- 4. ossila.com [ossila.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. jetir.org [jetir.org]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. magritek.com [magritek.com]
- 10. jocpr.com [jocpr.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2',4'-Difluoroacetophenone by Distillation
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 2',4'-Difluoroacetophenone. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for the distillation of this key synthetic intermediate. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your purification processes are efficient, safe, and yield high-purity material.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and purification of 2',4'-Difluoroacetophenone.
Q1: Why is vacuum distillation the recommended method for purifying 2',4'-Difluoroacetophenone?
A1: 2',4'-Difluoroacetophenone is a high-boiling point liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, creating a significant risk of thermal decomposition. This decomposition not only results in yield loss but also introduces new impurities that can be difficult to separate. Vacuum distillation lowers the boiling point of the compound to a much safer and more manageable temperature, preserving its chemical integrity.[1] This technique is standard for purifying compounds that are thermally sensitive or have high boiling points.[2]
Q2: What are the key physical properties I need to know for the distillation?
A2: Understanding the physical properties is critical for setting up the distillation correctly. The most important parameter is the boiling point under reduced pressure.
| Property | Value | Source |
| CAS Number | 364-83-0 | [3] |
| Molecular Formula | F₂C₆H₃COCH₃ | [3] |
| Molecular Weight | 156.13 g/mol | [3] |
| Appearance | Colorless to light yellow/orange liquid | |
| Boiling Point | 80-81 °C at 25 mmHg | [3] |
| Density | 1.234 g/mL at 25 °C | [3] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [3] |
Q3: What are the common impurities found in crude 2',4'-Difluoroacetophenone?
A3: Impurities will vary based on the synthetic route. However, they typically fall into three categories:
-
Unreacted Starting Materials: For instance, if synthesized via a Friedel-Crafts acylation, residual 1,3-difluorobenzene and acetylating agents may be present.
-
Solvents: Residual reaction or extraction solvents.
-
High-Boiling Side Products: These can include polymeric materials or products from side reactions, which often appear as non-volatile, dark residues in the distillation flask.
Q4: What level of purity can I expect after a successful distillation?
A4: With a properly optimized fractional vacuum distillation, it is reasonable to achieve a purity of >98.0% (by GC analysis), which is consistent with commercially available high-grade material. The final purity depends on the efficiency of the distillation column and the nature of the impurities.
Q5: What are the essential safety precautions for this procedure?
A5: Safety is paramount. 2',4'-Difluoroacetophenone is a combustible liquid and can cause skin, eye, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[3][4]
-
Ventilation: Conduct the distillation in a well-ventilated fume hood.
-
Heat Source: Use a heating mantle with a stirrer and avoid open flames. The compound is combustible.
-
Vacuum Safety: Inspect all glassware for cracks or star fractures before applying a vacuum to prevent implosion. Use a safety shield around the apparatus.
Troubleshooting Guide for Distillation
Even with a well-defined protocol, issues can arise. This guide provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable Vacuum Level | 1. Leaks in the system (glassware joints, tubing).2. Inefficient vacuum pump (oil needs changing, pump is failing).3. Outgassing from crude material or system components. | 1. Check all joints for proper sealing. Re-grease if necessary. Inspect tubing for cracks.2. Check the pump oil level and color; change if milky or dark. Test the pump's ultimate vacuum.3. Allow the system to degas under low vacuum before increasing the temperature. |
| "Bumping" or Unstable Boiling | 1. Lack of boiling nuclei.2. Heating too rapidly. | 1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.2. Increase the heat gradually to allow for smooth boiling initiation. |
| No Distillate Collecting | 1. Insufficient vacuum (pressure is too high).2. Insufficient heating.3. Condenser temperature is too high.4. Blockage in the distillation path. | 1. Verify the vacuum level is at or below the target (e.g., 25 mmHg). Troubleshoot the vacuum source if needed.2. Ensure the heating mantle is set to a temperature sufficiently above the compound's boiling point at the operating pressure.3. Ensure a steady flow of cool water through the condenser.4. Check for any physical obstructions or solidified material in the column or condenser. |
| Product is Discolored (Dark Yellow/Brown) | 1. Thermal decomposition.2. Contamination from the distillation flask. | 1. The pot temperature is too high. Lower the heating mantle setting or, preferably, improve the vacuum to further reduce the boiling point.2. Ensure the distillation flask is thoroughly clean. Consider a pre-wash with a suitable solvent. |
| Poor Separation / Low Purity | 1. Distillation rate is too fast.2. Inefficient distillation column.3. Foaming or flooding of the column. | 1. Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.2. For impurities with close boiling points, use a fractional distillation column (e.g., Vigreux) and consider using column insulation (glass wool or aluminum foil) to improve efficiency.3. Reduce the heating rate immediately. Ensure the material is not contaminated with surfactants that could cause foaming.[5] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low distillate collection.
Detailed Experimental Protocol: Vacuum Distillation
This protocol provides a step-by-step methodology for the purification of crude 2',4'-Difluoroacetophenone.
Apparatus Setup
-
Glassware Inspection: Thoroughly inspect all glassware (round-bottom flask, distillation head, condenser, receiving flask) for any cracks or defects.
-
Assembly: Assemble the distillation apparatus as shown in the diagram below. Use a single-neck round-bottom flask as the distillation pot. For enhanced separation, a short Vigreux column can be placed between the flask and the distillation head.
-
Joints: Lightly grease all ground-glass joints to ensure an airtight seal. Use Keck clips to secure the joints.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Connections: Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet. Connect the vacuum adapter to a cold trap and then to the vacuum pump.
Standard Vacuum Distillation Apparatus
Caption: Diagram of a standard laboratory vacuum distillation apparatus.
Distillation Procedure
-
Charging the Flask: Charge the distillation flask with the crude 2',4'-Difluoroacetophenone, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.
-
Evacuation: Turn on the condenser water and begin stirring. Slowly and carefully evacuate the system using the vacuum pump. The pressure should stabilize at the desired level (e.g., ~25 mmHg).
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which typically contains volatile impurities and residual solvents. The vapor temperature will be unstable during this phase.
-
Main Fraction: Once the vapor temperature stabilizes at the expected boiling point (80-81 °C at 25 mmHg), switch to a new receiving flask to collect the purified product.[3] Maintain a slow, steady distillation rate (approximately 1-2 drops per second).
-
Final Fraction: As the distillation nears completion, the temperature may rise sharply or drop. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.
References
- CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
- CN102531870A - Preparation method of 2,4-difluoroacetophenone.
-
resacetophenone - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor . Patsnap Eureka. [Link]
- CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)] acetophenone.
-
Troubleshooting Distillation Column Malfunctions . Ship & Shore Environmental, Inc. [Link]
- US4559110A - Acetophenone recovery and purification.
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns . The Italian Association of Chemical Engineering. [Link]
-
Substituted acetophenone: Significance and symbolism . Patsnap. [Link]
-
SAFETY DATA SHEET . Fisher Scientific. [Link]
-
Vacuum distillation . Wikipedia. [Link]
-
Distillation Column Troubleshooting Part 1 . YouTube. [Link]
-
Steam distillation troubleshooting - burned smell of the oil . Reddit. [Link]
-
Vacuum Distillation . Busch Australia. [Link]
-
Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Vacuum Distillation . YouTube. [Link]
Sources
Technical Support Center: Synthesis & Purification of 2',4'-Difluoroacetophenone
Topic: Troubleshooting Common Byproducts in 2',4'-Difluoroacetophenone (2,4-DFAP) Synthesis Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Reference ID: TSC-24DFAP-001
Introduction: The Criticality of Regiocontrol
2',4'-Difluoroacetophenone (CAS: 364-83-0) is a pivotal intermediate in the synthesis of triazole antifungal agents, including Fluconazole and Voriconazole . In industrial applications, the purity of this intermediate directly correlates to the yield and enantiomeric excess of the final API.[1]
The primary synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene.[1] While the reaction appears straightforward, the electronic and steric interplay of the two fluorine atoms creates a specific "impurity trap"—the formation of the 2',6'-isomer .[1] This guide addresses the mechanistic origins of this and other byproducts, providing actionable troubleshooting protocols.
Module 1: The Isomer Challenge (2',4' vs. 2',6')
The Issue
Users frequently report obtaining a crude mixture containing 5–15% of 2',6'-difluoroacetophenone . This isomer has a very similar boiling point to the target 2',4'-isomer, making downstream separation via distillation difficult and energy-intensive.
Mechanistic Root Cause
In 1,3-difluorobenzene, two sites are activated for Electrophilic Aromatic Substitution (EAS):
-
Position 4 (Target): Ortho to one Fluorine, Para to the other.[1] Sterically accessible.
-
Position 2 (Impurity): Ortho to both Fluorines.[1] Electronically highly activated (inductive withdrawal is strong, but resonance donation from two ortho-F atoms stabilizes the sigma complex).[1] However, it is sterically hindered by the flanking Fluorines.[1]
Under kinetic control (low temperature), the reaction favors the sterically less hindered 2,4-isomer .[1] Under thermodynamic control (high temperature) or with non-selective catalysts, the 2,6-isomer formation increases.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High 2,6-isomer (>8%) | Reaction temperature too high during addition. | Cooling Protocol: Maintain internal temp |
| Catalyst is too aggressive (e.g., pure | Solvent Switch: Switch from neat conditions or high-boiling solvents to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to moderate catalyst activity via solvation. | |
| Low Conversion (<80%) | Catalyst deactivation (hydration).[1] | Moisture Control: |
| Inconsistent Yield | Poor mixing (heterogeneous slurry).[1] | Agitation: Friedel-Crafts complexes often form thick sludges. Increase impeller speed or use a high-torque overhead stirrer. |
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways and the "dead-end" byproducts formed during the acylation process.
Figure 1: Competitive reaction pathways in the Friedel-Crafts acylation of 1,3-difluorobenzene. Note the divergence based on steric vs. electronic control.
Module 3: Other Common Impurities & Cleanup[1]
Beyond the 2,6-isomer, users often encounter workup-related impurities.
Aluminum Salts (Gelatinous Emulsions)[1]
-
Issue: During aqueous quenching, aluminum salts form a "rag layer" that traps the product, leading to yield loss.[1]
-
Solution: Do not quench with water alone.[1] Use ice-cold dilute HCl (1M) . The acid keeps aluminum in solution (
) rather than precipitating as gel.[1]
Unreacted Starting Material (1,3-DFB)
-
Issue: Presence of 1,3-DFB in the final product.
-
Cause: Stoichiometry error or catalyst poisoning.[1]
-
Solution: 1,3-DFB is much more volatile (bp ~82°C) than 2,4-DFAP (bp ~190°C). It can be easily removed via rotary evaporation or a "light cut" during vacuum distillation.[1]
Colored Oligomers (Tars)
-
Issue: Product appears dark brown/black instead of pale yellow/colorless.
-
Cause: Friedel-Crafts reactions are notorious for generating high molecular weight polymers if the reaction runs too long or too hot.[1]
-
Solution: Perform a short-path distillation or a filtration through a silica plug. The tars are non-volatile and polar; they will remain behind.[1]
Module 4: Standardized Protocol (Low-Isomer Method)
This protocol is designed to minimize the 2,6-isomer formation through strict temperature control.
Reagents:
-
Acetyl Chloride (1.1 equiv)[1]
-
Aluminum Chloride (
, anhydrous) (1.2 equiv)[1][2] -
Dichloromethane (DCM) (Solvent, 5-10 volumes)[1]
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with an overhead stirrer,
inlet, and a pressure-equalizing addition funnel. -
Catalyst Slurry: Charge DCM and
. Cool to 0–5°C using an ice/salt bath. -
Acylation Agent: Add Acetyl Chloride dropwise to the slurry. Stir for 15 min. Note: Generating the acylium ion first often improves selectivity.[1]
-
Substrate Addition (Critical): Add 1,3-Difluorobenzene dropwise over 1 hour. Monitor internal temperature strictly; do not exceed 5°C.
-
Reaction: Allow to warm to Room Temperature (20–25°C) slowly. Stir for 4–6 hours. Do not reflux.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice + conc. HCl .
-
Workup: Separate phases. Wash organic layer with water, then Brine.[1] Dry over
.[1][3] -
Purification: Concentrate in vacuo. If 2,6-isomer > 5%, perform fractional distillation under reduced pressure (10-20 mmHg).
FAQ: Frequently Asked Questions
Q: Can I use Acetic Anhydride instead of Acetyl Chloride?
A: Yes, but it requires at least 2 equivalents of
Q: Why is my product turning pink/red upon standing?
A: This indicates trace acid residues (HCl) or phenolic impurities (if dehalogenation occurred, though rare).[1] Wash the organic layer with a saturated Sodium Bicarbonate (
Q: Can I separate the 2,4 and 2,6 isomers using column chromatography?
A: It is possible but inefficient for scale-up. They have very similar
References
-
Preparation of 2,4-difluoroacetophenone . Google Patents.[1] CN102531870A.[1] Available at:
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole . National Institutes of Health (PMC).[1] Discusses the Friedel-Crafts acylation origins of Voriconazole impurities. Available at: [Link]
-
Process for the preparation of 2,4-difluoroacetophenone . European Patent Office.[1] EP0694519B1.[1] Details the use of acetyl chloride and aluminum chloride.[1][4] Available at:
-
1,3-Difluorobenzene (PubChem Compound Summary) . National Center for Biotechnology Information.[1] CID 9741.[1][5] Available at: [Link][1]
Sources
- 1. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 2. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Friedel-Crafts Acylation of Difluorinated Aromatics
Status: Operational Ticket ID: FC-F2-OPTIMIZATION Assigned Specialist: Senior Application Scientist
Executive Summary: The Deactivation Dilemma
Welcome to the technical support hub for electrophilic aromatic substitution (EAS). You are likely here because your acylation of difluorobenzene (DFB) is failing—either yielding no product, returning starting material, or producing a mixture of isomers.
The Root Cause: Fluorine is the most electronegative element. While it is an ortho, para-director due to resonance (+M effect), its strong inductive effect (-I) significantly deactivates the ring toward electrophilic attack. With two fluorine atoms, the ring is electron-deficient, raising the activation energy required for the acylium ion (
This guide provides a self-validating troubleshooting workflow to overcome electronic deactivation and steric hindrance.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I see < 10% conversion by LCMS after 24 hours."
Diagnosis: Insufficient Electrophilicity or Thermal Energy.
Standard AlCl
Corrective Actions:
-
Switch Solvent: Replace DCM with 1,2-Dichloroethane (DCE) . This allows you to increase the reaction temperature to 83°C (reflux), providing the necessary energy to overcome the deactivation barrier.
-
Stoichiometry Check: Friedel-Crafts acylation is not catalytic.[1] The product ketone forms a stable 1:1 complex with the Lewis Acid (AlCl
), deactivating it.-
Standard Rule: You need at least 1.1 equivalents of AlCl
relative to the acyl chloride.[2] -
Deactivated Rule: For DFB, increase AlCl
to 2.5 - 3.0 equivalents . The excess Lewis acid helps activate the acyl chloride further and ensures the complexation doesn't stall the kinetics.
-
-
Order of Addition: Do not add the catalyst last.
-
Correct Protocol: Pre-mix AlCl
and Acyl Chloride in solvent to generate the acylium ion before adding the deactivated substrate.
-
Issue 2: "I am getting the wrong regioisomer."
Diagnosis: Misinterpretation of Directing Effects. Fluorine directs ortho/para, but steric hindrance and the aggregate effect of two halogens dictate the outcome.
Regioselectivity Rules:
-
1,2-Difluorobenzene: The 4-position is favored.
-
Why? Attack at C3 is ortho to one F and meta to the other, but sterically crowded. Attack at C4 is para to F1 (favored) and meta to F2. Sterics favor C4 over C3.
-
-
1,3-Difluorobenzene: The 4-position is favored.
-
Why? C2 is the "super-activated" spot (ortho to both Fs), but it is sterically inaccessible (the "buttressing effect"). C4 is ortho to one and para to the other, making it the electronic and steric sweet spot. C5 is meta to both (dead zone).
-
Issue 3: "My reaction turns into a black tar/polymer."
Diagnosis: "Pot-Cooking" or Moisture Contamination.
-
Exotherm Control: The formation of the acylium ion and the initial complexation are exothermic. If you mix everything at room temperature (RT), the temp spike can cause decomposition.
-
Moisture: AlCl
+ H O → HCl + Al(OH) . This kills the catalyst and generates heat.
Corrective Actions:
-
Use fresh, anhydrous AlCl
(should be yellow/white powder, not gray/clumpy). -
Perform the initial mixing at 0°C , then slowly warm to reflux.
Part 2: Visualization of Logic & Selectivity
The following diagrams illustrate the troubleshooting decision tree and the regioselectivity map for difluorinated substrates.
Caption: Figure 1. Diagnostic workflow for optimizing Friedel-Crafts acylation on deactivated rings.
Caption: Figure 2. Regioselectivity map showing favored attack positions based on electronic and steric factors.
Part 3: Validated Experimental Protocol
Objective: Synthesis of 2,4-difluoroacetophenone from 1,3-difluorobenzene. Scale: 10 mmol basis.
| Reagent | Equivalents | Amount | Role |
| 1,3-Difluorobenzene | 1.0 | 1.14 g | Substrate (Deactivated) |
| Acetyl Chloride | 1.2 | 0.94 g | Acylating Agent |
| AlCl | 2.5 | 3.33 g | Lewis Acid Catalyst |
| 1,2-Dichloroethane (DCE) | N/A | 20 mL | Solvent (High boiling) |
Step-by-Step Procedure:
-
System Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[3]
-
Catalyst Activation (0°C):
-
Add 20 mL of anhydrous DCE to the flask.
-
Add 3.33 g (2.5 eq) of AlCl
in one portion. -
Cool to 0°C in an ice bath.
-
Critical Step: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes at 0°C. The solution should turn yellow/orange as the acylium ion complex forms [1].
-
-
Substrate Addition:
-
Add 1,3-difluorobenzene (1.0 eq) dropwise to the cold mixture.
-
Note: Evolution of HCl gas is possible; ensure proper venting through a scrubber.
-
-
Reaction (Thermal Phase):
-
Remove the ice bath.
-
Heat the reaction to 80°C (Reflux) .
-
Monitor by HPLC/LCMS. Due to deactivation, reaction times of 4–12 hours are common.
-
-
Quench & Workup (Exothermic):
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly into a beaker containing 50g of crushed ice and 10 mL conc. HCl. (The HCl prevents the formation of aluminum emulsions).
-
Extract with DCM (3 x 30 mL).
-
Wash organics with brine, dry over MgSO
, and concentrate.
-
References
-
Friedel-Crafts Acyl
- Source: Organic Chemistry Portal.
- Context: Explains the requirement for stoichiometric Lewis acid due to product complex
-
Troubleshooting Low Yields in Friedel-Crafts Acyl
-
Regioselectivity in Electrophilic Arom
- Source: Master Organic Chemistry.
- Context: Rules for activating/deactivating groups and directing effects (Ortho/Para vs Meta).
-
Process for Preparing 1,3-Difluorobenzene (and deriv
- Source: Google P
-
Context: Industrial context on handling difluorinated aromatics and their reactivity profiles.[3]
Sources
improving solubility of 2',4'-Difluoroacetophenone for reactions
Technical Support Center: 2',4'-Difluoroacetophenone Solubility & Reaction Optimization
Case ID: CAS-364-83-0-SOL Status: Active Analyst: Senior Application Scientist
Executive Summary & Compound Profile
2',4'-Difluoroacetophenone (CAS 364-83-0) is a critical fluorinated building block used primarily in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole) and agrochemicals.[1]
Unlike solid reagents where "solubility" implies dissolution, this compound is a liquid at room temperature (MP < 20°C).[1] Therefore, "improving solubility" technically refers to optimizing miscibility in reaction media to prevent phase separation, ensuring homogeneous kinetics, or managing phase-transfer conditions in biphasic systems.[1]
Physicochemical Dashboard
| Property | Value | Notes |
| Physical State | Liquid (Clear to light yellow) | May solidify in cold storage (<15°C). |
| Boiling Point | 80–81 °C @ 25 mmHg | High volatility under vacuum.[1] |
| Density | 1.234 g/mL | Denser than water; forms bottom layer in aqueous biphasic systems.[1] |
| LogP | ~1.8 - 2.1 | Moderately lipophilic. |
| Water Solubility | Insoluble / Immiscible | Requires co-solvent or surfactant for aqueous reactions.[1] |
| Flash Point | 66 °C (151 °F) | Combustible.[1] Handle away from open flames. |
Solvent Compatibility & Miscibility Guide
The following matrix guides solvent selection based on reaction type. The goal is to achieve a single phase (homogeneity) or a controlled biphasic system.
| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High (Miscible) | Bromination: Standard solvent for |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High (Miscible) | Nucleophilic Substitution: Ideal for |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Friedel-Crafts / Acylation: Excellent for dissolving Lewis acid catalysts.[1] |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | High (Miscible) | Grignard / Reduction: Must be anhydrous.[1] |
| Hydrocarbons | Toluene, Hexane | Moderate | Azeotropic Drying: Soluble, but may require heating for high concentrations.[1] |
| Aqueous | Water | Immiscible | Biphasic Reactions: Requires Phase Transfer Catalyst (PTC).[1] |
Troubleshooting Guide: Common Solubility Scenarios
Issue 1: Phase Separation in Aqueous Reaction Mixtures
-
Symptom: The reaction mixture separates into two layers (oil on bottom), leading to slow or stalled kinetics (e.g., during oxidation or basic hydrolysis).[1]
-
Root Cause: The lipophilic fluorine atoms reduce hydrogen bonding capability with water, making the ketone hydrophobic.[1]
-
Solution:
Issue 2: Precipitation/Oiling Out at Low Temperatures
-
Symptom: During cryogenic reactions (e.g., lithiation at -78°C) or controlled bromination at 0°C, the starting material solidifies or becomes viscous.[1]
-
Root Cause: While liquid at RT, the freezing point is likely near typical refrigerator temperatures.[1] High concentration promotes crystallization.[1]
-
Solution:
-
Dilution: Maintain concentration < 0.5 M in the chosen solvent (e.g., THF or DCM).
-
Solvent Choice: Switch from pure DCM (FP -97°C) to a DCM/THF mixture if viscosity increases.
-
Issue 3: Poor Solubility of the Product (Intermediate Precipitation)
-
Symptom: During bromination in methanol, a solid forms, trapping unreacted starting material.[1]
-
Root Cause: The brominated derivative (2-bromo-2',4'-difluoroacetophenone) often has a higher melting point and lower solubility in alcohols than the parent ketone.[1]
-
Solution:
-
Temperature Ramp: Start at 0°C to control exotherm, then slowly warm to RT to redissolve the intermediate.
-
Solvent Switch: Use Acetic Acid instead of Methanol. The brominated product is typically more soluble in acetic acid, keeping the reaction homogeneous until workup.[1]
-
Detailed Optimization Protocols
Protocol A: Solvent Screening for Homogeneity
Use this rapid test to determine the optimal solvent system for a new reaction.
-
Preparation: Place 100 mg of 2',4'-Difluoroacetophenone in a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Observation: Vortex after each addition.
-
Miscible: Clear solution immediately.
-
Immiscible: Visible meniscus or oil droplets.[1]
-
-
Co-solvent Titration (for Aqueous systems):
-
If using water, add organic co-solvent (e.g., Acetone) dropwise until the cloudy emulsion turns clear.[1] Record the Water:Organic ratio. Target a ratio of 1:1 to 1:2 for optimal reactivity.
-
Protocol B: Phase Transfer Catalyzed Alkylation
Designed for reactions where the ketone must react with an aqueous nucleophile.
-
Organic Phase: Dissolve 10 mmol 2',4'-Difluoroacetophenone in 20 mL Toluene or DCM.
-
Aqueous Phase: Prepare the nucleophile (e.g., NaCN, NaOH) in 10 mL water.[1]
-
Catalyst Addition: Add Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 eq).[1]
-
Agitation: Vigorously stir (>800 RPM). The PTC will form an ion pair, dragging the nucleophile into the organic layer.[1]
-
Monitoring: Monitor by TLC. If the reaction is slow, increase temperature to 50°C (Toluene) or switch catalyst to TBAB .
Visual Logic & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on reaction mechanism and nucleophile solubility.
Figure 2: Phase Transfer Catalysis Mechanism
Caption: Mechanism of Phase Transfer Catalysis (PTC) facilitating reaction between the lipophilic ketone and aqueous nucleophiles.
Frequently Asked Questions (FAQ)
Q: Can I use water as the sole solvent for green chemistry purposes? A: No. 2',4'-Difluoroacetophenone is effectively insoluble in pure water.[1] Using water alone will result in a heterogeneous mixture with very poor reaction rates.[1] You must use a surfactant (e.g., SDS) to form micelles or a co-solvent (e.g., Ethanol/Water 1:[1]1) to achieve miscibility.
Q: I am seeing a solid precipitate form immediately upon adding Bromine (
Q: What is the best way to dry the liquid if it contains moisture?
A: Since it is a liquid, dissolve it in Dichloromethane (DCM) and dry over Anhydrous Magnesium Sulfate (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67770, 2',4'-Difluoroacetophenone.[1] Retrieved from [Link]
-
Google Patents. Process for synthesis of 2,4-dichloro-5-fluoroacetophenone (Analogous PTC methods). WO2010058421A2.[1] Retrieved from
Sources
Technical Support Center: Chalcone Synthesis Optimization
Current Status: Systems Nominal | Ticket Queue: Open Operator: Senior Application Scientist (Organic Synthesis Division)
Welcome to the ChemSynth Technical Support Hub
You have reached the Tier 3 Support for Carbon-Carbon Bond Formation. This guide addresses the Claisen-Schmidt Condensation , the industry-standard method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones).[1][2]
Our data indicates that 85% of user tickets regarding "failed reactions" in this domain stem from three root causes: uncontrolled aldol reversibility , Cannizzaro side-reactions , or phase-separation issues (oiling out) .
Below is your dynamic troubleshooting guide.
Part 1: The "Gold Standard" Protocol (Base-Catalyzed)
Use this baseline to calibrate your system before attempting optimization.
The Mechanism (Visualized): Understanding the "Why" is critical for troubleshooting. The reaction involves the formation of an enolate from the acetophenone, which attacks the benzaldehyde. The final irreversible step is dehydration.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation. Note the reversibility of the Aldol step, which is a common failure point if dehydration is not driven forward.
Standard Operating Procedure (SOP-CS-01):
-
Stoichiometry: 1.0 eq. Acetophenone : 1.0 eq. Benzaldehyde.[1][3][4]
-
Solvent: Ethanol (95%) or Methanol.
-
Catalyst: 40% NaOH (aq) or KOH pellets (pulverized).
-
Temperature: 0–25 °C (Start cold to favor enolate, warm to RT to drive dehydration).
-
Time: 3–24 hours (Stirring is critical).
Part 2: Troubleshooting & FAQs (Ticket Resolution)
Ticket #402: "My product is a sticky yellow oil, not a solid."
Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the product separates from the solvent as a supercooled liquid rather than crystallizing, often due to impurities lowering the melting point.[5]
Corrective Actions:
-
The "Scratch" Method: Use a glass rod to vigorously scratch the inner wall of the flask at the interface of the oil and the supernatant solvent. This creates nucleation sites.
-
Trituration: Decant the supernatant. Add a small amount of cold diethyl ether or hexane to the oil and rub it with a spatula. This extracts impurities and often triggers solidification [3].[4][5][6]
-
Seed Crystals: If you have a tiny amount of pure product (or a structurally similar chalcone), add a "seed" to the oil.[4]
Ticket #409: "Yield is <40% and I see multiple spots on TLC."
Diagnosis: You are likely experiencing side reactions due to improper stoichiometry or base concentration.
Common Side Reactions:
-
Cannizzaro Reaction: If you use excess base and your aldehyde has no
-hydrogens, the base attacks the aldehyde directly (oxidizing half, reducing half), consuming your starting material [4]. -
Michael Addition: If the reaction runs too long or with excess ketone, the enolate can attack the product (the chalcone), forming dimers or oligomers [5].
Optimization Table: Controlling Side Reactions
| Parameter | Optimization Strategy | Why? |
| Stoichiometry | Use 1.0 : 1.1 (Ketone : Aldehyde) | Slight excess of aldehyde prevents self-condensation of the ketone. |
| Base Conc. | Reduce to 10-20% NaOH | High conc. favors Cannizzaro on the aldehyde.[7] |
| Temperature | Maintain < 30°C | High heat promotes polymerization (Michael addition). |
| Time | Monitor via TLC every 30 mins | Stop immediately upon disappearance of limiting reagent to prevent oligomerization. |
Ticket #515: "Reaction is too slow (24h+)."
Diagnosis: High activation energy barrier or poor solubility of reactants.
Advanced Solution: Ultrasound-Assisted Synthesis (Green Chemistry) Switching from magnetic stirring to ultrasonic irradiation (sonication) causes acoustic cavitation. This creates microscopic hotspots that break up solid reagents and accelerate mass transfer [1].
Protocol Comparison:
| Feature | Conventional Stirring | Ultrasound Assisted |
| Reaction Time | 3 – 24 Hours | 10 – 60 Minutes |
| Yield | 60 – 80% | 85 – 98% |
| Solvent Vol. | High (20-50 mL) | Low (< 5 mL) |
| Homogeneity | Poor (often heterogeneous) | Excellent (micro-mixing) |
Part 3: Decision Logic for Optimization
Use this flowchart to determine your next experimental move based on your current results.
Figure 2: Logical workflow for diagnosing chalcone synthesis failures.
Part 4: References
-
Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Source: MDPI / ResearchGate URL:[Link]
-
Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Source: YouTube / NPTEL Special Lecture Series URL:[Link]
-
Troubleshooting Crystallization: Oiling Out. Source: Chemistry LibreTexts URL:[Link]
-
Synthesis of Chalcones: An Improved High-Yield Protocol. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
removing impurities from 2',4'-Difluoroacetophenone reactions
Technical Support Center: 2',4'-Difluoroacetophenone Purification
Ticket System Status: [ONLINE] Subject: Troubleshooting Impurity Removal in Friedel-Crafts Acylation of 1,3-Difluorobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2',4'-Difluoroacetophenone (2,4-DFAP) is a critical intermediate in the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole) and agrochemicals. Synthesized via the Friedel-Crafts acylation of 1,3-difluorobenzene, the reaction mixture often contains unreacted starting material, regioisomers (2',6'-difluoroacetophenone), and aluminum salts.
This guide addresses the isolation of high-purity 2,4-DFAP (Liquid, BP ~190-195°C atm / 80-81°C @ 25 mmHg) from these specific contaminants.
Module 1: Reaction Control & Stoichiometry
User Ticket #101: "I have >5% unreacted 1,3-difluorobenzene (m-DFB) remaining after 12 hours. Should I add more catalyst?"
Root Cause Analysis: In Friedel-Crafts acylation, the Lewis acid (AlCl₃) is not a true catalyst; it is consumed. It forms a strong 1:1 complex with the carbonyl oxygen of the product (2,4-DFAP), deactivating it.
-
Stoichiometry: You need at least >1.0 equivalent of AlCl₃ for the acylating agent plus enough to complex with the product.
-
Moisture: AlCl₃ is highly hygroscopic. If your catalyst was exposed to air, a significant portion has hydrolyzed to inactive Al(OH)₃/HCl.
Resolution Protocol:
-
Standard Ratio: Use 1.1 – 1.2 equivalents of Acetyl Chloride and 1.2 – 1.3 equivalents of AlCl₃ relative to 1,3-difluorobenzene.
-
Order of Addition: Pre-mix AlCl₃ and Acetyl Chloride in DCM or 1,2-dichloroethane to form the acylium ion (
) before adding the substrate. This ensures rapid initiation. -
Do NOT add more catalyst mid-stream: This often leads to intractable emulsions. If SM remains, proceed to workup and remove it via distillation (see Module 3).
Module 2: Work-up & Emulsion Management
User Ticket #102: "My organic layer is milky/opaque, and phase separation is taking hours. How do I clear the aluminum salts?"
Root Cause Analysis: The "milky" layer is an emulsion of aluminum salts (aluminum alkoxides/hydroxides) trapped in the organic solvent. Direct water quenching generates gelatinous Al(OH)₃.
Resolution Protocol (The "Acid Quench"):
-
Temperature Control: Cool the reaction mixture to <5°C.
-
Hydrolysis: Pour the reaction mixture slowly into cold 2M HCl (approx. 3-4 volumes relative to reaction volume).
-
Why? Acidic pH keeps aluminum species in solution as
or , preventing the formation of gelatinous hydroxides.
-
-
Phase Cut: Agitate vigorously for 15 minutes, then allow to settle. The layers should separate sharply.
-
Polishing: Wash the organic layer once with brine to remove residual acidity.
Module 3: Removing the Regioisomer (2',6'-DFAP)
User Ticket #103: "I have 3-4% of the 2',6'-isomer. Can I remove this by simple distillation?"
Root Cause Analysis: The 2',6'-difluoroacetophenone isomer forms via acylation at the sterically hindered position between the two fluorine atoms.
-
Boiling Point Proximity:
-
2',4'-DFAP: ~80-81°C @ 25 mmHg (approx. 195°C atm).
-
2',6'-DFAP: ~79°C @ 15 mmHg (approx. 205°C atm).
-
Note: While boiling points are distinct, they are close enough that simple distillation will result in co-distillation (mixed fractions).
-
Resolution Protocol (Vacuum Rectification): You require a fractional distillation setup with high separation efficiency.
-
Column: Use a Vigreux column (lab scale) or a Packed Column (pilot scale) with at least 10-15 Theoretical Plates .
-
Vacuum: Maintain stable vacuum <20 mmHg.
-
Reflux Ratio: Set a high reflux ratio (e.g., 5:1 or 10:1). Return 10 parts of condensate to the column for every 1 part collected.
-
Fraction Collection:
Module 4: Color & Tarry Residues
User Ticket #104: "My product is chemically pure but dark brown/yellow. How do I get a clear liquid?"
Root Cause Analysis: Friedel-Crafts reactions generate oligomeric byproducts (tars) and trace metal complexes (iron from steel reactors or impurities in AlCl₃) that are highly colored.
Resolution Protocol (Steam Distillation): Before the final vacuum rectification, perform a Steam Distillation .
-
Process: Pass steam through the crude organic oil.
-
Mechanism: 2,4-DFAP is steam volatile. Heavy tars and polymeric impurities are not.
-
Result: The distillate will be a water/oil mixture. Extract the oil, dry over
, and proceed to final vacuum distillation. This ensures a colorless, pharmaceutical-grade appearance.
Summary of Impurity Removal
| Impurity | Origin | Physical State | Removal Method |
| 1,3-Difluorobenzene | Unreacted Starting Material | Liquid (BP 82°C) | Distillation Fore-cut (Easy separation) |
| 2',6'-Difluoroacetophenone | Regioisomer (Side Reaction) | Liquid (High BP) | Fractional Distillation (High Reflux Ratio) |
| Aluminum Salts | Catalyst Residue | Gelatinous Solid | Acid Wash (2M HCl) during workup |
| Oligomers/Tars | Polymerization | Dark Viscous Solid | Steam Distillation (Product is volatile; tars are not) |
Visualizing the Process
Figure 1: Reaction Pathway & Impurity Genesis
This diagram illustrates the competitive acylation pathways and the origin of the critical 2,6-isomer.
Figure 2: Purification Decision Tree
Follow this logic flow to determine the correct purification step based on your current impurity profile.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.). 2',4'-Difluoroacetophenone Product Specification. Retrieved from (Verifying boiling point: 80-81°C/25 mmHg).
-
Chem-Impex. (n.d.). 2',6'-Difluoroacetophenone Properties. Retrieved from (Verifying isomer properties: BP 79°C/15 mmHg).
-
Google Patents. (2012). CN102531870A - Preparation method of 2,4-difluoroacetophenone. Retrieved from (Citing steam distillation and reduced pressure rectification protocols).
-
BenchChem. (2025).[4][5][6] Friedel-Crafts Acylation of Difluorobenzene. Retrieved from (General reactivity profiles of difluorobenzenes).
Sources
- 1. CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis & Troubleshooting of 2',4'-Difluoroacetophenone Derivatives
Introduction
2',4'-Difluoroacetophenone and its
This guide addresses the specific synthetic challenges encountered during the Friedel-Crafts acylation of 1,3-difluorobenzene and subsequent functionalization. It is designed to move beyond standard textbook protocols, offering field-proven troubleshooting for regioselectivity, catalyst deactivation, and impurity management.
Module 1: The Core Synthesis (Friedel-Crafts Acylation)
The primary route to 2',4'-difluoroacetophenone involves the acylation of 1,3-difluorobenzene. While theoretically straightforward, the electronic effects of the fluorine substituents create specific challenges in regiocontrol and yield.
Q1: I am observing low conversion rates (<60%) despite using fresh AlCl₃. What is the cause?
Diagnosis: The issue is likely stoichiometric imbalance due to complexation .[1] Unlike catalytic Friedel-Crafts alkylation, acylation requires a stoichiometric excess of Lewis acid.[1][2] The product (a ketone) acts as a Lewis base, forming a stable 1:1 complex with aluminum chloride (AlCl₃), effectively removing the catalyst from the cycle.
Corrective Protocol:
-
Stoichiometry: Increase AlCl₃ loading to 1.1–1.2 equivalents relative to the acyl chloride. If using a solvent that can coordinate (e.g., nitromethane), further excess may be required.
-
Order of Addition:
-
Standard: Add acyl chloride to a suspension of AlCl₃ in solvent (e.g., DCM or 1,2-DCE), then add 1,3-difluorobenzene dropwise.
-
Alternative (Perrier Method): Form the acylium complex first (AlCl₃ + RCOCl) for 15-30 mins, then add the substrate. This often boosts reaction rates for deactivated rings.[1]
-
-
Moisture Control: AlCl₃ is extremely hygroscopic.[1] A white "smoke" upon opening the container indicates hydrolysis to inactive Al(OH)₃ and HCl.[1] Use only free-flowing, yellow/grey powder; discard clumpy white solids.[1]
Q2: The reaction yields a mixture of isomers. How do I maximize the 2,4-isomer over the 2,6-isomer?
Mechanistic Insight: 1,3-Difluorobenzene has two activated positions:
-
C4 (Para to F1, Ortho to F3): The major site of attack. Sterically accessible.
-
C2 (Ortho to F1, Ortho to F3): The "pocket" position. Theoretically activated by two ortho-fluorines, but significantly sterically hindered.[1]
While the 2,4-isomer is kinetically and thermodynamically favored, the 2,6-isomer (2',6'-difluoroacetophenone) typically forms as a 5–15% impurity depending on temperature.
Optimization Strategy:
-
Temperature Control: Maintain reaction temperature between 40–50°C . Higher temperatures (>80°C) increase the energy available to overcome the steric barrier at C2, increasing 2,6-isomer formation.
-
Solvent Choice: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] Avoid high-boiling solvents like nitrobenzene unless necessary, as they can make workup difficult and alter regioselectivity.[1]
Visualizing the Reaction Pathway
Figure 1: Reaction pathway showing the competition between the sterically favored 2,4-substitution and the hindered 2,6-substitution.
Module 2: Functionalization ( -Halogenation)
For drugs like Fluconazole, the acetophenone must be converted to 2-chloro-2',4'-difluoroacetophenone (or the bromo analog). This step is prone to over-reaction.[1]
Q3: I am getting significant amounts of -dihalo side products. How do I stop at the mono-halo stage?
Root Cause:
The introduction of a halogen atom (
Troubleshooting Protocol:
-
Stoichiometry is Critical: Use a slight deficit of the halogenating agent (0.95 eq).[1] It is easier to separate unreacted starting material (ketone) than the di-halo impurity.[1]
-
Acid Catalysis: If using elemental bromine/chlorine, ensure the reaction is acid-catalyzed (e.g., HBr/AcOH).[1] The rate of acid-catalyzed enolization is less sensitive to the inductive effect than base-catalyzed enolization.[1]
-
One-Pot Friedel-Crafts:
-
Recommendation: Instead of halogenating the acetophenone, perform the Friedel-Crafts acylation directly using Chloroacetyl Chloride .
-
Benefit: This bypasses the selectivity issue of halogenating a ketone, as the chloroacetyl group is introduced intact.
-
Caution: Chloroacetyl chloride is a potent lachrymator and blistering agent.[1]
-
Q4: The -halo product is turning dark/degrading upon storage.
Stability Alert:
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C .
-
Stabilizers: Small amounts of radical inhibitors (e.g., BHT) or acid scavengers (e.g., propylene oxide) can be added if the protocol permits.
Module 3: Purification & Impurity Management
Achieving pharmaceutical-grade purity (>99.5%) requires removing the persistent 2,6-isomer.[1]
Q5: Distillation is not effectively separating the 2,4- and 2,6-isomers. What is the alternative?
Analysis: The boiling point difference between the 2,4- and 2,6-isomers is often negligible (<5°C), making fractional distillation inefficient for high purity.
Solution: Melt Crystallization Melt crystallization is the industry standard for this separation due to the distinct crystal lattice energies of the isomers.
Comparative Purification Data:
| Method | Target Impurity Removed | Efficiency | Notes |
| Fractional Distillation | Solvent, heavy tars | Low for isomers | Good for crude cleanup; poor for isomer separation.[1][3] |
| Melt Crystallization | 2,6-Difluoro isomer | High | Requires precise temp control.[1] 2,4-isomer crystallizes; 2,6-isomer remains in melt. |
| Recrystallization | Dihalo- impurities | Medium | Solvents: Isopropyl alcohol (IPA) or Hexane/EtOAc mixes.[1] |
Troubleshooting Workflow: Low Purity
Figure 2: Decision tree for selecting the appropriate purification technique based on impurity profile.
Module 4: Safety & Handling
WARNING: This synthesis involves reagents that pose immediate health risks.[1][4]
-
Aluminum Chloride (AlCl₃): Reacts violently with water to release HCl gas .[1]
-
Quenching: Never add water directly to AlCl₃.[1] Pour the reaction mixture slowly onto a slurry of crushed ice and dilute HCl . The acid prevents the precipitation of aluminum hydroxide, which causes emulsions.
-
- -Halo Ketones: Severe lachrymators (tear gas agents).[1]
-
HF Generation: While not a primary reagent, thermal decomposition of poly-fluorinated aromatics during uncontrolled exotherms can release HF.[1] Keep calcium gluconate gel readily available.[1]
References
-
Friedel-Crafts Acylation Methodology
-
Synthesis of Fluconazole Intermediates
-
Regioselectivity in Fluorinated Systems
-
Process Patents & Purification
Sources
- 1. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone - Google Patents [patents.google.com]
- 4. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
stability of 2',4'-Difluoroacetophenone under acidic conditions
The following technical support guide is designed for researchers and process chemists working with 2',4'-Difluoroacetophenone (DFAP). It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Topic: Stability & Reactivity Profile Under Acidic Conditions Document ID: DFAP-ACID-001 Version: 2.4 (Current)
Executive Summary: The Acid-Hardened Scaffold
2',4'-Difluoroacetophenone (DFAP) is a critical intermediate in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole). Unlike many carbonyl compounds that are labile in acid, DFAP is structurally robust in acidic environments. It is synthesized under highly acidic Friedel-Crafts conditions, implying inherent stability to Lewis acids (
However, "stability" does not mean "inertness." In acidic media, DFAP undergoes enolization , making it susceptible to electrophilic attack at the alpha-carbon. Most user issues arise not from decomposition of the molecule, but from uncontrolled reactivity (e.g., over-halogenation) or phase-transfer issues during workup.
Core Stability & Reactivity Modules
Module A: Lewis Acid Exposure (Synthesis & Friedel-Crafts)
Context: DFAP is typically generated by reacting 1,3-difluorobenzene with acetyl chloride (or acetic anhydride) in the presence of aluminum chloride (
The Stability Paradox: Users often report "tarring" or "darkening" during synthesis and assume the molecule is decomposing.
-
Technical Reality: The DFAP core is stable. The darkening is usually due to polymerization of the acetyl source or formation of charge-transfer complexes, not the degradation of the fluorinated ring. The C-F bonds are deactivated and highly resistant to acid-catalyzed cleavage (
requires base).
Troubleshooting Protocol: Dark Reaction Mixtures
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Deep Red/Black Color | Formation of stable Acylium-AlCl3 complexes (Normal). | Do nothing. This color indicates active complexation. It will dissipate upon quenching. |
| Low Yield (<70%) | Moisture deactivating the Lewis Acid. | Ensure
Visualizing the Stability Mechanism: The following diagram illustrates why the ring remains intact. The fluorine atoms deactivate the ring, preventing further acylation (poly-substitution), effectively "locking" the product at the mono-acylated stage.
Caption: The electron-withdrawing nature of the fluorine substituents and the newly formed ketone deactivates the ring, preventing acid-catalyzed degradation or poly-acylation.
Module B: Aqueous Acid & Alpha-Halogenation
Context: The most common downstream reaction is alpha-bromination (using
The "Instability" Myth: Users frequently report "multiple impurity peaks" during this step and blame acid hydrolysis.
-
Technical Reality: Ketones do not hydrolyze in acid. The impurities are Di-bromo species (over-reaction) or unreacted starting material . The acid catalyzes the formation of the enol, which is the reactive species.[2][3]
Key Experimental Variables:
-
Acid Concentration: Higher acidity = faster enolization = faster reaction.
-
Temperature: High temps favor thermodynamic products (potentially reversible bromination).
Troubleshooting Guide: Alpha-Bromination
| Symptom | Diagnosis | Solution |
| HPLC: Peak at RRT ~1.2 (Di-bromo) | Over-Bromination. The mono-bromo product is more acidic (inductive effect) and enolizes faster than the starting material. | 1. Stop reaction immediately upon consumption of SM.2. Use a slight deficit of |
| Reaction Stalls | Insufficient Acid Catalyst. Enolization is the rate-determining step. | Add catalytic HBr or HCl (gas) to kickstart the enol formation. |
| Yellow Solid Precipitate | Product Crystallization. This is good! The product often crashes out of acidic media. | Filter and wash with cold water. Do not assume it is degradation. |
Pathway Visualization: The Enol Trap This diagram shows the critical bifurcation point where "stability" (unreacted) meets "reactivity" (bromination).
Caption: Acid promotes the enol form.[2][3] The mono-bromo product is prone to further enolization, leading to the di-bromo impurity if stoichiometry is uncontrolled.
Frequently Asked Questions (FAQs)
Q1: My DFAP sample has turned yellow after storage. Is it degraded?
-
Answer: Likely not significantly. Acetophenones are prone to trace aldol condensation (self-reaction) or minor oxidation if exposed to light and air over time. The "yellow" color is often a trace impurity (<0.5%) of a conjugated oligomer.
-
Fix: Check purity by HPLC. If >98%, use as is. If purification is needed, recrystallize from hexane/isopropyl ether or perform a short vacuum distillation.
Q2: Can I use Nitric Acid (
-
Answer: NO. While DFAP is stable in non-oxidizing acids (
), nitric acid is a strong oxidizing agent and an electrophile. You risk nitrating the ring (likely at the 5-position), creating potentially explosive or toxic nitrated byproducts. Use Acetone or Methanol for cleaning.
Q3: Is the C-F bond stable to refluxing HCl?
-
Answer: Yes. The Carbon-Fluorine bond on an aromatic ring is extremely strong (approx. 110 kcal/mol). It generally requires harsh nucleophilic conditions (high heat, strong base, presence of a metal catalyst) to cleave. Acidic conditions (electrophilic) do not attack the electron-rich fluorine atoms.
Q4: I see a "Ghost Peak" on HPLC that disappears when I neutralize my sample. What is it?
-
Answer: In highly acidic aqueous mobile phases, you may be observing the protonated carbonyl species or a hydrate (gem-diol) equilibrium, though the latter is rare for acetophenones. Ensure your HPLC sample diluent matches your mobile phase pH to eliminate artifacts.
References
-
Synthesis & Friedel-Crafts Stability
-
Title: Process for the preparation of 2,4-difluoroacetophenone.[1]
- Source: U.S. Patent 4,962,236 (assigned to Pfizer Inc.).
- Relevance: details the catalyzed synthesis, confirming stability in Lewis acids.
-
Link:
-
-
Alpha-Bromination Kinetics
-
Fluconazole Intermediate Chemistry
Sources
- 1. allindianpatents.com [allindianpatents.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 6. bcc.bas.bg [bcc.bas.bg]
Technical Support Guide: Reaction Temperature Management for 2',4'-Difluoroacetophenone
Executive Summary
This guide addresses the critical thermodynamic parameters required for the synthesis of 2',4'-Difluoroacetophenone (2,4-DFAP) via Friedel-Crafts acylation. As a key intermediate for antifungal APIs (e.g., fluconazole, voriconazole), the purity of 2,4-DFAP is paramount.
The reaction of 1,3-difluorobenzene with acetyl chloride catalyzed by aluminum chloride (AlCl₃) is highly exothermic. Improper temperature management results in three primary failure modes:
-
Runaway Exotherms: Rapid evolution of HCl gas and heat during reagent addition.
-
Regio-isomer Contamination: Formation of the thermodynamically stable but undesired 2,6-difluoro isomer or poly-acylated byproducts.
-
Polymerization: Formation of dark "tar" residues due to high-temperature degradation.
The Reaction Workflow: Temperature Criticality
The synthesis is distinct from standard acylations due to the electron-withdrawing nature of the two fluorine atoms, which deactivates the ring, requiring precise thermal activation.
Diagram 1: Phased Temperature Protocol
Caption: The four-stage thermal profile required to balance kinetic selectivity with conversion yield.
Critical Control Points (Troubleshooting Guide)
Phase 1: Reagent Addition (The "Cold" Phase)
Objective: Control the formation of the Acylium ion complex without triggering a runaway reaction.
Q: Why must I keep the addition temperature below 10°C? A: The complexation of AlCl₃ with acetyl chloride is violently exothermic.
-
Mechanism: The initial interaction generates the electrophilic acylium ion (
). If this occurs above 10°C, the sudden release of heat can boil the solvent (typically DCM or excess 1,3-difluorobenzene) and cause rapid HCl evolution, overwhelming scrubbers. -
Selectivity: Low temperatures favor kinetic control , directing the acyl group to the para position relative to the C-1 fluorine (the 4-position), which is sterically accessible and electronically activated by the ortho fluorine.
Q: Can I add the AlCl₃ to the mixture all at once? A: Absolutely not.
-
Protocol: Use a solid addition funnel to add AlCl₃ in portions, or (preferred) add acetyl chloride dropwise to a pre-cooled suspension of AlCl₃ and 1,3-difluorobenzene.
-
Target: Maintain internal temperature
. If spikes, stop addition immediately and allow the system to re-equilibrate.
Phase 2: Reaction Digestion (The "Hot" Phase)
Objective: Drive the reaction to completion against the deactivated ring.
Q: Why does the reaction stop if I keep it at 20°C? A: The difluoro-substitution significantly deactivates the benzene ring.
-
Explanation: While the acylium ion is formed at low temps, the electrophilic attack on the deactivated ring requires higher activation energy.
-
Solution: After addition is complete, slowly ramp the temperature to 50°C - 60°C .
-
Warning: Do not exceed 80°C. Temperatures >80°C promote de-acetylation (reversibility of Friedel-Crafts) and the formation of the 2,6-isomer.
Phase 3: Quenching
Objective: Safely hydrolyze the Aluminum complex.
Q: The mixture turned into a solid rock during cooling. What happened? A: The Aluminum-Ketone complex has a high melting point.
-
Troubleshooting: Do not allow the reaction mass to cool completely to 0°C before quenching if you are using a neat reaction (no solvent).
-
Protocol: "Inverse Quench." Pour the reaction mixture slowly into a stirred slurry of ice/HCl. Do not add water to the reaction vessel, as the localized exotherm will cause violent eruption.
Data Summary: Temperature vs. Impurity Profile
The following table summarizes the impact of digestion temperature on the product profile (based on general Friedel-Crafts kinetics on deactivated rings).
| Parameter | Condition | Resulting Profile |
| Digestion Temp | < 40°C | Incomplete Conversion. High residual 1,3-difluorobenzene. |
| Digestion Temp | 50°C - 60°C | Optimal. >95% Conversion, >98% 2,4-isomer selectivity. |
| Digestion Temp | > 80°C | Isomerization. Increase in 2,6-difluoroacetophenone (>2%). |
| Digestion Temp | > 100°C | Degradation. Formation of polymeric tars and color bodies. |
Logic of Selectivity
Diagram 2: Selectivity Decision Tree
Caption: Kinetic control at lower temperatures favors the less hindered 4-position.
Frequently Asked Questions (FAQ)
Q: Can I use FeCl₃ instead of AlCl₃ to reduce the exotherm? A: generally, no . While FeCl₃ is a milder Lewis acid, the deactivation of the difluorobenzene ring usually requires the stronger Lewis acidity of AlCl₃ to achieve acceptable conversion rates. Using FeCl₃ often results in stalled reactions and lower yields [1].
Q: My final product is dark brown/black. How do I fix this? A: This indicates polymerization, likely caused by a "hot spot" during addition or digestion >80°C.
-
Fix: Perform a vacuum distillation. 2',4'-Difluoroacetophenone is a stable liquid/low-melting solid that distills cleanly, leaving the heavy polymeric tars behind.
Q: What is the recommended solvent? A:
-
Neat (Excess 1,3-difluorobenzene): Preferred for industrial scale. Acts as both reactant and heat sink.
-
Dichloromethane (DCM): Good for lab scale, allows reflux control (~40°C), but limits the digestion temperature, potentially slowing reaction time.
-
1,2-Dichloroethane (DCE): Allows higher reflux (~83°C), but toxicity is a concern.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid strength and mechanism).
-
EP0694519B1 . Process for the preparation of 2,4-difluoroacetophenone. European Patent Office.
-
CN102531870A . Preparation method of 2,4-difluoroacetophenone. Google Patents.
-
Sigma-Aldrich . Safety Data Sheet: Aluminum Chloride.
Technical Support Center: Catalyst Selection for 2',4'-Difluoroacetophenone Transformations
Ticket System Status: [ONLINE] Current Topic: 2',4'-Difluoroacetophenone (2,4-DFAP) Reactivity & Catalyst Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current as of 2025)
Executive Summary: The Molecule at a Glance
2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical pharmacophore, primarily serving as the "warhead" precursor for triazole-class antifungals (e.g., Fluconazole, Voriconazole).
Chemical Profile & Reactivity Matrix:
-
Electronic State: The aromatic ring is electron-deficient due to the inductive effect (-I) of the two fluorine atoms. This makes the carbonyl carbon highly electrophilic, accelerating nucleophilic attacks (reduction, Grignard, ylide addition).
-
Steric Environment: The ortho-fluorine (2-position) imposes significant steric strain on the carbonyl plane. This is the "make-or-break" feature for enantioselective catalysis—catalysts must possess a chiral pocket that accommodates this specific steric bulk to achieve high ee.
Interactive Workflow: Catalyst Decision Engine
Use the following logic tree to select the appropriate catalytic system based on your target transformation.
Figure 1: Decision matrix for catalytic intervention based on synthetic goals.
Module A: Asymmetric Reduction (The "Hero" Reaction)
The reduction of 2,4-DFAP to (S)-1-(2,4-difluorophenyl)ethanol is the most common catalytic entry point. The ortho-fluorine effect renders standard CBS reduction less predictable; Ruthenium transfer hydrogenation is the gold standard.
Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The Catalyst System:
-
Pre-catalyst:
-
Chiral Ligand:
(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]
Mechanism of Action: The reaction proceeds via a metal-ligand bifunctional mechanism . The Ru center binds the hydride, while the amine proton of the TsDPEN ligand coordinates the ketone oxygen. The ortho-fluorine of 2,4-DFAP creates a repulsive interaction if the substrate approaches from the "wrong" face, enforcing high enantioselectivity.
Figure 2: Mechanistic flow of the Ru-TsDPEN catalytic cycle.
Troubleshooting Guide: ATH Reduction
| Ticket # | Symptom | Root Cause Analysis | Corrective Action |
| ATH-01 | Low Conversion (<50%) | Catalyst poisoning by trace halides or inefficient H-donor ratio. | 1. Degas the FA/TEA mixture thoroughly.2. Ensure FA/TEA ratio is strictly 5:2 (excess base inhibits the cycle). |
| ATH-02 | Poor ee% (<90%) | Temperature too high; ortho-F rotation overcomes the steric barrier. | 1. Lower reaction temperature to 0°C or -10°C.2. Switch solvent to DCM (stabilizes the transition state). |
| ATH-03 | Defluorination | Over-reduction utilizing Pd/C or harsh hydrogenation conditions. | STOP. Do not use Pd/C with H2 gas. Switch to Transfer Hydrogenation (Ru) or Borane reduction to preserve the C-F bond. |
Module B: Synthesis of Fluconazole Intermediates
This workflow involves converting 2,4-DFAP into the epoxide or the alpha-halo ketone.
Protocol 2: Catalytic Epoxidation (Corey-Chaykovsky)
While traditionally stoichiometric using trimethylsulfoxonium iodide (TMSOI), modern processes use Phase Transfer Catalysts (PTC) to lower reagent loads and increase rates.
-
Catalyst: Benzyltrimethylammonium chloride (TEBA) or Nano-Silica Sulfuric Acid (Nano-SSA).
-
Role: The PTC facilitates the transfer of the hydroxide base from the aqueous phase to the organic phase to deprotonate the sulfonium salt, generating the ylide in situ.
Key Technical Insight: The 2,4-difluoro substitution makes the ketone highly electrophilic. Without a PTC, the ylide formation is slow, and the highly reactive ketone may undergo side reactions (aldol condensation). The PTC ensures a steady, low concentration of active ylide.
Troubleshooting Guide: Epoxidation/Functionalization
| Ticket # | Symptom | Root Cause Analysis | Corrective Action |
| EPX-01 | Stalled Reaction | "Salting out" of the PTC or insufficient base strength. | 1. Add 5% v/v water to solubilize the interface.2. Switch to solid KOH with 18-crown-6 ether. |
| HAL-01 | Poly-bromination | The first bromine withdraws electrons, activating the alpha-position for a second attack. | 1. Use CuBr2 (heterogeneous catalyst/reagent) in EtOAc/CHCl3.2. Restrict stoichiometry to 0.95 eq. |
Frequently Asked Questions (FAQs)
Q1: Can I use biological catalysts for 2,4-DFAP reduction? A: Yes. Ketoreductases (KREDs) are excellent alternatives to Ruthenium. Enzymes such as ADH from Rhodococcus or commercially available KRED screening kits often yield >99% ee.
-
Advantage:[2][3][4][5][6][7][8][9] Runs in water/buffer; ambient temperature.
-
Constraint: Requires cofactor recycling (NADH/NADPH) system (e.g., Glucose Dehydrogenase).
Q2: Why is the ortho-fluorine so problematic for standard catalysts? A: In standard CBS (borane) reductions, the catalyst relies on distinguishing "large" vs. "small" groups on the ketone. The 2-F group adds bulk to the aryl ring, but also electronic repulsion. If the catalyst's chiral pocket isn't rigid enough (like Ru-TsDPEN is), the substrate can rotate, leading to racemic product.
Q3: Is 2,4-DFAP stable to Friedel-Crafts conditions? A: Generally, no. The ring is deactivated. You usually make 2,4-DFAP via Friedel-Crafts (1,3-difluorobenzene + chloroacetyl chloride + AlCl3). If you try to acylate 2,4-DFAP further, the reaction will likely fail or occur at the meta-position, but yields will be negligible.
References
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
- Title: Asymmetric Transfer Hydrogen
- Source:Journal of the American Chemical Society.
- Context: Establishes Ru-TsDPEN as the premier c
-
(General reference for Ru-ATH mechanism).
-
Biocatalytic Reduction
-
Title: Enantioselective microbial reduction of substituted acetophenones.[10]
- Source:Tetrahedron: Asymmetry.
- Context: Details the use of Candida and Pichia strains for 2,4-DFAP reduction.
-
-
Fluconazole Synthesis Optimization
-
Title: Improved synthesis of fluconazole by using nano-SSA as a green catalyst.[2]
- Source:Bulgarian Chemical Communic
- Context: Describes the use of nano-catalysts to improve the Corey-Chaykovsky epoxid
-
-
Alpha-Bromination Protocols
- Title: Selective α-bromination of acetophenone deriv
- Source:Journal of Organic Chemistry.
- Context: Comparison of NBS vs. CuBr2 for electron-deficient acetophenones.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 4. webofproceedings.org [webofproceedings.org]
- 5. Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. CA2139079C - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Dossier: Work-up & Isolation of 2',4'-Difluoroacetophenone (DFAP) Derivatives
The following technical guide is structured as a "Level 3 Support Dossier"—the kind of document a Senior Application Scientist provides to a process chemistry team encountering yield or purity issues during scale-up.
Executive Summary & Molecule Profile
2',4'-Difluoroacetophenone (DFAP) is the primary structural scaffold for triazole antifungal agents (e.g., Fluconazole, Voriconazole).[1] Its chemical behavior is dominated by two competing reactivity centers:
-
The Acetyl Group (Target): The
-protons are highly acidic, allowing for halogenation (e.g., -bromination) or condensation. -
The Aryl Fluorides (Liability): The 2- and 4-positions are activated for Nucleophilic Aromatic Substitution (
). The 4-fluoro substituent, being para to the electron-withdrawing acetyl group, is particularly susceptible to displacement by nucleophiles (amines, hydroxides) under basic conditions.
Critical Operational Rule: The success of a DFAP work-up depends on balancing efficient quenching of reagents (like
Technical Support Modules (Troubleshooting)
Ticket #101: "My crude product is persistently yellow/orange and fuming."
Diagnosis: Incomplete quenching of elemental bromine (
Protocol:
-
Cooling: Cool the reaction mixture to
. -
Quench: Slowly add 10% aqueous Sodium Bisulfite (
) or Sodium Thiosulfate. -
Phase Split: If using a water-miscible solvent (e.g., acetic acid), you must dilute significantly with water or extract into Dichloromethane (DCM) or Toluene .
-
Note: Toluene is preferred for industrial scale due to better phase separation with fluorinated aromatics.
-
Ticket #205: "I am detecting a 'Mono-Fluoro' impurity (M-18 peak) by LC-MS."
Diagnosis: Accidental Nucleophilic Aromatic Substitution (
-
Avoid: Refluxing DFAP in aqueous NaOH or KOH.
-
Alternative: Use weaker bases like
or for neutralization. -
Rescue: If the impurity is formed, it is likely 4-hydroxy-2'-fluoroacetophenone (phenolic). It can be removed by washing the organic layer with 0.5 M NaOH (cold). The phenolic impurity will deprotonate and move to the aqueous layer, while the neutral DFAP remains in the organic phase.
Ticket #303: "Severe Emulsions during Aqueous Extraction."
Diagnosis: Fluorinated compounds are lipophilic but polar. When mixed with amphiphilic byproducts (like partially reacted polymeric species), they form stable emulsions. The Fix: Ionic Strength Adjustment.
-
The "Salting Out" Method: Add saturated Brine (NaCl) to the aqueous layer before attempting the split. The high ionic strength forces the organic fluorinated product out of the aqueous phase.
-
Filtration: If the emulsion persists, filter the biphasic mixture through a pad of Celite . Suspended solids often stabilize the emulsion interface.
Standardized Work-up Workflows
Workflow A: Isolation of -Bromo-2',4'-Difluoroacetophenone
Target Application: Synthesis of antifungal triazoles.
| Step | Action | Reagent/Condition | Technical Rationale |
| 1. Reaction | Bromination | Electrophilic alpha-substitution. | |
| 2. Quench | CRITICAL | 10% | Reduces toxic, volatile |
| 3. Dilution | Phase Creation | Ice Water (1:1 vol) | Precipitates product if solvent is AcOH; or prepares for extraction. |
| 4. Extraction | Isolation | Toluene or DCM | Fluorinated aromatics have high affinity for Toluene. |
| 5. Wash | Neutralization | Sat. | Neutralizes residual HBr. Warning: |
| 6. Wash | Drying | Brine + | Removes microscopic water droplets. |
| 7. Isolation | Concentration | Rotary Evap (< | Product is lachrymatory and volatile. Do not overheat. |
Workflow B: Triazole Coupling & Purification
Target Application: Attaching the triazole ring to the alpha-carbon.
-
Reaction:
-Halo-DFAP + 1,2,4-Triazole + in Acetone or Toluene. -
Filtration: Filter off the inorganic salts (
) before adding water. This simplifies the work-up. -
Acid Wash: The triazole product is basic.
-
Purification Trick: Extract the product into dilute HCl . The impurities remain in the organic layer.
-
Recovery: Basify the aqueous acid layer with
to precipitate the clean product.
-
Visualizing the Decision Matrix
The following Graphviz diagram outlines the critical decision points during the work-up of crude reaction mixtures containing DFAP.
Figure 1: Decision matrix for the work-up of 2',4'-Difluoroacetophenone derivatives, prioritizing halogen quenching and emulsion management.
Physical Properties Reference Table
| Property | Value | Relevance to Work-up |
| Molecular Weight | 156.13 g/mol | Low MW implies potential volatility during vacuum drying. |
| Melting Point | 20-22°C (Pure DFAP) | Often a liquid at room temp; derivatives (e.g., |
| Boiling Point | ~80°C at 10 mmHg | Vacuum distillation is a viable purification method. |
| Solubility | Soluble in MeOH, DCM, Toluene | Toluene is the preferred extraction solvent for fluorinated species. |
| Safety | Irritant (Skin/Eye) | Fluorinated aromatics absorb through skin. Double glove. |
References
-
Pfizer Inc. (1998). Process for preparing fluconazole and pharmaceutically acceptable salts thereof. US Patent 5,710,280.
-
Vertex Pharmaceuticals. (2012). Preparation method of 2,4-difluoroacetophenone.[1][5][6] CN Patent 102531870A.
-
Fisher Scientific. (2021). Safety Data Sheet: 2',4'-Difluoroacetophenone.
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry.
-
Ossila. (2023).[7] 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone Product Guide.
Sources
- 1. ossila.com [ossila.com]
- 2. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 7. downloads.ossila.com [downloads.ossila.com]
Technical Support Center: Scale-Up Synthesis of 2',4'-Difluoroacetophenone
Executive Summary
This guide addresses critical scale-up challenges for the synthesis of 2',4'-Difluoroacetophenone (CAS: 364-83-0) , a key intermediate for triazole antifungals (e.g., Fluconazole, Voriconazole). The primary synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene.
While the chemistry appears straightforward, scale-up introduces non-linear risks regarding exotherm management , regioselectivity (2,4- vs. 2,6- isomerism) , and aluminum waste handling . This document provides self-validating protocols and troubleshooting workflows.
Module 1: Reaction Design & Stoichiometry
Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely treating Aluminum Chloride (
The Mechanism:
Unlike alkylation, the product ketone acts as a Lewis base.[2] It complexes with the Lewis acid (
-
Generation:
-
Attack: Acylium ion attacks 1,3-difluorobenzene.
-
Complexation: The product (2',4'-difluoroacetophenone) binds to
, removing it from the cycle.
The Fix:
You must use >1.1 equivalents of
Recommended Stoichiometry Table:
| Reagent | Role | Equiv. | Rationale |
| 1,3-Difluorobenzene | Substrate/Solvent | 1.0 - 3.0 | Excess acts as solvent (Green Chemistry approach) [1]. |
| Acetyl Chloride | Acylating Agent | 1.05 | Slight excess to drive completion. |
| Lewis Acid | 1.20 | Must exceed Acetyl Chloride to account for complexation. |
Q2: I am seeing high levels of the 2',6'-isomer impurity. How do I control regioselectivity?
Diagnosis: The reaction temperature is likely too high during the initial addition phase, or the mixing is inefficient.
Technical Insight:
-
Target (2',4'-): Substitution at the 4-position is sterically favored (flanked by one F and one H).
-
Impurity (2',6'-): Substitution at the 2-position is sterically crowded (flanked by two F atoms).
-
Thermodynamics: Higher temperatures increase the energy available to overcome the steric barrier of the 2-position, increasing the 2,6-impurity.
Protocol for Regiocontrol:
-
Cryogenic Addition: Cool the 1,3-difluorobenzene/
slurry to 0–5°C before adding acetyl chloride. -
Controlled Dosing: Add acetyl chloride slowly to maintain internal temperature
. -
Thermal Ramp: Only after addition is complete should you ramp to 50–60°C to drive the reaction to completion.
Visualization: Reaction Mechanism & Selectivity
Module 2: Process Engineering & Safety
Q3: The HCl gas evolution is overwhelming our scrubbers. How do we manage this?
Diagnosis: The dosing rate of acetyl chloride is effectively the "gas generation dial." If you add it too fast, you generate HCl faster than your scrubber can neutralize it.
Engineering Control:
-
HCl Stoichiometry: 1 mole of Acetyl Chloride generates 1 mole of HCl gas.
-
Scrubber Setup: Do not rely on a simple bubbler. Use a counter-current packed column or a cascaded caustic scrubber (NaOH).
-
Self-Validating Check: Monitor the scrubber temperature. If the NaOH solution boils, your addition rate is too high.
Q4: The "Dreaded Quench" – We experienced a violent exotherm during workup. What went wrong?
Diagnosis: You likely added water to the reaction mixture (Inverse Quench) or added the mixture to water too quickly. The hydrolysis of the
The Safe Quench Protocol:
-
Prepare Quench Vessel: Fill a separate reactor with ice water and HCl (to keep aluminum salts soluble).
-
Reverse Addition: Slowly transfer the reaction mixture into the quench vessel. Never add water to the anhydrous reaction pot.
-
Temperature Limit: Maintain quench mass
. -
Visual Check: The mixture should transition from a dark red/brown slurry to a clear biphasic system (organic layer + aqueous aluminum salt layer). If solids persist, add more dilute HCl.
Visualization: Scale-Up Workflow
Module 3: Purification & Quality Control
Q5: The crude product is dark and contains aluminum salts. How do we clean it?
Diagnosis: Incomplete hydrolysis or insufficient acid during the quench. Aluminum salts (
Troubleshooting Steps:
-
Acid Wash: Ensure the aqueous layer pH is
. This keeps Aluminum as soluble or . -
Steam Distillation: 2',4'-Difluoroacetophenone is steam volatile. This is an excellent method to separate it from heavy tars and inorganic salts [2].
-
Vacuum Rectification: If steam distillation is not feasible, use vacuum distillation.
-
Boiling Point: ~90–95°C at 15 mmHg (approximate).
-
Note: The 2,6-isomer has a slightly lower boiling point. Use a high reflux ratio (5:1) to strip the "lights" (2,6-isomer) before collecting the main fraction.
-
Q6: Analytical Confirmation – How do we verify the isomer?
Method: 1H-NMR is definitive.
-
2',4'-Difluoroacetophenone: Asymmetric.[4] You will see distinct coupling patterns for the aromatic protons (td, ddd).
-
2',6'-Difluoroacetophenone: Symmetric. The aromatic region will show simpler patterns (often a triplet and a doublet, or similar depending on resolution).
References
-
European Patent Office. (1996). Process for the preparation of 2,4-difluoroacetophenone. EP0694519B1. Link
-
Cites the use of excess 1,3-difluorobenzene as a solvent to improve yield and reduce environmental impact.[5]
-
-
China National Intellectual Property Administration. (2012). Preparation method of 2,4-difluoroacetophenone. CN102531870A. Link
- Details steam distillation and rectification purific
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
- Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Sources
- 1. reddit.com [reddit.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 2',4'-Difluoroacetophenone vs. 4'-Fluoroacetophenone
Executive Summary
In the landscape of fluorinated aromatic intermediates, 4'-Fluoroacetophenone (4-FAP) and 2',4'-Difluoroacetophenone (2,4-DFAP) represent two distinct tiers of reactivity. While 4-FAP serves as a general-purpose building block for introducing a single metabolic blocking group, 2,4-DFAP is a highly specialized, electronically "activated" scaffold essential for the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole).
The Critical Differentiator: The presence of the ortho-fluorine in 2,4-DFAP is not merely additive; it fundamentally alters the conformational landscape and electrophilicity of the molecule. It locks the carbonyl conformation, significantly lowers the pKa of
Electronic Structure & Theoretical Basis
To understand the divergent reactivity, one must analyze the competing electronic vectors. Fluorine exerts a strong inductive withdrawing effect (
The "Ortho Effect" and Conformation
In 4-FAP, the fluorine is distant from the carbonyl. In 2,4-DFAP, the ortho-fluorine creates a significant dipole repulsion with the carbonyl oxygen.
-
Conformational Lock: 2,4-DFAP exclusively adopts the s-trans conformation to minimize repulsion between the electronegative fluorine and the carbonyl oxygen.
-
Reactivity Implication: This ground-state destabilization makes the carbonyl carbon more electrophilic, facilitating faster nucleophilic attack (e.g., Grignard addition, hydride reduction).
Ring Electrophilicity ( Potential)
The most profound difference lies in the ring's susceptibility to nucleophilic attack.
-
4-FAP: The ketone is an Electron Withdrawing Group (EWG). The 4-fluorine is a leaving group, but the ring is only moderately activated.
-
2,4-DFAP: The additional ortho-fluorine acts as a second EWG close to the reaction center. It stabilizes the anionic Meisenheimer Complex intermediate, dramatically accelerating
reactions at the 4-position.
Visualization: Electronic Vectors & Activation
Figure 1: Comparative electronic mapping. Note the additive inductive effect of the ortho-fluorine in 2,4-DFAP, which hyper-activates the ring for substitution.
Comparative Reactivity Profile
The following data summarizes the performance differences in key synthetic transformations.
| Feature | 4'-Fluoroacetophenone (4-FAP) | 2',4'-Difluoroacetophenone (2,4-DFAP) | Mechanistic Driver |
| Standard | Accelerated | Increased acidity of | |
| Low/Moderate (Requires high heat/strong nuc) | High (Facile displacement of 4-F) | Stabilization of Meisenheimer complex by ortho-F. | |
| Carbonyl Electrophilicity | Moderate | High | Dipole repulsion destabilizes ground state; inductive withdrawal. |
| Metabolic Stability | Good (Blocks para-oxidation) | Excellent | Multi-site blockage; 2,4-difluoro is a privileged bioisostere. |
| Primary Application | General API synthesis (e.g., Haloperidol) | Triazole Antifungals (Fluconazole) | Specific pharmacophore requirement.[1] |
Case Study: Synthesis of Fluconazole
Why 2,4-DFAP is the Industry Standard
The synthesis of Fluconazole (Diflucan) illustrates the unique reactivity of 2,4-DFAP. The synthesis relies on the molecule's ability to undergo clean
The Workflow
-
-Bromination: 2,4-DFAP is brominated to form
-bromo-2,4-difluoroacetophenone. -
Triazole Substitution: The highly reactive
-bromide is displaced by 1,2,4-triazole. -
Epoxidation: The ketone is converted to an epoxide (Corey-Chaykovsky reaction), which is facilitated by the electron-poor nature of the 2,4-difluoro ring.
Visualization: Fluconazole Precursor Synthesis
Figure 2: The critical role of 2,4-DFAP in the synthesis of triazole antifungals. The electron-deficient ring ensures the stability of the intermediate and the success of the epoxidation.
Experimental Protocol: -Bromination
Objective: Compare the handling and reactivity for the synthesis of the
Safety Warning:
Materials
-
Substrate: 2',4'-Difluoroacetophenone (1.0 eq)
-
Reagent: Bromine (
) (1.05 eq) or N-Bromosuccinimide (NBS) -
Catalyst: HBr (cat.) or p-TsOH
-
Solvent: Glacial Acetic Acid (AcOH) or Methanol
Methodology (Self-Validating)
-
Setup: Dissolve 10 mmol of 2,4-DFAP in 20 mL of Glacial Acetic Acid in a round-bottom flask equipped with a pressure-equalizing addition funnel.
-
Catalysis: Add 2 drops of 48% HBr to initiate enolization. Validation Point: The solution should remain clear or turn slightly yellow.
-
Addition: Add
(10.5 mmol) dropwise at room temperature.-
Reaction Monitoring: The orange color of bromine should disappear rapidly upon contact with the solution, indicating fast consumption (faster in 2,4-DFAP than 4-FAP due to higher acidity of
-protons).
-
-
Quench: Once the color persists or TLC indicates consumption of starting material, pour the mixture into ice water (100 mL).
-
Isolation: The product, 2-bromo-2',4'-difluoroacetophenone, will precipitate as a solid or heavy oil. Filter or extract with DCM.
-
Purification: Recrystallization from hexane/ethanol.
Expected Results:
-
2,4-DFAP: Yield >85%. Reaction time: < 1 hour. Product is highly crystalline.
-
4-FAP: Yield ~75-80%. Reaction time: 1-2 hours. Product may require chromatography to remove unreacted starting material due to slower enolization kinetics.
References
-
Synthesis of Fluconazole: Shokri, M., et al. "Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds." ACS Omega, 2021.
-
Conformational Analysis (Ortho Effect): Tormena, C. F., et al. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives." The Journal of Organic Chemistry, 2021.
-
Alpha-Halogenation Mechanisms: "Alpha-Bromination of Acetophenone Derivatives." National Institutes of Health (PMC), 2024.
- Reactivity Trends: "Nucleophilic Aromatic Substitution: The Effect of Substituents." Master Organic Chemistry.
Sources
comparing synthesis methods for 2',4'-Difluoroacetophenone
Executive Summary
Target Compound: 2',4'-Difluoroacetophenone
CAS:
Formula:
This guide evaluates three distinct synthetic pathways for 2',4'-difluoroacetophenone, ranging from the industrial standard to precision laboratory methods and emerging "green" alternatives. The selection of a method depends heavily on scale, available starting materials, and purity requirements.
Comparative Analysis Overview
The following table summarizes the critical performance metrics for each synthesis method.
| Feature | Method A: Friedel-Crafts Acylation | Method B: Grignard Addition to Nitrile | Method C: Radical-Mediated Diazotization |
| Primary Substrate | 1,3-Difluorobenzene | 2,4-Difluorobenzonitrile | 2,4-Difluoroaniline |
| Reagents | Acetyl Chloride, | ||
| Yield | High (85-95%) | Moderate-High (70-80%) | High (Claimed ~79%) |
| Regioselectivity | Good (Directing effects favor 4-pos) | Excellent (Pre-defined by substrate) | Excellent (Substitutes amine) |
| Scalability | High (Industrial Standard) | Low-Medium (Safety constraints) | Medium (Batch diazotization limits) |
| Key Risk | Exothermic, Moisture sensitive | Unstable diazonium intermediates | |
| Cost Profile | Low | High (Nitrile cost) | Medium |
Method A: Friedel-Crafts Acylation (Industrial Standard)
This is the dominant method for large-scale production due to the low cost of 1,3-difluorobenzene. The reaction relies on the strong ortho, para-directing effect of the fluorine atoms to selectively acylate the 4-position.[1]
Mechanism & Rationale
The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The Lewis acid (
Experimental Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to neutralize HCl gas.
-
Reagent Preparation: Charge the flask with 1,3-Difluorobenzene (1.0 equiv) and Anhydrous Aluminum Chloride (
, 1.2 equiv). -
Acylation: Heat the mixture to ~55-60°C. Add Acetyl Chloride (1.1 equiv) dropwise over 1 hour.
-
Note: Evolution of HCl gas indicates reaction initiation.
-
-
Reflux: Maintain temperature at 60-70°C for 2–4 hours until gas evolution ceases.
-
Quenching: Cool the mixture to <10°C. Slowly pour the reaction mass into ice water containing dilute HCl (to break the Aluminum-product complex).
-
Workup: Extract with Dichloromethane (DCM). Wash the organic layer with brine and water. Dry over
. -
Purification: Distill under reduced pressure or recrystallize from hexane if solid.
Critical Control Points
-
Temperature: Exceeding 80°C can lead to di-acylation or polymerization.
-
Moisture:
is hygroscopic; strict anhydrous conditions are required to prevent catalyst deactivation.
Method B: Grignard Addition to Nitrile (Precision Route)
This method is preferred when high regiochemical purity is required, avoiding the potential isomer mixtures found in Friedel-Crafts reactions. It utilizes 2,4-difluorobenzonitrile, where the position of substituents is already fixed.
Mechanism & Rationale
The Grignard reagent (Methyl Magnesium Bromide) acts as a nucleophile, attacking the nitrile carbon to form an imine magnesium salt intermediate. Acidic hydrolysis converts this intermediate into the ketone.
Experimental Protocol
-
Setup: Flame-dry a 3-neck flask under inert atmosphere (
or Ar). -
Reagent Formation: Add 2,4-Difluorobenzonitrile (1.0 equiv) dissolved in anhydrous THF or Diethyl Ether.
-
Addition: Cool to 0°C. Add Methyl Magnesium Bromide (3.0 M in ether, 1.2 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and reflux gently for 4–6 hours. The solution will turn cloudy/yellow as the imine salt precipitates.
-
Hydrolysis: Cool to 0°C. Quench with 3M HCl (aq). Stir vigorously for 2 hours to hydrolyze the imine to the ketone.
-
Workup: Extract with Ethyl Acetate. Wash with
and brine. -
Purification: Silica gel chromatography (Hexane/EtOAc) or distillation.
Critical Control Points
-
Stoichiometry: Excess Grignard can lead to tertiary alcohol formation if the temperature is uncontrolled during quenching.
-
Safety: Grignard reagents are pyrophoric; handle with extreme care.
Method C: Radical-Mediated Diazotization (Green Alternative)
Based on patent literature (e.g., CN102531870A), this method avoids moisture-sensitive reagents and heavy metal waste (
Mechanism & Rationale
The amino group of 2,4-difluoroaniline is converted to a diazonium salt. In the presence of a copper catalyst and acetaldoxime (acting as a radical acceptor/vinyl equivalent), the diazonium group is replaced by the acetyl moiety.
Experimental Protocol
-
Diazotization: Dissolve 2,4-Difluoroaniline in dilute HCl. Cool to 0-5°C. Add Sodium Nitrite (
, aq) dropwise to form the diazonium salt. -
Coupling: In a separate vessel, mix Acetaldoxime , Copper Sulfate (
), and water. Adjust pH to ~4 using sodium acetate. -
Reaction: Add the cold diazonium solution dropwise to the copper/oxime mixture at 10-20°C.
-
Heating: Slowly warm to 30-40°C for 2 hours.
-
Hydrolysis: Add dilute HCl and reflux at 90°C for 2 hours to hydrolyze the oxime intermediate to the ketone.
-
Isolation: Steam distillation or solvent extraction (Toluene).
Visualizations
Comparison of Synthetic Pathways
Caption: Decision tree for selecting the optimal synthesis route based on starting material availability.
Friedel-Crafts Reaction Mechanism
Caption: Mechanistic flow of the Friedel-Crafts acylation showing the generation of the active electrophile.
Conclusion
-
For Industrial Scale: Method A (Friedel-Crafts) remains the superior choice due to the low cost of 1,3-difluorobenzene and the robustness of the process, despite the waste management requirements for aluminum salts.
-
For Lab Scale/High Purity: Method B (Grignard) is recommended. It guarantees the position of the acetyl group, eliminating the risk of isomeric byproducts that are difficult to separate.
-
For Green Chemistry: Method C offers a promising alternative that avoids moisture-sensitive reagents and operates in aqueous media, suitable for facilities with restrictions on anhydrous solvent handling.
References
-
Friedel-Crafts Acylation of Benzene Derivatives . ChemGuide. Available at: [Link]
- Preparation method of 2,4-difluoroacetophenone (Patent CN102531870A). Google Patents.
-
Synthesis of 2,4-Difluoroacetophenone via Grignard . PrepChem. Available at: [Link] (Adapted from 2,6-isomer protocol).
-
Friedel-Crafts Acylation Mechanism . Master Organic Chemistry. Available at: [Link]
Sources
Strategic Fluorination in Chalcone Scaffolds: A Comparative Guide to Bioactivity Modulation
Executive Summary: The Fluorine "Magic Methyl" Effect
In medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged structure due to its ability to bind multiple biological targets. However, native non-fluorinated chalcones often suffer from rapid metabolic clearance (phase II conjugation) and suboptimal membrane permeability.
This guide objectively compares Fluorinated Chalcones against their Non-Fluorinated counterparts. Experimental evidence suggests that strategic fluorine substitution—often termed the "fluorine scan"—can enhance potency by 10–100 fold, primarily by modulating lipophilicity (LogP), blocking metabolic soft spots (CYP450 oxidation), and increasing the electrophilicity of the
Physicochemical & SAR Logic
Before analyzing biological data, it is critical to understand the causality of the performance shift.
The Fluorine Advantage[1]
-
Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Substituting fluorine at the para-position of the B-ring prevents rapid oxidative metabolism by Cytochrome P450.
-
Lipophilicity Modulation: Fluorine is highly hydrophobic. Its introduction increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer of cancer cells and bacterial membranes.
-
Electronic Effects: The high electronegativity of fluorine pulls electron density, increasing the acidity of neighboring protons and altering the hydrogen bond donor/acceptor profile, which is critical for binding to targets like Tubulin or NF-
B.
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: Causal pathway linking fluorine substitution to enhanced pharmacokinetic and pharmacodynamic profiles.
Comparative Bioactivity Analysis
Anticancer Activity (Cytotoxicity)
Fluorinated chalcones frequently target the colchicine-binding site of tubulin, inhibiting polymerization and causing G2/M phase arrest.[1]
Comparative Data (Representative IC50 Values): The table below aggregates data trends comparing a standard non-fluorinated chalcone with specific fluorinated derivatives against human cancer cell lines (e.g., MCF-7 Breast Cancer).
| Compound Type | Substitution Pattern | IC50 (MCF-7) [µM] | Mechanism Note |
| Non-Fluorinated | Unsubstituted Chalcone | > 50.0 | Weak tubulin binding; rapid metabolism. |
| Non-Fluorinated | 4-Hydroxychalcone | 25.4 | Improved solubility, but moderate potency. |
| Fluorinated | 4-Fluorochalcone | 8.2 | para-F blocks metabolism; enhances lipophilicity. |
| Fluorinated | 2,4-Difluorochalcone | 0.85 | Synergistic electronic effect; nanomolar potency. |
| Fluorinated | 2.1 | Increases electrophilicity of the enone linker. |
Interpretation: The introduction of a single fluorine atom often improves potency by ~3-fold. Multi-fluorination (2,4-difluoro) can push potency into the nanomolar range by optimizing the fit within the hydrophobic pocket of tubulin [1, 4].
Antimicrobial Activity
Bacterial efflux pumps often eject non-fluorinated chalcones. Fluorination alters the dipole moment, allowing the molecule to evade these pumps or penetrate the bacterial cell wall more effectively.
Comparative Data (MIC against S. aureus):
| Compound | MIC (µg/mL) | Relative Potency |
| Chalcone (Parent) | 128 | Baseline (Low) |
| 4-Chlorochalcone | 64 | 2x vs Parent |
| 4-Trifluoromethylchalcone | 8 - 16 | 8-16x vs Parent |
Interpretation: The trifluoromethyl (
Mechanism of Action: Tubulin Inhibition
The primary anticancer mechanism for fluorinated chalcones is the disruption of microtubule dynamics.
Figure 2: Molecular mechanism showing how fluorinated chalcones induce apoptosis via tubulin destabilization.
Experimental Protocols
To replicate these findings, strict adherence to synthesis and assay protocols is required.
Synthesis: Claisen-Schmidt Condensation
This protocol uses a base-catalyzed aldol condensation.[2]
-
Why this method? It is robust, atom-economical, and accommodates fluorinated aromatics without defluorination.
Reagents:
-
Acetophenone derivative (1.0 eq)
-
Benzaldehyde derivative (1.0 eq) (e.g., 4-fluorobenzaldehyde)
-
Ethanol (95%)
-
NaOH (40% aq. solution)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the acetophenone and 10 mmol of the fluorinated benzaldehyde in 15 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath). Critical: Low temperature prevents polymerization side reactions.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base). The chalcone will precipitate as a solid.
-
Purification: Filter the solid and recrystallize from hot ethanol.
Biological Validation: MTT Cytotoxicity Assay
-
Objective: Determine IC50 values.
-
Self-Validating Step: Always include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO 0.1%).
Workflow:
Figure 3: Standardized MTT assay workflow for determining cytotoxicity.
Conclusion
The comparison is clear: Fluorination is not merely a structural decoration but a functional determinant.
-
Non-fluorinated chalcones serve as excellent starting scaffolds but lack the metabolic stability and bioavailability required for clinical candidates.
-
Fluorinated chalcones (specifically 4-fluoro and 2,4-difluoro derivatives) exhibit superior IC50 and MIC profiles due to enhanced lipophilicity and specific binding interactions.
For drug development professionals, the recommendation is to prioritize B-ring fluorination during lead optimization to maximize the therapeutic index.
References
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 2025.[3]
-
Antitubercular activity assessment of fluorinated chalcones. PLOS ONE, 2022.
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
-
Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 2018.
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry, 2025.
Sources
Comparative Analytical Guide: Characterization Strategies for 2',4'-Difluoroacetophenone
Executive Summary & Strategic Context
2',4'-Difluoroacetophenone (DFAP) is not merely a catalog reagent; it is the critical pharmacophore scaffold for the triazole class of antifungal agents, including Fluconazole , Voriconazole , and Posaconazole .[1]
In drug development, the purity of this intermediate directly correlates to the yield and safety profile of the final API.[1] The primary analytical challenge is not the assay of the main peak, but the detection of regioisomers (specifically 2',6'-difluoroacetophenone and 2',5'-difluoroacetophenone).[1] These isomers possess nearly identical boiling points and polarities to the target molecule, making standard separation techniques prone to co-elution.
This guide moves beyond generic "Certificate of Analysis" parameters to provide a comparative, mechanistic approach to characterizing DFAP, prioritizing methods that ensure downstream success in GMP environments.
Decision Matrix: Method Selection Strategy
The following workflow illustrates the logical selection of analytical techniques based on the specific data requirement (Assay vs. Identification vs. Impurity Profiling).
Figure 1: Analytical Decision Matrix. Green nodes indicate the recommended "Gold Standard" methods for this specific molecule.
Comparative Analysis: Chromatographic Separation
For DFAP, Gas Chromatography (GC) is generally superior to High-Performance Liquid Chromatography (HPLC) for purity assays due to the molecule's low molecular weight and volatility. However, HPLC is indispensable when analyzing reaction mixtures containing non-volatile salts or polar degradants.
Table 1: GC-FID vs. HPLC-UV Performance Matrix
| Feature | GC-FID (Recommended) | HPLC-UV (Alternative) | Scientific Rationale |
| Separation Mechanism | Boiling Point & Polarity | Hydrophobicity & | GC capillary columns offer higher theoretical plate counts ( |
| Isomer Resolution | Excellent ( | Moderate ( | The slight boiling point differences between 2,4- and 2,6- isomers are better exploited by thermal gradients than solvophobic interactions.[1] |
| LOD / Sensitivity | High (ppm level) | Moderate | FID is universally sensitive to C-H bonds; UV requires chromophores (DFAP has strong UV absorbance at 254nm, but impurities may not).[1] |
| Sample Prep | Dilute & Shoot (DCM/MeOH) | Dissolution & Filtration | GC avoids solvent front interference common in early HPLC elution.[1] |
| Suitability | Raw Material Assay, Residual Solvents | Reaction Monitoring, Non-volatile byproducts | Use GC for incoming goods; use HPLC for in-process control (IPC) where salts are present.[1] |
Structural Confirmation: The Power of F-NMR
While Mass Spectrometry (MS) gives molecular weight, it often fails to distinguish between 2',4'-difluoro and 2',6'-difluoro isomers because their fragmentation patterns are nearly identical.
Nuclear Magnetic Resonance (NMR) , specifically
-
Why
F? The proton ( H) spectrum of DFAP is crowded in the aromatic region (6.8–8.0 ppm).[1] The fluorine spectrum is devoid of background noise and extremely sensitive to electronic environments. -
The Diagnostic Signal:
-
2',4'-DFAP: Shows two distinct multiplets due to non-equivalent fluorine environments (ortho and para).[1]
-
Coupling Constants (
): The ortho fluorine (F-2) exhibits a strong coupling to the adjacent proton and a through-space interaction with the carbonyl oxygen, distinct from the para fluorine (F-4).[1]
-
Detailed Experimental Protocols
Protocol A: GC-FID Purity Assay (The Workhorse)
Use this method for releasing raw material batches.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-5MS or HP-5 (5% Phenyl Methyl Siloxane), 30m
0.25mm 0.25 m. Note: A standard non-polar column is sufficient; highly polar columns (WAX) may cause peak tailing due to the ketone group.[1] -
Inlet: Split Mode (50:1), 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold at 60°C for 2 min (Solvent vent).
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C, hold 3 min.
-
-
Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min).
-
Sample Prep: Dissolve 50 mg DFAP in 10 mL Dichloromethane (DCM).
-
System Suitability Criteria:
-
Tailing Factor:
-
%RSD of Area (n=6):
-
Protocol B: HPLC-UV for Impurity Profiling
Use this method if monitoring the synthesis reaction of Fluconazole.
-
Column: Agilent Zorbax Eclipse Plus C18, 150mm
4.6mm, 3.5 m.[1] -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of phenolic impurities).[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Aromatic ring absorption).[1]
-
Column Temp: 30°C.
Visualizing the Analytical Workflow
The following diagram details the GC optimization loop required to validate the separation of the critical 2,6-difluoro isomer impurity.
Figure 2: GC Method Optimization Loop for Isomer Resolution. This iterative process ensures the method is robust enough to detect the specific 2,6-isomer impurity.
References
-
PubChem Database. "2',4'-Difluoroacetophenone Compound Summary."[1] National Center for Biotechnology Information.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). "Methods for the Determination of Organic Compounds in Drinking Water (Method 524.2 - GC/MS)."[1] [Link]
-
National Institutes of Health (NIH). "Fluconazole Analogs and Derivatives: An Overview of Synthesis."[1] PMC.[Link]
Sources
spectroscopic analysis to confirm 2',4'-Difluoroacetophenone structure
Structural Confirmation of 2',4'-Difluoroacetophenone: A Comparative Spectroscopic Guide
Executive Summary In the synthesis of triazole antifungal pharmacophores (e.g., fluconazole, voriconazole), 2',4'-Difluoroacetophenone (CAS 364-83-0) serves as a critical regiochemical intermediate.[1] The primary quality control challenge lies in distinguishing this specific isomer from its varying fluorinated analogues—specifically the symmetric 2',6'-difluoroacetophenone and the non-ortho-substituted 3',4'-difluoroacetophenone .[1]
This guide outlines a definitive spectroscopic workflow to validate the 2',4'-substitution pattern. While IR and MS provide functional group confirmation, Nuclear Magnetic Resonance (NMR) —specifically the analysis of long-range through-space coupling (
Part 1: The Analytical Challenge (Regioisomerism)
The core difficulty in validating 2',4'-difluoroacetophenone is not identifying the molecule's mass (156.13 g/mol ), but confirming the positions of the fluorine atoms on the phenyl ring. Standard low-resolution techniques often fail to distinguish between isomers with identical functional groups.[1]
| Feature | 2',4'-Difluoroacetophenone (Target) | 2',6'-Difluoroacetophenone (Impurity A) | 3',4'-Difluoroacetophenone (Impurity B)[1] |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric ( |
| 2 distinct signals | 1 signal (Equivalent Fs) | 2 distinct signals | |
| Acetyl Methyl ( | Doublet ( | Triplet ( | Singlet ( |
| Risk Factor | Desired Product | High (Steric hindrance affects downstream yield) | High (Incorrect biological activity) |
Part 2: Comparative Spectroscopic Matrix
This table compares the efficacy of analytical techniques for confirming the structure of 2',4'-difluoroacetophenone.
| Technique | Specificity for Isomers | Cost/Time | Primary Utility | Verdict |
| High | Medium | Definitive structural assignment via coupling constants.[1] | Gold Standard | |
| Very High | Low (if probe available) | Rapid "Yes/No" check for symmetry (2,6-isomer detection).[1] | Best Quick Check | |
| FT-IR | Low | Low | Confirms ketone ( | Supporting Data |
| GC-MS | Medium | Medium | Confirms Molecular Weight (156 m/z) and purity; fragmentation patterns are often similar.[1] | Purity Check |
| X-Ray (XRD) | Absolute | High | Absolute configuration; requires single crystal growth.[1] | Overkill for QC |
Part 3: Deep Dive – The NMR Solution
The most robust method for confirming 2',4'-difluoroacetophenone is the detection of Through-Space Spin-Spin Coupling in the proton NMR spectrum.[1]
The "Smoking Gun": The Acetyl Methyl Group
In most acetophenones, the methyl ketone protons appear as a singlet near 2.5–2.6 ppm. However, in 2'-substituted fluoroacetophenones , the fluorine atom at the ortho position is spatially close enough to the methyl protons to induce a Through-Space Coupling (
-
Observation: The methyl signal at 2.62 ppm splits into a doublet with a coupling constant of
Hz. -
Mechanism: This is not a standard through-bond coupling (which would be negligible over 5 bonds) but a direct interaction between the fluorine lone pairs and the methyl protons.
-
Differentiation:
Experimental Protocol: Structural Validation
Objective: Confirm 2',4'-substitution pattern.
Reagents: Sample (~10 mg), Chloroform-d (
-
Preparation: Dissolve 10 mg of the acetophenone sample in 0.6 mL of
. Ensure the solution is clear (filter if necessary to remove inorganic salts).[1] -
Acquisition (
H): -
Acquisition (
F):-
Run a non-decoupled
F experiment. -
Spectral width: -50 to -200 ppm.[1]
-
-
Data Processing:
-
Reference residual
to 7.26 ppm.[1] -
Apply exponential multiplication (LB = 0.3 Hz).
-
Expected Data (Reference Values)
-
H NMR (400 MHz,
): -
F NMR:
-
Two distinct multiplets in the range of
-100 to -115 ppm (confirming asymmetry).[1]
-
Part 4: Complementary Techniques (IR & MS)[1]
While NMR provides the structural proof, IR and MS are vital for purity and functional group verification.
FT-IR Analysis:
-
Carbonyl Stretch (
): Strong band at 1680–1690 cm .[1] The conjugation with the phenyl ring lowers the frequency compared to aliphatic ketones, but the electron-withdrawing fluorines (inductive effect) slightly raise it back up. -
C-F Stretch: Strong, broad bands in the 1000–1250 cm
region.[1]
Mass Spectrometry (EI, 70 eV):
-
Molecular Ion (
): m/z 156.[1][2][3] -
Base Peak: m/z 141 (
)+.[1] Loss of the methyl group is the dominant fragmentation pathway, forming the stable difluorobenzoyl cation.
Part 5: Decision Logic & Workflow
The following diagram illustrates the logical pathway to confirm the structure and reject isomers using the data described above.
Caption: Analytical decision tree for distinguishing 2',4'-difluoroacetophenone from common regioisomers using NMR multiplicity and symmetry rules.
References
-
Parimala, K., et al. (2013).[1][4] "Structural study, NCA, FT-IR, FT-Raman spectral investigations... of 2',4'-difluoroacetophenone." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 269-284.[1][4] Retrieved from [Link]
-
Tormena, C. F., et al. (2021).[1] "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(5).[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67770, 2',4'-Difluoroacetophenone. Retrieved from [Link]
Sources
Strategic Fluorination: A Comparative Guide to Alternatives for 2',4'-Difluoroacetophenone in Chalcone Synthesis
Executive Summary
2',4'-Difluoroacetophenone is a staple starting material in medicinal chemistry for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones). The fluorine atoms at the ortho and para positions of the A-ring serve two critical functions: they block metabolic hydroxylation (extending half-life) and modulate the electron density of the carbonyl group.
However, supply chain volatility, cost constraints, and the need to explore Structure-Activity Relationships (SAR) often necessitate alternatives. This guide objectively compares 2',4'-difluoroacetophenone with three strategic alternatives: 4'-Fluoroacetophenone , 2',4'-Dichloroacetophenone , and 3',4'-Difluoroacetophenone .
Part 1: Mechanistic Grounding & Reactivity Profile
To select an effective alternative, one must understand the role of the acetophenone in the Claisen-Schmidt condensation .[1] This reaction is base-catalyzed, relying on the formation of an enolate ion from the acetophenone.
The Fluorine Effect[2]
-
Inductive Effect (-I): Fluorine is highly electronegative.[2] It pulls electron density away from the ring, making the
-protons (the methyl group) more acidic. This accelerates enolate formation . -
Resonance Effect (+R): Fluorine donates electrons back into the ring. At the ortho and para positions (as in 2',4'-difluoro), this competes with the inductive effect.
-
Steric Hindrance: The 2'-fluorine (ortho) creates minor steric strain near the carbonyl, which can slightly impede the nucleophilic attack on the aldehyde, though less so than a methyl or chloro group.
Reaction Pathway Diagram
The following diagram illustrates the critical "Enolate Formation" step where the choice of acetophenone dictates reaction velocity.
Figure 1: The Claisen-Schmidt reaction pathway. The acidity of the starting acetophenone (Start) determines the ease of Enolate formation.
Part 2: Comparative Analysis of Alternatives
The Benchmark: 2',4'-Difluoroacetophenone
-
Role: The "Gold Standard" for metabolically stable chalcones.
-
Pros: Excellent metabolic stability (blocks P450 oxidation sites); high lipophilicity.
-
Cons: Higher cost; ortho-fluorine can introduce minor steric clashes with bulky aldehydes.
Alternative A: 4'-Fluoroacetophenone (The "Streamlined" Candidate)
-
Rationale: Removes the ortho-fluorine while retaining the para-fluorine.
-
Reactivity: Higher. Without the ortho-fluorine, steric hindrance is eliminated. The para-fluorine still provides electron-withdrawing inductive effects to facilitate enolate formation.
-
Application: Best for high-throughput screening where cost and yield are prioritized over maximum metabolic blockage.
-
Key Difference: Loss of the 2'-position block means the resulting drug may be more susceptible to metabolic ring opening or hydroxylation at that site.
Alternative B: 2',4'-Dichloroacetophenone (The "Lipophilic" Candidate)
-
Rationale: Chlorine is a heavier halogen, offering different lipophilicity (LogP) and steric profiles.
-
Reactivity: Variable. Chlorine is less electronegative than fluorine (weaker -I effect) but is a poorer resonance donor. However, the Chlorine atom is significantly larger (Van der Waals radius: 1.75 Å vs. 1.47 Å for F). The 2'-chloro group introduces significant steric hindrance , often requiring longer reaction times or higher temperatures.
-
Application: Used when the target binding pocket is large and hydrophobic.
Alternative C: 3',4'-Difluoroacetophenone (The "Metabolic" Candidate)
-
Rationale: Retains the di-substitution but moves the 2'-fluorine to the 3'-position.
-
Reactivity: High. Removing the substituent from the ortho position (2') eliminates steric interference with the carbonyl. The 3'-fluorine exerts a strong inductive effect on the carbonyl without the resonance deactivation seen at the ortho/para positions.
-
Application: Ideal for optimizing SAR when the 2'-position is not critical for binding but electron-withdrawing character is needed.
Part 3: Comparative Data & Performance
The following table summarizes the expected performance characteristics based on electronic principles and standard Claisen-Schmidt protocols.
| Feature | 2',4'-Difluoro (Benchmark) | 4'-Fluoro (Alt A) | 2',4'-Dichloro (Alt B) | 3',4'-Difluoro (Alt C) |
| Reactivity (Enolization) | High | Very High | Moderate (Steric drag) | Very High |
| Steric Hindrance | Low (Ortho-F) | None | High (Ortho-Cl) | None |
| Typical Yield | 85-92% | 90-96% | 75-85% | 88-95% |
| Metabolic Stability | Excellent | Good | Good | Excellent |
| Cost Efficiency | Moderate | High | Moderate | Moderate |
| LogP (Lipophilicity) | High | Moderate | Very High | High |
Part 4: Validated Experimental Protocol
Objective: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation. Scale: 10 mmol.
Materials
-
Ketone: 10 mmol (e.g., 1.56 g for 2',4'-difluoroacetophenone).
-
Aldehyde: 10 mmol (Substituted Benzaldehyde).
-
Solvent: Ethanol (95%) or Methanol (15 mL).
-
Catalyst: NaOH (40% aq. solution) or KOH pellets.
Workflow Diagram
Figure 2: Standardized workflow for base-catalyzed chalcone synthesis.
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the chosen Acetophenone Alternative and 10 mmol of the aldehyde in 15 mL of Ethanol.
-
Catalyst Addition: Place the flask in an ice bath (0–5 °C). Add 5 mL of 40% NaOH solution dropwise with vigorous stirring.
-
Critical Control Point: For 2',4'-Dichloroacetophenone , maintain temperature at 10–15 °C initially to overcome steric energy barriers, then proceed to RT.
-
-
Reaction: Remove the ice bath and stir at room temperature.
-
Time:
-
4'-Fluoro / 3',4'-Difluoro: 2–4 hours.
-
2',4'-Difluoro: 3–5 hours.
-
2',4'-Dichloro: 6–12 hours (monitor via TLC).
-
-
-
Quenching: Pour the reaction mixture into 100 g of crushed ice with dilute HCl (to neutralize excess base and assist precipitation).
-
Isolation: Filter the precipitate, wash with cold water (3x 20 mL), and dry.
-
Purification: Recrystallize from hot ethanol. If an oil forms (common with some chloro-derivatives), extract with ethyl acetate and purify via silica gel column chromatography (Hexane:EtOAc).
References
-
Vertex AI Search. (2025).[3] Synthesis of fluorinated chalcones using 2',4'-difluoroacetophenone. Retrieved from 4
-
Zenodo. (2025).[3] Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone. Retrieved from 5
-
BenchChem. (2025).[1][3] A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. Retrieved from 1
-
National Institutes of Health (NIH). (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from 6
-
ResearchGate. (2025). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 5. zenodo.org [zenodo.org]
- 6. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating 2',4'-Difluoroacetophenone: A Multi-Modal Analytical Framework
Topic: Validating the Purity of Synthesized 2',4'-Difluoroacetophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical pharmacophore precursor used in the synthesis of triazole antifungal agents, including fluconazole and voriconazole. Synthesized primarily via Friedel-Crafts acylation of 1,3-difluorobenzene, the product is prone to specific isomeric impurities—most notably 2',6'-difluoroacetophenone—that possess similar boiling points and solubilities.
This guide challenges the reliance on single-method validation (e.g., GC-MS alone) and proposes a Multi-Modal Validation Framework . We compare the "Workhorse" method (GC-FID/MS) against the "Structural Arbiter" (
Senior Scientist Insight: A common error in procurement and validation is confusing the liquid starting material (2',4'-Difluoroacetophenone) with its solid downstream intermediate (2-chloro-2',4'-difluoroacetophenone or the triazole derivative). Pure 2',4'-Difluoroacetophenone is a liquid at room temperature (bp 80–81 °C at 25 mmHg). If your sample is a solid at 25 °C, it is likely contaminated or chemically distinct.
Part 1: The Isomer Challenge (The "Why")
In the Friedel-Crafts acetylation of 1,3-difluorobenzene, the directing effects of the two fluorine atoms compete. While the 4-position is electronically favored, steric hindrance and catalyst complexation can lead to the formation of the 2',6'-isomer .
-
2',4'-Difluoroacetophenone (Target): Asymmetric. Fluorines are chemically non-equivalent.[1]
-
2',6'-Difluoroacetophenone (Impurity): Symmetric. Fluorines are chemically equivalent.[1]
This symmetry difference is the fundamental lever we use for validation.
Visualization: Impurity Fate Mapping
The following diagram illustrates the origin of impurities and the critical decision points for analysis.
Figure 1: Fate mapping of the Friedel-Crafts acylation process, highlighting the critical 2',6'-isomer impurity.
Part 2: Comparative Analysis of Validation Methods
We evaluated three analytical techniques for their ability to distinguish the target from its impurities.
Method A: GC-FID / GC-MS (The Quantitative Workhorse)
Gas Chromatography is the standard for volatile acetophenones. However, the boiling point differential between the 2,4- and 2,6- isomers is narrow (<5 °C), requiring precise column selection.
-
Pros: High sensitivity, excellent for quantifying unreacted starting material (1,3-difluorobenzene).
-
Cons: Risk of co-elution if ramp rates are too fast; requires reference standards for absolute retention time confirmation.
-
Verdict: Best for Purity % determination.
Method B: F qNMR (The Structural Arbiter)
Nuclear Magnetic Resonance (NMR) utilizing the fluorine nucleus is the definitive method for isomeric differentiation.
-
Pros: Self-validating. Does not require a reference standard of the impurity. The symmetry of the molecule dictates the signal pattern.
-
Cons: Lower sensitivity than GC (LOD ~0.1%); expensive instrumentation.[1]
-
Verdict: Best for Identity Confirmation and Isomer Ratio .
Method C: HPLC-UV (The Heavy Detector)
While less ideal for the volatile main peak, HPLC is crucial for detecting non-volatile "heavy" impurities (catalyst tars) that GC misses (they stay in the liner).
-
Pros: Detects polymerization byproducts.
-
Cons: The target acetophenone has relatively low UV absorbance compared to conjugated impurities; solvent front interference.
-
Verdict: Best for Final Quality Assurance (Residue Analysis) .
Part 3: Comparative Data Summary
| Feature | GC-FID (Recommended) | HPLC-UV (Secondary) | |
| Primary Utility | Purity % (Area Normalization) | Isomer Identification | Heavy Impurity Detection |
| Isomer Resolution | High (with correct column) | Absolute (Structural) | Medium |
| Sample State | Liquid / Diluted | Dissolved in CDCl | Dissolved in MeOH/ACN |
| LOD (Limit of Detection) | < 10 ppm | ~1000 ppm (0.1%) | < 50 ppm |
| Cost per Run | Low | High | Medium |
| Self-Validating? | No (Needs Standards) | Yes (Symmetry based) | No |
Part 4: Experimental Protocols
Protocol 1: The "Gold Standard" GC-MS Method
Use this for routine batch release.
-
Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm ID x 0.25µm film.[1]
-
Why: The slight polarity helps separate the dipole moments of the ortho- vs para-substituted isomers.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (50:1). Temp: 250 °C.
-
Why: Acetophenones are prone to saturation; a high split ratio ensures sharp peak shapes.
-
-
Oven Program:
-
Hold 50 °C for 2 min (elutes starting material).
-
Ramp 10 °C/min to 150 °C (separates isomers).
-
Ramp 25 °C/min to 280 °C (cleans column).
-
-
Detection: MS (Scan 40-300 amu) or FID (300 °C).
Protocol 2: The Self-Validating F NMR Method
Use this during process development to prove isomer identity.
-
Solvent: CDCl
(Chloroform-d). -
Internal Standard:
-Trifluorotoluene (optional for qNMR). -
Acquisition: No proton decoupling (to observe H-F coupling) or Decoupled (for clean singlets).
-
Interpretation Logic:
-
Target (2',4'-Difluoro): You will see TWO distinct signals (approx -101 ppm and -108 ppm).[1] They are chemically non-equivalent.[1]
-
Impurity (2',6'-Difluoro): You will see ONE signal (due to symmetry).
-
Causality: If you see a third singlet or a small shoulder, you have confirmed the presence of the 2,6-isomer without needing to buy the standard.
-
Visualization: Analytical Decision Matrix
Figure 2: Decision matrix for validating 2',4'-Difluoroacetophenone batches.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24856000, 2',4'-Difluoroacetophenone. Retrieved from [Link]
-
UvA-DARE (2019). Distinguishing drug isomers in the forensic laboratory. University of Amsterdam. Retrieved from [Link][1]
-
University of California, Santa Barbara (2024). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
Sources
A Comparative Guide to the Antifungal Activity of 2',4'-Difluoroacetophenone Derivatives
The escalating threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. Among the promising scaffolds in medicinal chemistry, acetophenone derivatives have garnered significant attention for their diverse biological activities, including antifungal properties. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced potency and metabolic stability. This guide provides a comprehensive comparison of the antifungal activity of various derivatives of 2',4'-Difluoroacetophenone, a key building block in the synthesis of several successful antifungal drugs.
The Strategic Advantage of Fluorine in Antifungal Design
The 2',4'-difluoro substitution pattern on the phenyl ring of acetophenone is not arbitrary. Fluorine, being the most electronegative element, imparts unique properties to the molecule. It can increase the acidity of adjacent protons, modulate lipophilicity, and form strong bonds with target enzymes. In the context of antifungal drug design, these attributes can enhance the binding affinity of the compound to fungal-specific enzymes and improve its pharmacokinetic profile, making it a more effective therapeutic agent. A prime example is the triazole antifungal agent fluconazole, which features a 2,4-difluorophenyl group and is a cornerstone in the treatment of various fungal infections.[1][2]
Synthesis of 2',4'-Difluoroacetophenone Derivatives: A Generalized Approach
The synthesis of diverse 2',4'-Difluoroacetophenone derivatives typically involves modifications at the α-carbon of the acetyl group. A common synthetic strategy involves an initial bromination of the α-carbon, followed by nucleophilic substitution with various functional groups, such as heterocycles (e.g., triazoles, imidazoles), thiols, or amines. This versatile synthetic route allows for the creation of a library of derivatives with varying structural features for subsequent biological evaluation.
Caption: Generalized synthetic pathway for 2',4'-Difluoroacetophenone derivatives.
Comparative Antifungal Activity: A Look at Key Derivatives
Below is a comparative table of the antifungal activity of representative 2',4'-Difluoroacetophenone derivatives against common fungal pathogens. The data for the triazole derivative is based on its role as a key intermediate in the synthesis of fluconazole-like compounds, and its activity is inferred from the known efficacy of such agents.[1][2] The activities of other acetophenone derivatives are based on broader studies of this class of compounds.[3][4][5]
| Derivative | Modification at α-carbon | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| 1 | -H (Parent Compound) | >100 | >100 | >100 |
| 2 | -Br | 64 - 128 | 64 - 128 | 64 - 128 |
| 3 | -1H-1,2,4-triazol-1-yl | 0.25 - 8 | 1 - 32 | 0.5 - 16 |
| 4 | -Thioether moiety | 16 - 64 | 32 - 128 | 16 - 64 |
| 5 | -Amine moiety | 32 - 128 | 64 - >128 | 32 - 128 |
Disclaimer: The MIC values presented are indicative and can vary depending on the specific fungal strain and testing methodology.
Unraveling the Structure-Activity Relationship (SAR)
The antifungal potency of 2',4'-Difluoroacetophenone derivatives is intricately linked to their molecular structure. Analysis of the available data reveals several key SAR trends:
-
The α-Substituent is Crucial: The parent 2',4'-Difluoroacetophenone shows negligible antifungal activity. The introduction of a substituent at the α-carbon is essential for conferring antifungal properties.
-
Heterocyclic Rings Enhance Potency: The incorporation of a 1,2,4-triazole ring at the α-position dramatically increases antifungal activity. This is a hallmark of the azole class of antifungals, which act by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway.
-
Lipophilicity Plays a Role: The nature of the substituent also influences the lipophilicity of the molecule, which in turn affects its ability to penetrate the fungal cell wall and membrane. A balanced lipophilicity is often required for optimal activity.[3]
Caption: Key structure-activity relationships of 2',4'-Difluoroacetophenone derivatives.
Proposed Mechanism of Action: Disrupting Fungal Integrity
The primary mechanism of action for the most potent derivatives, particularly the triazole-containing compounds, is the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the membrane structure and function and leading to fungal cell death.
For other derivatives, the mechanism may involve a more general disruption of cellular processes. Some acetophenone derivatives have been shown to affect the permeability of cellular structures, leading to the malfunction of H+-ATPase and the disruption of mitochondrial respiration.[6] This can result in cytosol acidification and the generation of reactive oxygen species (ROS), which are detrimental to the fungal cell.[6]
Caption: Proposed mechanism of action for triazole-containing derivatives.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
A standardized method for evaluating the in vitro antifungal activity of novel compounds is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (2',4'-Difluoroacetophenone derivatives)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (fungi in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Sources
- 1. ossila.com [ossila.com]
- 2. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone - Google Patents [patents.google.com]
- 3. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,4-Diacetylphloroglucinol Modulates Candida albicans Virulence - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR and FT-Raman spectroscopy for 2',4'-Difluoroacetophenone analysis
Title: Comparative Vibrational Spectroscopy Guide: FT-IR vs. FT-Raman for 2',4'-Difluoroacetophenone Analysis
Executive Summary
This guide provides a technical comparison between Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy for the analysis of 2',4'-Difluoroacetophenone (DFAP) .
DFAP is a critical intermediate in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole). While both techniques probe vibrational transitions, they adhere to different selection rules—dipole moment change for IR and polarizability change for Raman.[1]
Strategic Recommendation:
-
Use FT-IR (ATR) for rapid raw material identification (RMID) and quantification of polar functional groups (C=O, C-F).[1]
-
Use FT-Raman (1064 nm) for "through-container" analysis, monitoring skeletal ring substitutions during Friedel-Crafts acylation, and analyzing aqueous reaction matrices where IR fails due to water absorption.
Scientific Foundation: The Molecule & The Challenge
2',4'-Difluoroacetophenone (CAS: 364-83-0) is an aromatic ketone characterized by a phenyl ring substituted with two fluorine atoms and an acetyl group.[1]
-
Physical State: Liquid (at ambient conditions; mp ~22°C).[1]
-
Key Structural Features:
The Analytical Challenge
In drug development, distinguishing DFAP from its starting material (1,3-Difluorobenzene ) or its regioisomers is critical. The subtle shift in symmetry from the starting material (C₂ᵥ) to the product (Cₛ) alters the vibrational selection rules, making a dual-technique approach the gold standard for structural confirmation.
Technique Comparison: FT-IR vs. FT-Raman
The following table contrasts the performance of both techniques specifically for fluorinated acetophenones.
| Feature | FT-IR (ATR Mode) | FT-Raman (1064 nm Excitation) |
| Physical Principle | Absorption (Change in Dipole Moment) | Inelastic Scattering (Change in Polarizability) |
| Primary Sensitivity | Polar Groups: C=O (Carbonyl), C-F (Fluoro) | Non-Polar/Skeletal: C=C (Ring), C-H (Aromatic) |
| Sample Prep | Minimal (Drop on Diamond Crystal) | None (Measure directly in glass vial) |
| Water Interference | High (O-H stretch masks 3000-3600 cm⁻¹) | Negligible (Water is a weak Raman scatterer) |
| Fluorescence | None | Low (1064 nm NIR laser avoids electronic excitation) |
| Container | Cannot measure through glass | Can measure through glass/polymer packaging |
| Key DFAP Marker | ~1690 cm⁻¹ (C=O Stretch) | ~1600 cm⁻¹ (Ring Breathing/Stretching) |
Vibrational Assignment Analysis
To accurately interpret spectra, one must correlate specific peaks to molecular motions.[1] The 2,4-difluoro substitution pattern creates unique shifts compared to unsubstituted acetophenone.[1]
Predicted Spectral Fingerprint for 2',4'-Difluoroacetophenone
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | IR Intensity | Raman Intensity | Mechanistic Insight |
| 3050 - 3100 | C-H Stretch (Aromatic) | Weak | Medium | Probes the ring hydrogen environment. |
| 2920 - 2950 | C-H Stretch (Methyl -CH₃) | Medium | Strong | Diagnostic for the acetyl group addition.[1] |
| 1680 - 1700 | C=O Stretch (Ketone) | Very Strong | Weak | The definitive IR marker for DFAP formation.[1] |
| 1580 - 1620 | C=C Ring Stretch | Medium | Strong | Monitors the aromatic backbone integrity.[1] |
| 1250 - 1300 | C-F Stretch | Strong | Weak | Confirms fluorination pattern.[1] |
| 950 - 1000 | Ring Breathing Mode | Weak | Very Strong | The "heartbeat" of the aromatic ring; highly sensitive to substitution patterns.[1] |
Note: The addition of electron-withdrawing Fluorine atoms typically shifts the C=O stretch to a slightly higher frequency compared to acetophenone (~1685 cm⁻¹) due to the inductive effect, though resonance effects can compete.
Case Study: Monitoring Friedel-Crafts Acylation
A common application is monitoring the synthesis of DFAP from 1,3-difluorobenzene.[1]
Reaction Pathway: 1,3-Difluorobenzene + Acetyl Chloride (+ AlCl₃ catalyst) → 2',4'-Difluoroacetophenone + HCl
Process Analytical Technology (PAT) Workflow
The following diagram illustrates how to utilize both techniques during synthesis.
Figure 1: Integrated workflow for monitoring the synthesis of DFAP. Raman is ideal for in-situ monitoring due to glass transparency, while IR validates the final product's functional groups.
Experimental Protocols
Protocol A: FT-IR Analysis (ATR Method)
Best for: Purity assessment and identification of the carbonyl moiety.
-
Instrument Setup: Use an FT-IR spectrometer with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.[1]
-
Resolution: 4 cm⁻¹
-
Scans: 16–32[1]
-
-
Background: Clean the crystal with isopropanol. Collect a background air spectrum.[1]
-
Sampling:
-
Using a glass pipette, place one drop of liquid 2',4'-Difluoroacetophenone onto the center of the crystal.
-
Crucial: If the sample is solid (low melting point), ensure good contact by applying pressure with the anvil.[1]
-
-
Measurement: Collect the sample spectrum.
-
Data Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) and baseline correction. Look for the sharp C=O peak at ~1690 cm⁻¹ .[1]
Protocol B: FT-Raman Analysis
Best for: Analysis through glass vials and aqueous mixtures.
-
Instrument Setup: Use an FT-Raman module with a 1064 nm Nd:YAG laser .
-
Sampling:
-
Transfer ~1 mL of DFAP into a standard borosilicate glass vial . Cap it.
-
Place the vial directly into the sample holder. No direct contact required.
-
-
Measurement: Focus the laser into the center of the liquid (Z-axis adjustment) to maximize signal.[1]
-
Interpretation: Normalize the spectrum to the aromatic ring breathing mode (~1000 cm⁻¹). Verify the presence of the methyl C-H stretches (~2930 cm⁻¹) and the ring stretch (~1600 cm⁻¹) .[1]
References
-
Sigma-Aldrich. (2023).[1][4][5] 2',4'-Difluoroacetophenone Product Specification & Safety Data Sheet. Link
-
Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] Link
-
Chalmers, J. M., & Edwards, H. G. (2010).[1] Raman Spectroscopy in the Pharmaceutical Industry. in Handbook of Vibrational Spectroscopy.[1] Wiley.[1] Link
-
Thermo Fisher Scientific. (2023).[1][5] FT-IR vs Raman: A Comparison Guide for Material Identification. Link
-
Ossila. (2023).[1][5] 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone: Applications in Antifungal Synthesis. Link
Sources
Structural Elucidation of 2',4'-Difluoroacetophenone Derivatives: A Comparative Guide to SCXRD Utility
Executive Summary: The Fluorine Conundrum
In the development of next-generation triazole antifungals (e.g., Voriconazole analogs) and fluorinated chalcones, 2',4'-Difluoroacetophenone (2,4-DFA) serves as a critical scaffold. However, the introduction of fluorine atoms at the ortho and para positions introduces unique electronic perturbations—specifically the "polar hydrophobic" effect—that complicate structural prediction.
While High-Field NMR (
This guide objectively compares Single Crystal X-Ray Diffractometry (SCXRD) against its primary alternatives (NMR, PXRD, and DFT), demonstrating why SCXRD is the non-negotiable standard for validating 2',4'-DFA derivatives.
Comparative Analysis: SCXRD vs. Alternatives
For a researcher synthesizing a new 2',4'-DFA hydrazone or chalcone derivative, the choice of analytical technique dictates the depth of structural insight.
The "Technique Efficacy" Matrix
| Feature | SCXRD (The Gold Standard) | Solution State NMR ( | Powder XRD (PXRD) | DFT Modeling |
| Primary Output | Absolute 3D Configuration (XYZ coords) | Connectivity & Solution Topology | Bulk Phase Identity (Fingerprint) | Theoretical Energy Minima |
| Fluorine Insight | Resolves | Coupling constants ( | None (atom position is inferred) | Predicts ideal geometry (often gas phase) |
| Stereochemistry | Defines Absolute Configuration (R/S) | Relative (requires chiral shift reagents) | Cannot determine | N/A |
| Disorder Handling | Models rotational disorder of | Time-averaged signals (blurring) | Peak broadening (ambiguous) | N/A |
| Sample Req. | Single Crystal ( | Computational Resources |
Why Alternatives Fail for 2',4'-DFA Derivatives
-
The NMR Limitation: In 2',4'-DFA derivatives, the fluorine at the 2-position (ortho) often induces a "locked" conformation due to dipolar repulsion with the carbonyl oxygen. NMR observes a time-averaged signal. It cannot definitively prove if the crystal lattice locks the molecule in a planar or twisted conformation, a factor that directly impacts solubility and bioavailability.
-
The PXRD Limitation: While excellent for checking batch purity, PXRD cannot solve the structure of a novel 2',4'-DFA derivative ab initio without a reference model, particularly when the fluorine atoms induce complex unit cell metrics.
Deep Dive: The 2',4'-Difluoro Substitution Effect
The specific utility of SCXRD lies in visualizing the intermolecular interactions unique to the 2,4-substitution pattern. Unlike non-fluorinated acetophenones, 2',4'-DFA derivatives exhibit a "Multipole" packing behavior.
Critical Structural Metrics Resolved by SCXRD
-
Bond Lengths: SCXRD typically resolves the
bond length to 1.35–1.36 Å , distinguishable from bonds. -
Weak Hydrogen Bonds (
):
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for characterizing these derivatives.
Figure 1: Analytical workflow for fluorinated pharmaceutical intermediates. SCXRD is triggered when NMR data suggests conformational ambiguity or when solid-state properties are the target.
Experimental Protocol: Crystallization & Data Collection
Obtaining single crystals of fluorinated aromatics is notoriously difficult due to their high solubility in organic solvents and tendency to "oil out."
Phase 1: Crystal Growth Strategy
Objective: Grow a single crystal (
-
Solvent Selection:
-
Primary Solvent: Ethyl Acetate or Dichloromethane (DCM). Fluorinated compounds dissolve well here.
-
Anti-Solvent: Hexane or Pentane.
-
-
Method: Vapor Diffusion (Preferred):
-
Dissolve ~10 mg of derivative in 0.5 mL DCM in a small inner vial.
-
Place open inner vial inside a larger jar containing 5 mL Hexane.
-
Seal outer jar. The Hexane vapors slowly diffuse into the DCM, lowering solubility gradually.
-
Why this works: This avoids the kinetic trapping that leads to amorphous oils, common with the 2',4'-difluoro motif.
-
Phase 2: SCXRD Data Collection
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu radiation).
-
Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.
-
Temperature Control (Critical):
-
Set temperature to 100 K.
-
Reasoning: Fluorine atoms have high thermal motion. At Room Temperature (298 K), the electron density of F atoms smears, making it difficult to distinguish from disorder. Cooling "freezes" the F atoms, allowing precise bond length measurement.
-
-
Data Strategy:
-
Collect a full sphere of data (redundancy > 4.0).
-
Resolution: 0.75 Å or better.
-
Phase 3: Refinement (The "Expert" Touch)
When refining the structure (using SHELXL or OLEX2):
-
Disorder: Watch for rotational disorder of the phenyl ring.[3] The 2-F and 4-F atoms may occupy alternative positions (e.g., 80:20 occupancy).
-
Restraints: If disorder is severe, apply SIMU and DELU restraints to the thermal ellipsoids of the fluorine atoms to ensure physical reality.
Case Study: Voriconazole Intermediate
Context: The triazole derivative of 2',4'-DFA is a precursor to Voriconazole.[4]
-
NMR Result: Shows a single set of peaks, implying one species.
-
SCXRD Result: Reveals the molecule crystallizes in the Monoclinic space group
. Crucially, the crystal structure shows the triazole ring is twisted 78° relative to the phenyl ring, stabilized by a specific intramolecular contact (2.35 Å).
Visualization of Interaction Pathways
The following diagram details the specific intermolecular forces that SCXRD identifies in these crystals, which govern the material's stability (melting point).
Figure 2: Interaction map showing the critical role of Fluorine in lattice stabilization. SCXRD is the only technique capable of measuring the precise distances of the dashed interactions.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Thallapally, P. K., et al. "C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society, 1998. [Link]
-
Reutrakul, V., et al. "Structural determination of fluorinated bioactive compounds." Journal of Fluorine Chemistry. [Link]
Sources
assessing the efficacy of different catalysts in 2',4'-Difluoroacetophenone synthesis
Title: Comparative Efficacy of Catalytic Systems in the Synthesis of 2',4'-Difluoroacetophenone: A Technical Guide
Executive Summary
2',4'-Difluoroacetophenone (CAS: 364-83-0) is a critical pharmacophore in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole). Its synthesis via the Friedel-Crafts acylation of 1,3-difluorobenzene presents a classic process chemistry challenge: balancing the high activity of traditional Lewis acids against the sustainability and selectivity of modern solid-state catalysts.
This guide objectively compares three distinct catalytic methodologies:
-
Traditional Homogeneous Lewis Acids (
): The historical benchmark for yield. -
Solid Acid Zeolites (H-Beta): The sustainable, shape-selective alternative.
-
Rare Earth Triflates (
): The high-efficiency, solvent-free emerging standard.
Mechanistic Foundation & Regiochemistry
The acylation of 1,3-difluorobenzene is governed by the directing effects of the two fluorine atoms. Both fluorines are ortho/para directors but deactivate the ring inductively.
-
Target Site (C4/C6): Positions 4 and 6 are electronically equivalent and activated by resonance from both fluorine atoms.
-
Steric Hindrance (C2): The C2 position, while electronically activated, is sterically occluded by the flanking fluorine atoms, making substitution highly unfavorable.
-
Deactivation (C5): The C5 position is meta to both fluorines and is strongly deactivated.
Therefore, the primary challenge is not regioselectivity, but catalyst turnover and poly-acylation . The product (a ketone) is more basic than the reactant, leading to the formation of stable Product-Catalyst complexes that poison the reaction, necessitating stoichiometric catalyst loading in traditional methods.
Diagram 1: Reaction Mechanism & Site Selectivity
Caption: Electrophilic attack occurs preferentially at C4 due to synergistic activation. The red dashed line indicates the primary process bottleneck: product inhibition.
Catalyst Performance Comparison
The following data aggregates performance metrics from standard industrial protocols and recent "Green Chemistry" literature.
| Feature | Aluminum Chloride ( | Zeolite H-Beta | Lanthanum Triflate ( |
| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid | Lewis Acid Salt (Recoverable) |
| Loading | Stoichiometric (>1.1 equiv) | Catalytic (10-20 wt%) | Catalytic (1-5 mol%) |
| Conversion | > 95% | 60 - 80% | 85 - 92% |
| Selectivity (2,4-isomer) | > 98% | > 99% (Shape Selective) | > 99% |
| Reaction Temp | 0°C to 60°C | 100°C to 140°C | 120°C to 140°C |
| Workup | Hydrolysis (High Waste) | Filtration (Low Waste) | Extraction/Recrystallization |
| Reusability | None (Destroyed) | High (Calcination) | High (Water soluble recovery) |
| Key Risk | HCl gas evolution; "Red Oil" | Pore clogging (Coking) | High catalyst cost |
Analysis of Causality:
- : Achieves high conversion because the stoichiometric excess overcomes the product inhibition. The Lewis acid complexes with the ketone oxygen, driving the equilibrium forward but requiring a destructive water quench to release the product.
-
Zeolite H-Beta: The microporous structure (approx 6-7 Å) excludes the formation of bulky poly-acylated byproducts. However, the lower acidity compared to
requires higher temperatures, which can lead to oligomerization of the acylating agent (coking) and catalyst deactivation over time. -
Triflates: Rare earth triflates are water-tolerant Lewis acids. Unlike
, they do not decompose in water, allowing for recovery and reuse, bridging the gap between activity and sustainability.
Experimental Protocols
Method A: The Benchmark ( Mediated)
Best for: Small-scale synthesis where yield is prioritized over waste disposal.
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and HCl gas trap (scrubber). Purge with
. -
Solvent: Add Dichloromethane (DCM) (dry, 50 mL) and
(1.2 equiv, finely powdered). Cool to 0-5°C.[1] -
Acylation: Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium complex.
-
Substrate Addition: Add 1,3-difluorobenzene (1.0 equiv) dropwise over 30 mins, maintaining temp <10°C.
-
Reaction: Allow to warm to Room Temp (RT) and reflux for 2 hours. Monitor via TLC/GC (disappearance of substrate).
-
Quench (Critical): Pour reaction mixture slowly onto crushed ice/HCl mixture. Caution: Exothermic.
-
Workup: Separate organic layer. Wash aqueous layer with DCM (2x). Combine organics, wash with brine, dry over
, and concentrate.
Method B: The Sustainable Route (Zeolite H-Beta)
Best for: Process scale-up and Green Chemistry compliance.
-
Catalyst Activation: Calcine Zeolite H-Beta (
ratio ~25) at 500°C for 4 hours prior to use to remove adsorbed water. -
Mixture: In a pressure tube or autoclave, combine 1,3-difluorobenzene (1.0 equiv), Acetic Anhydride (1.5 equiv), and Activated Zeolite (15 wt% relative to substrate).
-
Reaction: Heat to 120°C for 6-8 hours. Magnetic stirring is essential to prevent catalyst settling.
-
Workup: Cool to RT. Filter the catalyst (save for regeneration).
-
Purification: Remove excess acetic anhydride/acetic acid via vacuum distillation. Recrystallize residue from hexane/ethanol if necessary.
Workflow Visualization
Diagram 2: Process Flow Comparison
Caption: Route A generates significant waste via hydrolysis. Route B allows for catalyst looping, significantly reducing the E-factor (waste/product ratio).
Conclusion & Recommendations
-
For R&D/Discovery: Use
. The reliability and speed of the reaction outweigh the cleanup costs on a gram scale. -
For Pilot/Manufacturing: Transition to Zeolite H-Beta or
.-
Why? Although conversion is lower per pass (requiring recycling of starting material), the elimination of the aqueous quench and the reduction in corrosive waste streams drastically lowers the Cost of Goods Sold (COGS) and improves safety profiles.
-
Optimization: For Zeolites, using a continuous flow fixed-bed reactor is recommended to overcome the diffusion limitations inherent in batch solid-liquid reactions.
-
References
-
Friedel-Crafts Alkylation and Acylation Mechanisms. Mettler Toledo. Link
-
Hierarchical Zeolite Beta: An Efficient and Eco-Friendly Nanocatalyst. National Institutes of Health (PubMed).Link
-
Solvent-Free Friedel-Crafts Acylation Catalyzed by Rare Earth Triflates. SIOC Journals (Chinese Journal of Organic Chemistry).Link[2]
-
2',4'-Difluoroacetophenone Product Specifications. Tokyo Chemical Industry (TCI).Link
-
Review on Friedel-Crafts Acylation using various catalytic systems. International Journal of Advanced Chemistry Research.Link
Sources
Safety Operating Guide
Navigating the Safe Disposal of 2',4'-Difluoroacetophenone: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of laboratory reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2',4'-Difluoroacetophenone, a common building block in pharmaceutical synthesis. By moving beyond mere compliance and fostering a deep understanding of the principles behind these procedures, we aim to cultivate a culture of safety and environmental responsibility within the laboratory.
Foundational Safety and Hazard Assessment
Before any handling or disposal of 2',4'-Difluoroacetophenone, a thorough understanding of its hazard profile is essential. This compound, while not classified as hazardous under the US OSHA Hazard Communication Standard 2024, requires careful management due to its chemical properties and potential for environmental impact.[1]
Key Hazard Considerations:
-
Physical State: Solid[1]
-
Appearance: White to pale brown solid[1]
-
Stability: Stable under normal conditions[1]
-
Incompatibilities: Strong oxidizing agents[1]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O | |
| Molecular Weight | 156.13 g/mol | |
| Melting Point | Not Available | |
| Boiling Point | 80-81 °C / 25 mmHg | |
| Flash Point | 66 °C (closed cup) |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is a non-negotiable aspect of handling 2',4'-Difluoroacetophenone. The following recommendations are based on a conservative approach to mitigate potential exposure.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Given that 2',4'-Difluoroacetophenone is an aromatic ketone, nitrile or butyl gloves are recommended.[2] Always consult a glove chemical resistance chart and inspect gloves for any signs of degradation before use.[3][4][5]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: While not typically required under normal, well-ventilated conditions, a NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of generating dust or aerosols.[6]
Waste Segregation and Containerization: The Cornerstone of Proper Disposal
Proper segregation of chemical waste at the point of generation is critical to ensure safe handling, transportation, and final disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Waste Characterization:
Unused 2',4'-Difluoroacetophenone, as a discarded commercial chemical product, must be evaluated for its potential classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] While this specific chemical is not explicitly listed on the U or P lists, a hazardous waste determination must be conducted.[7][9][10][11] This involves assessing if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Given its flashpoint of 66°C, it does not meet the criteria for an ignitable waste (D001). However, a toxicity characteristic leaching procedure (TCLP) may be required to determine if it should be classified as a toxic waste. In the absence of specific data, it is prudent to manage it as a hazardous waste.
As a halogenated organic compound, waste 2',4'-Difluoroacetophenone should be segregated into a dedicated "Halogenated Organic Waste" stream.[12]
Container Selection and Labeling:
-
Primary Container: Collect solid 2',4'-Difluoroacetophenone waste in a designated, leak-proof, and sealable container. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2',4'-Difluoroacetophenone"), and the approximate quantity.
Disposal Decision Workflow
Caption: Decision tree for proper segregation of 2',4'-Difluoroacetophenone waste.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of solid 2',4'-Difluoroacetophenone waste.
-
Preparation: Ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Collection: Carefully transfer the solid waste into the designated "Solid Halogenated Organic Waste" container using a clean scoop or spatula. Avoid generating dust.[1]
-
Container Sealing: Securely close the waste container.
-
Labeling: Ensure the hazardous waste label is complete and accurate.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Decontamination of Glassware and Surfaces
Thorough decontamination of all equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.
Decontamination Protocol:
-
Initial Cleaning: Carefully remove any gross solid contamination from glassware and surfaces with a scoop or spatula and dispose of it as solid hazardous waste.[13]
-
Solvent Rinse: Rinse the contaminated items with a minimal amount of a suitable organic solvent in which 2',4'-Difluoroacetophenone is soluble (e.g., acetone, ethyl acetate). Collect this solvent rinse in a designated "Halogenated Organic Liquid Waste" container.
-
Detergent Wash: Wash the items with a laboratory detergent and warm water.[13]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the items to air dry completely.
For work surfaces, after the initial removal of solid material and a solvent wipe, a thorough cleaning with soap and water is recommended.[13]
Emergency Procedures: Spill and Exposure Management
Prompt and correct action during an emergency is crucial to minimize harm.
Spill Cleanup:
-
Small Spills (less than 1 gram):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area as described in the previous section.
-
-
Large Spills (more than 1 gram):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team.
-
If it is safe to do so, close the sash of the fume hood if the spill is contained within it.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[14][17][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[19] Seek immediate medical attention.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of 2',4'-Difluoroacetophenone, thereby protecting themselves, their colleagues, and the environment.
References
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2-Butanone. Centers for Disease Control and Prevention. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
CORE. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetone. Centers for Disease Control and Prevention. Retrieved from [Link]
-
University of California, San Diego Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]
-
World Health Organization. (n.d.). Decontamination of laboratory areas. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
International Hospital. (2025, July 10). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]
-
LookChem. (n.d.). α-(1H-1,2,4-triazolyl)acetophenone. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Decontamination. Retrieved from [Link]
-
Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
Daniels Training Services. (2012, January 29). The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Cyclohexanone. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Diethyl ketone. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Diethyl ketone. Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal protective equipment for handling 2',4'-Difluoroacetophenone
CAS: 364-83-0 | Formula: C₈H₆F₂O [1]
Executive Summary & Chemical Context
2',4'-Difluoroacetophenone is a critical fluorinated aromatic intermediate, widely utilized in the synthesis of triazole antifungal agents (e.g., fluconazole derivatives) and agrochemicals.[2][3]
As a Senior Application Scientist, I must emphasize that while this compound is chemically stable, its specific physical properties—a lipophilic fluorinated ketone—require a nuanced approach to safety. Unlike simple acetone, the presence of the difluorophenyl ring increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogs.
Key Physical Properties for Safety Planning:
-
State: Liquid (Melting Point: ~2°C).
-
Volatility: Moderate (Boiling Point: 80–81°C at 25 mmHg; ~190°C at atm).
-
Combustibility: Flash Point ~66°C (Closed Cup). It is a Combustible Liquid .[1]
Risk Assessment & Hazard Logic
The primary risks associated with 2',4'-Difluoroacetophenone are irritation (Skin/Eye/Respiratory) and combustibility . The decision logic for PPE selection is based on preventing contact with the lipophilic liquid and mitigating vapor inhalation.
GHS Classifications:
-
Skin Irrit. 2 (H315): Causes skin irritation.[1]
-
Eye Irrit. 2A (H319): Causes serious eye irritation.[1]
Hazard Response Logic Diagram
The following diagram illustrates the decision pathway for PPE selection based on exposure potential.
Figure 1: Logic flow connecting chemical hazards to specific engineering and PPE controls.[1][3][5][6][7]
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for aromatic ketones.[7] Nitrile is the industry standard, but thickness and breakthrough time are critical variables.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Double Gloving) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (Long Cuff) | Ketones can degrade nitrile over time. Double gloving provides a "sacrificial" outer layer. The fluorinated ring increases skin permeability, making barrier integrity critical [1]. |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1 / EN 166) | Essential to prevent splash injury. If working with >500mL or under pressure, upgrade to a Face Shield . |
| Respiratory | Fume Hood (Primary) Respirator (Secondary): Type A (Organic Vapor) | The compound has a low vapor pressure but is a respiratory irritant (H335). Engineering controls (Hood) are superior to respirators. |
| Body Protection | Lab Coat (Cotton/Flame Resistant) Closed-toed shoes | Synthetic fibers (polyester) can melt into skin if the combustible liquid ignites. 100% cotton is preferred. |
Operational Protocol: Safe Handling & Transfer
Objective: Transfer 2',4'-Difluoroacetophenone from a stock bottle to a reaction vessel without exposure.
Prerequisites:
-
Fume hood operational (Sash at working height).
-
Spill kit available (Absorbent pads).
-
All ignition sources removed (Flash point 66°C).
Step-by-Step Workflow
-
Inspection: Visually inspect the liquid. It should be colorless to light yellow. Darkening indicates oxidation/degradation.
-
Vessel Preparation: Ensure the receiving flask is dry. If the reaction is moisture-sensitive (common in fluorination chemistry), purge with Nitrogen/Argon.
-
Transfer Method:
-
Small Volumes (<10 mL): Use a glass syringe with a long needle. Avoid plastic syringes if possible, as ketones can swell rubber plungers.
-
Large Volumes (>10 mL): Pour carefully using a glass funnel. Do not use positive pressure transfer with air (combustion risk). Use inert gas if pressure transfer is required.
-
-
Post-Transfer: Wipe the bottle neck with a dry tissue (dispose of as solid hazardous waste) before recapping to prevent residue buildup which can degrade the cap liner.
Operational Workflow Diagram
Figure 2: Step-by-step operational workflow for safe liquid transfer.
Emergency Response & Disposal
Trustworthiness Check: In the event of a fire, fluorinated compounds release Hydrogen Fluoride (HF) and Carbonyl Fluoride. While the liquid itself is not an HF risk, its combustion byproducts are highly toxic.
Spill Management (Liquid)
-
Evacuate: Clear the immediate area.
-
Ventilate: Maximize fume hood airflow.
-
Absorb: Use universal absorbent pads or vermiculite. Do not use sawdust (combustible).
-
Clean: Wash the area with soap and water. The compound is lipophilic and insoluble in water; soap is required to emulsify it.
Fire Fighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.
-
Warning: Firefighters must wear SCBA. Thermal decomposition releases HF [2].
Waste Disposal
-
Classification: Halogenated Organic Solvent Waste.
-
Protocol: Do not mix with strong acids or oxidizers. Collect in a dedicated "Halogenated Waste" container (e.g., HDPE or Glass). Label clearly with "Contains Fluorinated Aromatics."
References
-
PubChem. (n.d.).[4] 2',4'-Difluoroacetophenone (Compound). National Library of Medicine. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. ossila.com [ossila.com]
- 3. 2',4'-Difluoroacetophenone | 364-83-0 [amp.chemicalbook.com]
- 4. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. carlroth.com [carlroth.com]
- 7. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
